CORONYLOVALENE
Description
Properties
InChI |
InChI=1S/C56H78/c1-3-24-9-14-31-20-35-36-21-32-15-10-27-8-13-30-19-29-12-7-26-5-6-28-17-18-34-49(52(36)55-48(32)42(27)45(30)54-44(29)41(26)43(28)51(34)56(54)55)37-22-33-16-11-25-4-2-23(1)38-39(24)46(31)53(50(35)37)47(33)40(25)38/h23-56H,1-22H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMROIXRUBJZLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC3CC4C5CC6CCC7CCC8CC9CCC%10CCC%11CCC%12C(C5C5C6C7C8C6C9C%10C%11C%12C65)C5C4C4C3C2C2C1CCC1C2C4C(C5)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H78 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721630 | |
| Record name | PUBCHEM_57348396 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143066-75-5 | |
| Record name | PUBCHEM_57348396 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Coronylovalene-type Nanographenes
A Foreword on "Coronylovalene" : The term "Coronylovalene" does not correspond to a recognized compound in standard chemical literature or databases. It suggests a conceptual fusion of two well-known polycyclic aromatic hydrocarbons (PAHs): coronene and ovalene. This guide, therefore, addresses the topic by focusing on a tangible, researched molecule that embodies this concept: Dibenzo[hi,st]ovalene (DBOV) . DBOV serves as an exemplary model for a large, luminescent nanographene, allowing for a scientifically grounded exploration of the physicochemical properties relevant to researchers in materials science and drug development.
Molecular Identity and Core Properties
Dibenzo[hi,st]ovalene (DBOV) is a significant polycyclic aromatic hydrocarbon, classified as a nanographene molecule due to its extended planar π-conjugated system.[1][2] Its structure, a fusion of benzene rings in a configuration reminiscent of both coronene and ovalene, imparts unique optoelectronic properties and high stability.[1][3] These characteristics make it a compound of high interest for applications in organic electronics, photovoltaics, and bio-imaging.
For drug development professionals, understanding the core properties of such a large, lipophilic molecule is paramount. Its inherent low aqueous solubility and high propensity for π-π stacking present significant formulation and delivery challenges.[1][4] However, its photophysical properties, such as strong fluorescence, open avenues for use as a photosensitizer or imaging agent, provided these delivery hurdles can be overcome.
Table 1: Core Physicochemical Properties of Dibenzo[hi,st]ovalene (DBOV)
| Property | Value / Description | Significance for Research & Drug Development |
| Molecular Formula | C₄₂H₁₈ | Defines the elemental composition and exact mass. |
| Molecular Weight | 522.59 g/mol | Critical for all stoichiometric calculations and for understanding molecular transport properties. |
| Structure | Planar, extended polycyclic aromatic hydrocarbon | The large, flat surface area dictates key intermolecular interactions, primarily π-π stacking, which leads to aggregation.[1] |
| Solubility | Low in aqueous media; soluble in organic solvents like THF, toluene, and o-dichlorobenzene.[2] | Poor aqueous solubility is a major barrier to bioavailability and requires advanced formulation strategies (e.g., nanoparticles, liposomes). |
| Thermal Stability | High | DBOV and similar nanographenes are known for their exceptional thermal stability, a desirable trait for material longevity in electronic devices.[1][2] |
| Appearance | Typically a solid | Physical state at standard temperature and pressure. |
Spectroscopic and Electronic Properties
The extended π-system of DBOV governs its interaction with electromagnetic radiation, resulting in distinct spectroscopic signatures that are crucial for both identification and application.
UV-Visible Absorption and Fluorescence
DBOV exhibits strong absorption in the visible light spectrum, leading to its characteristic color. More importantly, it is a highly luminescent molecule, displaying a notable red emission with a high fluorescence quantum yield, reported to be as high as 79-89%.[1][2][4] This property is central to its potential use as an optical gain material or a fluorescent probe.[5]
-
Mechanism Insight : The electronic transitions responsible for this behavior are π-π* transitions within the conjugated system. The specific wavelengths of absorption and emission can be fine-tuned by adding electron-donating or electron-withdrawing substituents to the DBOV core.[3]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is essential for structural elucidation. For large PAHs like DBOV, ¹H NMR spectra can be complex and highly dependent on solvent and temperature due to aggregation effects.[2] In solvents that promote π-π stacking, such as chloroform, proton signals can become broad and poorly resolved.[2] Conversely, in solvents like tetrahydrofuran (THF) or at elevated temperatures, sharper signals are observed as aggregation is disrupted.[1][2]
Electrochemical Properties
Cyclic voltammetry is used to investigate the electronic properties of DBOV, revealing its oxidation and reduction potentials.[3] These values are critical for designing organic electronic devices, as they determine the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For related large PAHs, reversible multi-electron redox processes are often observed, indicating electrochemical stability.[6]
Experimental Protocols & Methodologies
To ensure scientific rigor, the characterization of a molecule like DBOV must follow validated protocols. Below are representative methodologies for determining key physicochemical properties.
Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized Coronylovalene-type molecule.
Caption: A logical workflow for the synthesis, purification, and characterization of a novel nanographene molecule.
Protocol for Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds. For PAHs, a reverse-phase method is typically employed.[7][8]
-
Objective : To separate the target compound from any starting materials, byproducts, or impurities.
-
Causality : The choice of a C18 column is based on the hydrophobic nature of PAHs. The nonpolar stationary phase retains the analyte, while a polar mobile phase gradient elutes compounds based on their relative hydrophobicity. A UV or fluorescence detector is chosen for its high sensitivity for aromatic compounds.[9][10][11]
Step-by-Step Methodology:
-
System Preparation :
-
Column : C18 reverse-phase column (e.g., Ascentis® Express PAH, 4.6 x 150 mm).
-
Mobile Phase A : HPLC-grade water.
-
Mobile Phase B : HPLC-grade acetonitrile.
-
Degassing : Thoroughly degas both mobile phases using an inline degasser or by bubbling with helium to prevent air bubbles from interfering with detection.[8]
-
-
Sample Preparation :
-
Accurately weigh ~1 mg of the DBOV sample.
-
Dissolve in 1 mL of a suitable solvent, such as THF or toluene, to create a 1 mg/mL stock solution.[12]
-
Further dilute with acetonitrile to a working concentration within the detector's linear range (e.g., 1-10 µg/mL).
-
-
Instrumental Method :
-
Injection Volume : 10 µL.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.[8]
-
Detector : UV-Vis detector set at a wavelength of maximum absorbance for DBOV, or a fluorescence detector with appropriate excitation/emission wavelengths.
-
Gradient Elution :
-
Start at 50% Mobile Phase B.
-
Linearly increase to 100% Mobile Phase B over 20 minutes.
-
Hold at 100% B for 10 minutes.
-
Return to initial conditions and equilibrate for 5-10 minutes before the next injection.[8]
-
-
-
Data Analysis :
-
Integrate the peak area of the main component.
-
Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.
-
Self-Validation : The method's reliability is confirmed by sharp, symmetrical peak shapes and a stable baseline. Linearity should be confirmed by running a calibration curve with standards of known concentration.
-
Protocol for Determining Molar Absorptivity via UV-Vis Spectroscopy
This protocol determines how strongly the molecule absorbs light at a given wavelength, a fundamental parameter for any quantitative spectroscopic analysis.
-
Objective : To calculate the molar absorptivity (ε) of DBOV using the Beer-Lambert Law (A = εcl).
-
Causality : This experiment relies on the direct proportionality between absorbance, concentration, and path length. A non-polar solvent is chosen to ensure the molecule is fully solvated and to mimic the environment for optical measurements, providing spectra with fine structure.[11][13]
Step-by-Step Methodology:
-
Stock Solution Preparation :
-
Accurately weigh approximately 1 mg of pure DBOV using an analytical balance.
-
Quantitatively transfer the solid to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a spectroscopic-grade solvent (e.g., THF). Calculate the precise molar concentration.
-
-
Serial Dilutions :
-
Prepare a series of at least five dilutions from the stock solution in separate volumetric flasks. The target concentrations should yield absorbance values between 0.1 and 1.0, which is the optimal linear range for most spectrophotometers.
-
-
Spectrophotometer Setup :
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill one cuvette with the pure solvent to serve as the blank.
-
-
Measurement :
-
Set the instrument to scan across a relevant wavelength range (e.g., 300-700 nm) to identify the wavelength of maximum absorbance (λ_max).
-
Zero the instrument with the blank cuvette.
-
Measure the absorbance of each standard dilution at the determined λ_max.
-
-
Data Analysis :
-
Plot a graph of Absorbance (A) vs. Concentration (c).
-
Perform a linear regression on the data. The slope of the line is equal to the molar absorptivity (ε) in L mol⁻¹ cm⁻¹, as the path length (l) is 1 cm.
-
Self-Validation : The trustworthiness of the result is confirmed if the R² value of the linear regression is >0.999, indicating a strong linear relationship as predicted by the Beer-Lambert law.
-
Conclusion and Future Directions
Dibenzo[hi,st]ovalene (DBOV) serves as a powerful and tangible model for understanding the physicochemical properties of large, coronene-ovalene type nanographenes. Its high thermal stability and remarkable luminescence are promising for materials science.[1][2] For drug development, its properties present a classic challenge: a highly functional molecule with poor bioavailability. The detailed characterization outlined in this guide provides the foundational data necessary for researchers to tackle these challenges, whether by designing more soluble derivatives or by engineering sophisticated drug delivery systems to harness its potent optical properties for therapeutic or diagnostic applications.
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Chen, Q., Thoms, S., Stöttinger, S., Schollmeyer, D., Müllen, K., Narita, A., & Basché, T. (2019). Dibenzo[hi,st]ovalene as Highly Luminescent Nanographene: Efficient Synthesis via Photochemical Cyclodehydroiodination, Optoelectronic Properties, and Single-Molecule Spectroscopy. Journal of the American Chemical Society, 141(41), 16439–16449. [Link]
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SciSpace. (2019). Dibenzo[hi,st]ovalene as Highly Luminescent Nanographene: Efficient Synthesis via Photochemical Cyclodehydroiodination, Optoelec. Journal of the American Chemical Society. [Link]
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Tanaka, M., et al. (2022). Electrochemical and spectroscopic properties of twisted dibenzo[g,p]chrysene derivatives. Beilstein Journal of Organic Chemistry. [Link]
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Rost, C. M., et al. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. Molecules. [Link]
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HELCOM. (2021). Technical note on the determination of polycyclic aromatic hydrocarbons (PAHs) in seawater. HELCOM COMBINE. [Link]
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Narita, A. (2021). Synthesis and Characterization of Dibenzo[hi,st]ovalene as a Highly Fluorescent Polycyclic Aromatic Hydrocarbon and Its π-Extension to Circumpyrene. ResearchGate. [Link]
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Mali, K. S., et al. (2017). Synthesis of Dibenzo[hi,st]ovalene and Its Amplified Spontaneous Emission in a Polystyrene Matrix. Angewandte Chemie International Edition. [Link]
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MicroSolv Technology Corporation. (n.d.). Polycyclic Aromatic Hydrocarbons Analyzed with HPLC. Retrieved January 25, 2026, from [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of Coronylvalene
For Researchers, Scientists, and Drug Development Professionals
Preamble: Defining Coronylvalene
The term "coronylvalene" does not correspond to a widely recognized or indexed molecule in chemical literature. This guide, therefore, proceeds under the scientifically informed hypothesis that "coronylvalene" refers to a derivative of coronene—a polycyclic aromatic hydrocarbon—functionalized with the amino acid valine. This assumption is based on the etymological components of the name: "coronyl" suggesting a coronene core and "valene" indicating a valine substituent. For the purposes of this technical discourse, we will consider coronylvalene to be a molecule where valine is attached to an amino-functionalized coronene via a stable amide bond. This guide will explore the fascinating interplay between the rigid, planar coronene scaffold and the chiral, flexible valine side chain, leading to unique structural and conformational properties.
Molecular Architecture of Coronylvalene
The molecular structure of coronylvalene is a study in contrasts, combining a large, planar, and aromatic core with a smaller, chiral, and conformationally mobile amino acid. This fusion gives rise to a molecule with significant potential for applications in materials science and medicinal chemistry, where molecular recognition and self-assembly are key.
The Coronene Core: A Planar Aromatic Platform
Coronene (C₂₄H₁₂) is a highly symmetrical polycyclic aromatic hydrocarbon consisting of seven peri-fused benzene rings, often described as a "superbenzene".[1][2] Its core is characterized by:
-
Planarity: The carbon skeleton of coronene is exceptionally flat, providing a rigid, disc-like scaffold.
-
Aromaticity: With 24 delocalized π-electrons, coronene exhibits strong aromatic character, contributing to its chemical stability and unique electronic properties.
-
Symmetry: Unsubstituted coronene possesses D₆h symmetry, making all its protons chemically equivalent.
Functionalization with a valine moiety breaks this high symmetry, introducing a specific site of interaction and chirality.
The Valine Substituent: A Chiral and Flexible Appendage
Valine is an α-amino acid with an isopropyl side chain. Its key features relevant to the structure of coronylvalene are:
-
Chirality: The α-carbon of valine is a stereocenter, meaning coronylvalene can exist as two distinct enantiomers (L-coronylvalene and D-coronylvalene). This chirality is crucial for stereospecific interactions in biological systems and for the formation of chiral supramolecular assemblies.
-
Conformational Flexibility: The single bonds within the valine residue (N-Cα, Cα-C=O, and the bonds within the isopropyl group) allow for rotational freedom. The specific conformation adopted by the valine substituent will be influenced by steric interactions with the coronene core and by intermolecular forces.
The interplay between the rigid coronene and the flexible valine is a central theme in understanding the overall conformation of coronylvalene.
Conformational Analysis of Coronylvalene
The conformation of coronylvalene is primarily determined by the orientation of the valine substituent relative to the coronene plane. This can be described by a set of dihedral angles.
Key Torsional Angles
The most significant torsional angles that define the conformation of the valine substituent are:
-
ω (omega): The dihedral angle of the amide bond (Cα-C-N-H). Due to the partial double-bond character of the amide bond, this is typically restricted to near 180° (trans) or 0° (cis), with the trans conformation being significantly more stable.
-
φ (phi): The dihedral angle around the N-Cα bond.
-
ψ (psi): The dihedral angle around the Cα-C bond.
-
χ₁ (chi1): The dihedral angle defining the orientation of the isopropyl side chain.
The potential energy surface of coronylvalene is a complex function of these angles, with certain combinations being energetically more favorable.
Stable Conformers and Energy Barriers
Computational modeling, such as molecular dynamics simulations, can be employed to explore the conformational landscape of coronylvalene and identify low-energy conformers.[3][4] The stable conformations will be those that minimize steric hindrance between the bulky isopropyl group of valine and the expansive coronene core.
It is anticipated that the most stable conformers will feature the valine side chain oriented away from the coronene plane. The energy barriers to rotation around the φ and ψ angles will likely be higher than in an unencumbered polypeptide due to the steric bulk of the coronene.
Experimental and Computational Workflows for Structural Elucidation
A combination of spectroscopic and computational techniques is essential for a comprehensive understanding of the molecular structure and conformation of coronylvalene.
Synthesis and Characterization
The synthesis of coronylvalene would first require the functionalization of coronene, for instance, through nitration followed by reduction to form aminocoronene. This would then be coupled with a protected valine amino acid, followed by deprotection.
Experimental Protocol: Synthesis of Coronylvalene (Hypothetical)
-
Nitration of Coronene: Coronene is treated with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group onto the aromatic core.
-
Reduction to Aminocoronene: The nitro group is reduced to an amino group using a reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation).
-
Amide Coupling: The aminocoronene is coupled with N-protected valine (e.g., Boc-Val-OH) using a standard peptide coupling reagent (e.g., DCC/DMAP or HATU).
-
Deprotection: The protecting group (e.g., Boc) is removed under appropriate conditions (e.g., trifluoroacetic acid) to yield coronylvalene.
-
Purification and Characterization: The final product is purified by chromatography and characterized by NMR, mass spectrometry, and IR spectroscopy.[5]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the covalent structure.[6] Advanced techniques like NOESY can provide information about through-space proximity of protons, offering insights into the preferred conformation in solution.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral environment of the molecule.[7] The CD spectrum of coronylvalene would be a unique fingerprint of its three-dimensional structure, with contributions from both the chiral valine and the induced chirality in the coronene chromophore.
-
Fluorescence Spectroscopy: Coronene is known for its fluorescence.[1] The attachment of valine may modulate the fluorescence properties, and changes in the fluorescence spectrum could be used to probe conformational changes or binding events.
Computational Modeling
-
Molecular Mechanics (MM): Force-field based methods are useful for exploring the conformational space and identifying low-energy conformers.[8]
-
Density Functional Theory (DFT): Quantum mechanical calculations can provide more accurate geometries and energies for the stable conformers, as well as predict spectroscopic properties like NMR chemical shifts and CD spectra.
-
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of coronylvalene in solution, revealing the accessible conformations and the timescales of conformational transitions.[4]
Workflow for Conformational Analysis
Caption: A workflow diagram illustrating the key steps in the synthesis, characterization, and conformational analysis of coronylvalene.
Quantitative Structural Data (Hypothetical)
Based on known bond lengths and angles from similar structures, we can tabulate expected structural parameters for a stable, trans-amide conformer of L-coronylvalene.
| Parameter | Value (approx.) | Method of Determination |
| Coronene Core | ||
| C-C bond length (aromatic) | 1.42 Å | X-ray Crystallography (of Coronene) |
| Valine Linkage | ||
| C-N bond length (amide) | 1.33 Å | DFT Calculation |
| N-Cα bond length | 1.45 Å | DFT Calculation |
| Cα-C bond length | 1.53 Å | DFT Calculation |
| Key Dihedral Angles | ||
| ω (Cα-C-N-H) | 180° | DFT Calculation |
| φ (C-N-Cα-C) | -60° to -150° | Molecular Dynamics |
| ψ (N-Cα-C-N) | +60° to +150° | Molecular Dynamics |
Signaling Pathways and Logical Relationships
The unique structure of coronylvalene, with its planar hydrophobic surface and chiral appendage, makes it a candidate for interacting with biological macromolecules. For instance, it could intercalate into DNA or bind to the active site of an enzyme.
Logical Relationship: Structure to Function
Caption: A diagram illustrating how the structural features of coronylvalene can lead to specific physicochemical properties and potential biological functions.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the likely molecular structure and conformation of coronylvalene, a molecule presumed to be a conjugate of coronene and valine. The combination of a large, planar aromatic core and a chiral, flexible amino acid substituent results in a molecule with a rich conformational landscape and significant potential for applications in materials science and drug discovery. Future experimental and computational studies are necessary to validate the hypothetical structure and to fully explore the properties of this intriguing molecule. The methodologies outlined in this guide provide a robust framework for such investigations.
References
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Guo, J., Xu, Y., Jin, S., Chen, L., Kaji, T., & Ma, Y. (2018). Spectroscopic Analyses of the Biofuels-Critical Phytochemical Coniferyl Alcohol and Its Enzyme-Catalyzed Oxidation Products. Molecules, 23(11), 2774. [Link]
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Fleetwood, O., & Sala, D. (2020). Computational methods for exploring protein conformations. Biochemical Society Transactions, 48(4), 1487–1497. [Link]
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Rainsford, M. H. (2017). The Synthesis and Characterization of Corannulene-Based Metal-Organic Frameworks. Journal of the South Carolina Academy of Science, 15(2), 34. [Link]
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Wikipedia contributors. (2023, December 27). Coronene. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]
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Sode, O., & Voth, G. A. (2021). Identifying Conformational Isomers of Organic Molecules in Solution via Unsupervised Clustering. The Journal of Physical Chemistry B, 125(18), 4785–4794. [Link]
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Gomes, R., et al. (2022). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker. Polymers, 14(8), 1545. [Link]
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Part 1: Defining the Target and Strategic Approach
An In-depth Technical Guide to the Prospective Synthesis and Purification of Coronylovalene
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist
This document provides a comprehensive, prospective guide for the synthesis, purification, and characterization of coronylovalene, a novel, hypothetical polycyclic aromatic hydrocarbon (PAH) conceived from the fusion of coronene and ovalene. As this molecule is not yet described in the scientific literature, this guide is presented as a forward-looking research plan, grounded in established, state-of-the-art methodologies for the construction of complex nanographene structures. The experimental choices and protocols are rationalized based on extensive experience in the field of synthetic organic chemistry.
The Postulated Structure of Coronylovalene
The name "coronylovalene" implies a molecular architecture that merges the structural motifs of coronene (C₂₄H₁₂) and ovalene (C₃₂H₁₄). For the purposes of this guide, we define the target molecule as dibenzo[g,s]ovalene, a structure where a benzene ring is annulated onto the ovalene core in a manner that extends its conjugation to form a coronene-like terminus. This specific isomer presents a significant synthetic challenge and is expected to possess unique photophysical properties due to its extended, highly symmetric π-system.
Retrosynthetic Strategy and Rationale
The synthesis of large, insoluble PAHs necessitates a strategy that reserves the final, planarizing aromatization step until the very end. The primary challenge is maintaining solubility of the precursors throughout the synthetic sequence. Our chosen strategy is a convergent synthesis that joins two key fragments, followed by a final, powerful cyclodehydrogenation reaction.
The retrosynthetic analysis is as follows:
-
Final Step - The Scholl Reaction: The target coronylovalene is envisioned as being formed via a final, oxidative intramolecular C-C bond formation and aromatization from a non-planar, more soluble polyphenylene precursor. The Scholl reaction is the preeminent method for such transformations, despite its often harsh conditions, as it can form multiple C-C bonds in a single step.
-
The Polyphenylene Precursor: This large precursor will be assembled using a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is selected for its high functional group tolerance, robust nature, and the relative stability of the required boronic ester intermediates.
-
Key Building Blocks: The precursor will be disconnected into two primary building blocks: a dibrominated ovalene core and a diboronic ester of a biphenyl unit. This approach allows for the separate, controlled synthesis of each component before the crucial coupling step.
This strategic disconnection is visualized in the workflow diagram below.
Caption: Retrosynthetic disconnection of Coronylovalene.
Part 2: Detailed Synthetic Protocols
This section outlines the step-by-step synthesis of the key intermediates and the final coronylovalene molecule.
Synthesis of Key Intermediate 1: A Dibromo-Ovalene Precursor
The synthesis of a suitably functionalized ovalene core is the first major challenge. We will adapt known methods for creating substituted ovalenes.
Experimental Protocol: Synthesis of Dibromo-Ovalene Precursor
-
Starting Material: Begin with a commercially available, large PAH that can be oxidatively cyclized to form the ovalene core. A suitable precursor would be 1,1':4',1'':4'',1''':4''',1''''-quinquephenyl.
-
Precursor Synthesis: Synthesize a dibrominated version of the quinquephenyl precursor using selective bromination methods (e.g., N-bromosuccinimide with a suitable catalyst). This step is critical for directing the final structure.
-
Cyclodehydrogenation to Ovalene Core:
-
In a glovebox, charge a flame-dried Schlenk flask with the dibrominated quinquephenyl precursor (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iron(III) chloride (FeCl₃, 10 eq) in nitromethane. The high number of equivalents is necessary to drive the multiple C-C bond formations.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 24 hours. The reaction mixture will become a dark, insoluble slurry.
-
Quench the reaction by carefully pouring the mixture into a large volume of methanol.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid extensively with methanol, water, and then hot toluene using a Soxhlet extractor to remove residual catalyst and soluble byproducts.
-
The remaining solid is the crude dibromo-ovalene precursor. Due to its expected insolubility, it may be carried forward to the next step without further purification.
-
Synthesis of Key Intermediate 2: Biphenyl-Diboronic Ester
This fragment is synthesized using standard, well-established methods.
Experimental Protocol: Synthesis of Biphenyl-Diboronic Ester
-
Bromination: Start with biphenyl and perform a selective dibromination at the 2,2'-positions using a suitable brominating agent and catalyst.
-
Lithiation and Borylation:
-
Dissolve the 2,2'-dibromobiphenyl (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (2.2 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir for 1 hour at -78 °C.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, 2.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the pure biphenyl-2,2'-bis(pinacol boronate) ester.
-
Assembly of the Polyphenylene Precursor via Suzuki Coupling
This step connects the two key intermediates. The choice of catalyst and ligands is crucial for achieving good yields with sterically hindered substrates.
Experimental Protocol: Suzuki Coupling
-
Reaction Setup: In a glovebox, combine the crude dibromo-ovalene precursor (1.0 eq), the biphenyl-diboronic ester (2.5 eq to drive the reaction to completion), a palladium catalyst such as Pd(PPh₃)₄ or a more advanced catalyst system like Pd₂(dba)₃ with SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent System: Use a high-boiling, degassed solvent mixture such as toluene/dioxane and water. The insolubility of the ovalene fragment is the primary challenge; high temperatures are required.
-
Reaction Conditions:
-
Heat the reaction mixture to 100-120 °C under an argon atmosphere for 48-72 hours.
-
Monitor the reaction by taking small aliquots (if possible) and analyzing via mass spectrometry (e.g., MALDI-TOF) to check for the formation of the desired product mass.
-
-
Workup and Purification:
-
Cool the reaction mixture and dilute with water.
-
Filter the resulting solid precipitate.
-
Wash the solid extensively with water, methanol, and acetone to remove salts and unreacted starting materials.
-
The remaining solid is the crude polyphenylene precursor. Its solubility is expected to be extremely low, but higher than the final product.
-
Final Step: Scholl Reaction to Synthesize Coronylovalene
This is the final, critical, and often lowest-yielding step. It forges the final C-C bonds to create the fully aromatic, planar coronylovalene.
Experimental Protocol: Final Cyclodehydrogenation
-
Reaction Setup: In a glovebox, suspend the crude polyphenylene precursor in a large volume of anhydrous DCM.
-
Oxidant/Catalyst: Add a solution of FeCl₃ (20-30 eq) in nitromethane slowly at 0 °C. The large excess is required for this multi-bond formation.
-
Reaction Conditions: Stir the reaction at room temperature for 48 hours. The suspension will likely turn deep black.
-
Quenching and Isolation:
-
Pour the reaction mixture into a large volume of methanol.
-
Collect the black solid by filtration. This is the crude coronylovalene.
-
Part 3: Purification of Coronylovalene
The purification of coronylovalene is exceptionally challenging due to its rigidity, planarity, and consequent high insolubility and aggregation tendency. A multi-step approach is mandatory.
Step 1: Soxhlet Extraction
The first step is to remove any remaining soluble organic impurities.
-
Protocol: Place the crude solid in a cellulose thimble and perform a sequential Soxhlet extraction with THF, chloroform, and toluene for 24 hours each. This removes any precursor material or partially cyclized byproducts. The desired product, coronylovalene, should remain as an insoluble solid in the thimble.
Step 2: Temperature-Gradient Sublimation
This is the most effective method for purifying large, non-volatile PAHs. It separates compounds based on their different sublimation temperatures under high vacuum.
-
Protocol:
-
Place the crude coronylovalene from the Soxhlet extraction into the source zone of a multi-zone sublimation furnace.
-
Evacuate the system to a high vacuum (< 10⁻⁶ mbar).
-
Slowly heat the source zone to a high temperature (e.g., 450-550 °C).
-
A temperature gradient is established along the sublimation tube (e.g., from 400 °C down to 100 °C).
-
Coronylovalene will sublime and deposit as a crystalline film in a specific temperature zone, while less volatile impurities remain in the source and more volatile ones deposit in cooler zones.
-
After several days, cool the system, vent, and carefully scrape the deposited, purified coronylovalene from the walls of the tube.
-
Caption: High-level purification workflow for Coronylovalene.
Part 4: Characterization
Confirming the structure and purity of the final product is paramount. A combination of analytical techniques will be required.
| Technique | Purpose | Expected Results & Challenges |
| MALDI-TOF Mass Spectrometry | Determine molecular weight and confirm elemental composition. | Expect a strong signal at the calculated m/z for C₄₄H₁₈. A high-resolution instrument is needed for exact mass confirmation. |
| ¹H and ¹³C NMR Spectroscopy | Elucidate the precise chemical structure. | Extreme challenge due to insolubility. May require high-temperature (>100 °C) experiments in deuterated solvents like 1,2,4-trichlorobenzene-d₃ or tetrachloroethane-d₂. Expect complex, overlapping signals in the aromatic region. |
| UV-Visible Spectroscopy | Investigate electronic properties. | The extended π-system should result in a complex spectrum with strong absorption bands extending into the visible region. |
| Fluorescence Spectroscopy | Assess emissive properties. | Many large PAHs are fluorescent. The emission wavelength and quantum yield will be characteristic of the molecule's electronic structure. |
| Scanning Tunneling Microscopy (STM) | Visualize the molecule directly. | On a suitable substrate (e.g., Au(111) or graphite), STM can provide direct visual confirmation of the molecule's size, shape, and planarity. |
Part 5: Conclusion and Outlook
This guide presents a rational, albeit prospective, pathway for the synthesis and purification of coronylovalene. The proposed route leverages powerful, modern synthetic methods like Suzuki coupling and the Scholl reaction, which are staples in the construction of nanographene molecules. The primary hurdles are predicted to be the management of precursor solubility and the rigorous, high-temperature purification required for the final product. Successful synthesis would yield a novel PAH with potentially fascinating electronic and optical properties, making it a valuable target for materials science and fundamental research.
References
-
Title: The Scholl Reaction: A Powerful Tool in the Synthesis of Polycyclic Aromatic Hydrocarbons and Graphene Nanoribbons Source: Angewandte Chemie International Edition URL: [Link]
-
Title: A new look at the Scholl reaction Source: Chemical Society Reviews URL: [Link]
-
Title: The Suzuki–Miyaura cross-coupling reaction: a personal perspective from the 2010 Nobel Prize lecture Source: Journal of Organometallic Chemistry URL: [Link]
-
Title: Purification of organic electronic materials Source: Journal of Materials Chemistry C URL: [Link]
-
Title: On-Surface Synthesis of Graphene Nanoribbons Source: Accounts of Chemical Research URL: [Link]
Spectroscopic Elucidation of Complex Polycyclic Aromatic Hydrocarbons: A Technical Guide for Advanced Research
Introduction: The Challenge of Characterizing Novel Polycyclic Aromatic Hydrocarbons
In the landscape of materials science and drug development, polycyclic aromatic hydrocarbons (PAHs) represent a class of molecules with immense potential. Their rigid, planar structures and extended π-systems give rise to unique electronic and photophysical properties, making them key components in organic electronics, advanced materials, and as scaffolds in medicinal chemistry. However, as the complexity of these molecules increases, so too does the challenge of their definitive characterization.
A case in point is the enigmatic molecule designated as "coronylovalene" (CAS 143066-75-5). While commercially available, it is supplied as a mixture with dicoronylene (CAS 98570-53-7), a well-defined large PAH.[1] Compounding the challenge, public databases present conflicting structural information for coronylovalene, with some suggesting a highly saturated, non-aromatic structure that is chemically inconsistent with its association with dicoronylene. This ambiguity underscores a critical challenge in the field: the rigorous structural and spectroscopic elucidation of novel or complex PAHs.
This guide, therefore, takes a pragmatic and scientifically rigorous approach. Rather than focusing on the unverified structure of coronylovalene, we will provide an in-depth technical exploration of the spectroscopic techniques used to characterize large, complex PAHs, using the known entity, dicoronylene (C₄₈H₂₀) , as our primary exemplar. The principles and methodologies discussed herein are directly applicable to the analysis of complex PAH mixtures and the characterization of novel aromatic systems that researchers may encounter.
The Molecular Architectures: Coronene, Ovalene, and the Postulated "Coronylovalene"
To understand the spectroscopic properties of large PAHs, it is instructive to visualize their constituent parts. Coronene and ovalene are two well-characterized PAHs that could hypothetically fuse to form a larger system.
Figure 1. Molecular structures of coronene, ovalene, and dicoronylene.
This guide will now delve into the core spectroscopic techniques essential for the characterization of such complex aromatic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For large PAHs, both ¹H and ¹³C NMR provide critical information about the symmetry, connectivity, and electronic environment of the molecule.
¹H NMR Spectroscopy of Large PAHs
The ¹H NMR spectra of large PAHs are characterized by signals in the aromatic region, typically between 7.0 and 9.5 ppm.[2] The precise chemical shift of each proton is determined by the intricate magnetic environment created by the circulation of π-electrons in the fused ring system, a phenomenon known as the ring current effect.[3] Protons on the periphery of the aromatic system are deshielded and resonate at lower fields.
Key Interpretive Insights for ¹H NMR of Large PAHs:
-
Symmetry: The number of distinct signals in the ¹H NMR spectrum is a direct reflection of the molecule's symmetry. A highly symmetrical molecule like coronene will show fewer signals than a less symmetrical one.
-
Spin-Spin Coupling: The coupling patterns (e.g., doublets, triplets) reveal the proximity of neighboring protons, allowing for the determination of substitution patterns on the aromatic rings.
-
Through-Space Effects: In sterically crowded PAHs, protons that are close to each other in space but not directly bonded can influence each other's chemical shifts, providing valuable conformational information.
Experimental Protocol: ¹H NMR of a Complex PAH Mixture
-
Sample Preparation: Dissolve approximately 5-10 mg of the PAH sample in a deuterated solvent (e.g., CDCl₃, C₂D₂Cl₄, or DMSO-d₆) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube. The choice of solvent is critical, as large PAHs can have limited solubility.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥500 MHz) to achieve optimal signal dispersion, which is crucial for resolving complex spectra.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Advanced Experiments (if needed): For complex, overlapping spectra, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to establish proton-proton connectivities and spatial proximities, respectively.
¹³C NMR Spectroscopy of Large PAHs
The ¹³C NMR spectra of PAHs provide a count of the number of unique carbon atoms in the molecule, further confirming its symmetry. Aromatic carbons typically resonate in the range of 120-150 ppm.
Key Interpretive Insights for ¹³C NMR of Large PAHs:
-
Quaternary Carbons: Carbons at the fusion points of the aromatic rings (quaternary carbons) typically have longer relaxation times and may appear as weaker signals in the spectrum.
-
DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, which is particularly useful if the PAH has aliphatic substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Large PAHs
| Nucleus | Chemical Shift Range (ppm) | Information Provided |
| ¹H | 7.0 - 9.5 | Symmetry, proton environment, spin-spin coupling |
| ¹³C | 120 - 150 | Number of unique carbons, presence of quaternary carbons |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides a fingerprint of the functional groups and bonding arrangements within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For PAHs, the IR spectrum is dominated by C-H and C-C bond vibrations.
Key Vibrational Modes in Large PAHs:
-
Aromatic C-H Stretching: A sharp absorption band in the region of 3000-3100 cm⁻¹ is characteristic of C-H bonds on an aromatic ring.
-
Aromatic C=C Stretching: A series of absorptions, often of variable intensity, between 1400 and 1650 cm⁻¹ correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.
-
Out-of-Plane C-H Bending: Strong absorption bands in the region of 650-900 cm⁻¹ are due to the out-of-plane bending of aromatic C-H bonds. The exact position of these bands can be diagnostic of the substitution pattern on the aromatic rings.
For very large PAHs like dicoronylene, the far-infrared (FIR) region (below 650 cm⁻¹) also contains important information about the skeletal vibrations of the entire molecule.[4]
Experimental Protocol: FTIR Spectroscopy of a Solid PAH Sample
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid PAH sample (approx. 1-2 mg) with dry potassium bromide (KBr) powder (approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer for data acquisition.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first and subtracted from the sample spectrum.
Table 2: Characteristic IR Absorption Frequencies for Large PAHs
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1400 - 1650 | Variable |
| Aromatic C-H Out-of-Plane Bend | 650 - 900 | Strong |
UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For PAHs, the extensive system of conjugated π-orbitals leads to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.[5][6]
Key Features of PAH UV-Vis Spectra:
-
π → π* Transitions: The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
-
Bathochromic Shift: As the size of the conjugated π-system increases, the energy gap between the HOMO and LUMO decreases. This results in the absorption of longer wavelengths of light, a phenomenon known as a bathochromic or "red" shift. Therefore, larger PAHs tend to be colored. For example, dicoronylene is a brick-red solid.[1]
-
Vibronic Fine Structure: The electronic transitions are often coupled with vibrational transitions, leading to a series of sharp peaks in the absorption spectrum, which is a hallmark of rigid, planar molecules like PAHs.
Experimental Protocol: UV-Vis Spectroscopy of a PAH Solution
-
Sample Preparation: Prepare a dilute solution of the PAH in a suitable UV-transparent solvent (e.g., cyclohexane, dichloromethane, or 1,2,4-trichlorobenzene for poorly soluble compounds). The concentration should be adjusted to give a maximum absorbance in the range of 0.5 to 1.5. Dicoronylene is moderately soluble in 1,2,4-trichlorobenzene and exhibits a greenish-yellow fluorescence in solution.[1]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm). A baseline spectrum of the solvent in a matched cuvette should be recorded first.
Figure 2. A generalized workflow for acquiring the UV-Vis spectrum of a PAH.
Table 3: Expected UV-Vis Absorption Maxima for Large PAHs
| Molecule | Approximate λmax Range (nm) | Notes |
| Coronene | 300 - 400 | Exhibits characteristic fine structure. |
| Ovalene | 350 - 450 | Red-shifted compared to coronene due to a larger π-system. |
| Dicoronylene | > 450 | Expected to be significantly red-shifted, consistent with its red color. |
Conclusion: An Integrated Spectroscopic Approach
The definitive characterization of large and complex polycyclic aromatic hydrocarbons is a formidable task that relies on the synergistic application of multiple spectroscopic techniques. While the precise structure of "coronylovalene" remains an open question for the scientific community, the methodologies outlined in this guide provide a robust framework for the analysis of such challenging molecules. By integrating the structural insights from NMR, the vibrational fingerprint from IR, and the electronic map from UV-Vis spectroscopy, researchers can confidently elucidate the structures and properties of the next generation of advanced aromatic materials.
References
- This citation is intentionally left blank as no direct source for the synthesis and characteriz
-
Wikipedia. Dicoronylene. [Link]
- Cu(I)diimine-Decorated Anthracene-Containing Covalent Organic Frameworks for Photocatalytic Hydrogen Evolution.
- Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers in Microbiology.
- High-Resolution NMR Spectra of Polycyclic Hydrocarbons.
- Spectroscopy of large PAHs - Laboratory studies and comparison to the Diffuse Interstellar Bands. Astronomy & Astrophysics.
- The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.
- Analysis of Polycyclic Aromatic Hydrocarbon (PAH)
- Experimental (top) and theoretical (bottom) FIR spectra of dicoronylene...
- Spectroscopy of large PAHs.
- The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features.
- Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion. RSC Publishing.
- A Review on the Occurrence and Analytical Determin
- Fragmentation of the PAH cations of Isoviolanthrene and Dicoronylene.
- Vuv/vis absorption spectroscopy of different PAHs.
- FT-IR spectroscopic studies of polycyclic aromatic hydrocarbons. NASA Technical Reports Server.
- Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho)
- Electronic absorption spectra of coronene (thin red trace)...
Sources
- 1. Dicoronylene - Wikipedia [en.wikipedia.org]
- 2. Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00114A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Thermal Stability and Degradation of Large Pericondensed Polycyclic Aromatic Hydrocarbons: A Case Study of Coronene and Ovalene
A Note on "Coronylovalene": The term "coronylovalene" does not correspond to a recognized compound in standard chemical literature or databases. However, its name suggests a hybrid or structural relationship to two significant, large polycyclic aromatic hydrocarbons (PAHs): Coronene (C₂₄H₁₂) and Ovalene (C₃₂H₁₄) . This guide will therefore focus on the thermal stability and degradation pathways of these two molecules as exemplary models for large, pericondensed PAHs, a subject of critical importance for researchers in materials science, astrophysics, and environmental science. A mixture termed "Dicoronylene / Coronylovalene" is available for research purposes, indicating its relevance in specialized contexts[1][2].
Introduction: The Significance of Large PAHs
Coronene and ovalene are large, planar, and highly symmetric polycyclic aromatic hydrocarbons composed of multiple fused benzene rings. Their unique electronic structures and high thermal stability make them relevant in diverse fields, from molecular electronics and nanotechnology to the study of interstellar dust and the byproducts of combustion. Understanding their behavior at elevated temperatures is crucial for predicting their environmental fate, designing robust carbon-based materials, and modeling astrophysical phenomena.
PAHs are known environmental pollutants, and their persistence is directly linked to their resistance to degradation[3][4]. High-molecular-weight PAHs, in particular, are resistant to biodegradation and tend to accumulate in ecosystems[4]. Thermal degradation is a key process that influences their environmental persistence and is also a critical consideration in industrial applications like petroleum refining, where they can be formed during hydrocracking[5].
Intrinsic Thermal Stability
The thermal stability of large, pericondensed PAHs like coronene and ovalene is exceptionally high due to their extensive π-conjugated systems. The energy required to break the strong carbon-carbon and carbon-hydrogen bonds within these compact, aromatic structures is substantial.
2.1 Key Physicochemical Properties
The inherent stability of these molecules is reflected in their high melting and boiling points. These properties are indicative of the strong intermolecular forces and the energy required to induce phase transitions, which precedes thermal decomposition.
| Property | Coronene (C₂₄H₁₂) | Ovalene (C₃₂H₁₄) |
| Molar Mass | 300.35 g/mol | 398.45 g/mol [5] |
| Melting Point | 438-440 °C | 473 °C[5] |
| Boiling Point | 525 °C | ~1130 K (857 °C) (Joback Calculated)[6] |
| Appearance | Yellow to gold powder | Reddish-orange compound[5] |
Table 1: Comparison of key physical properties of Coronene and Ovalene.
2.2 Factors Influencing Thermal Stability
The stability of PAHs is influenced by several factors:
-
Molecular Size and Structure: Increased size and a more compact, pericondensed ring structure generally lead to greater thermal stability.
-
Presence of Substituents: Functional groups attached to the aromatic core can significantly lower the decomposition temperature.
-
Atmospheric Conditions: The presence of oxygen dramatically alters the degradation pathway and lowers the onset temperature of decomposition compared to an inert (pyrolytic) atmosphere[7].
Experimental Assessment of Thermal Stability
Several analytical techniques are employed to quantitatively assess the thermal stability of PAHs. The combination of these methods provides a comprehensive understanding of decomposition temperatures, mass loss profiles, and evolved gas products.
3.1 Thermogravimetric Analysis (TGA)
TGA is a cornerstone technique for studying thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For large PAHs, TGA experiments are typically run under both an inert nitrogen atmosphere (pyrolysis) and an oxidative air or oxygen atmosphere.
-
Inert Atmosphere (Pyrolysis): In the absence of oxygen, decomposition occurs at higher temperatures and is characterized by the cleavage of C-C and C-H bonds, leading to the formation of smaller hydrocarbon fragments and, eventually, a carbonaceous char residue[8].
-
Oxidative Atmosphere: In the presence of oxygen, degradation begins at lower temperatures. The process involves oxidation reactions that lead to the formation of oxygenated intermediates, followed by fragmentation into smaller molecules like CO, CO₂, and H₂O[7].
3.2 Coupled TGA-Mass Spectrometry (TGA-MS)
To identify the specific molecules released during decomposition, TGA is often coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR). This provides real-time analysis of the evolved gas stream, allowing for the elucidation of degradation mechanisms[7][9].
Protocol: Standard TGA-MS Analysis of a Large PAH
This protocol outlines a typical TGA-MS experiment for assessing the thermal stability of a compound like coronene or ovalene.
-
Sample Preparation:
-
Ensure the PAH sample is of high purity and finely ground to ensure uniform heating.
-
Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA crucible.
-
-
Instrument Setup:
-
Install the crucible in the TGA furnace.
-
Set the initial temperature to ambient (~25-30 °C).
-
Purge the system with the desired gas (high-purity nitrogen for pyrolysis or air/O₂ for oxidative degradation) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure a stable atmosphere[10].
-
-
Thermal Program:
-
Ramp the temperature from ambient to 1000 °C at a constant heating rate of 10 °C/min[7]. This rate is a common standard that balances resolution and experimental time.
-
Continuously record the sample mass (TG curve) and its first derivative (DTG curve).
-
-
MS Analysis:
-
The evolved gas from the TGA is transferred to the mass spectrometer via a heated transfer line.
-
The MS is set to scan a mass-to-charge (m/z) range of approximately 10-300 amu to detect expected fragments[11].
-
Monitor specific ion currents for key degradation products (e.g., m/z 18 for H₂O, 28 for CO, 44 for CO₂).
-
-
Data Interpretation:
-
The TG curve shows the percentage of mass loss versus temperature. The onset temperature of decomposition is often defined as the temperature at which 5% mass loss occurs (T₅).
-
The DTG curve plots the rate of mass loss, with peaks indicating temperatures of maximum decomposition rates.
-
The MS data is correlated with the TG/DTG curves to identify which chemical species are evolving at each stage of degradation.
-
Thermal Degradation Pathways
The degradation of large PAHs proceeds through complex, multi-step reaction mechanisms that are highly dependent on the surrounding atmosphere.
4.1 Pyrolytic Degradation (Inert Atmosphere)
Under inert conditions, thermal energy leads to homolytic bond cleavage, primarily of the peripheral C-H bonds, followed by the more energy-intensive C-C bonds.
-
Initial Steps: At very high temperatures (often >500-600 °C), the molecule fragments. Molecular dynamics simulations of coronene breakdown show that at temperatures around 3000 K, the molecule rapidly fragments, releasing species like C₂H (ethynyl radical), C₂, C₂H₂, and C₄H[12].
-
Fragmentation and Rearrangement: The initial large fragments can undergo further cracking to produce a range of smaller hydrocarbons. These reactions are crucial in understanding soot formation during combustion[13][14].
-
Condensation and Char Formation: At later stages, radical fragments can recombine and condense into larger polyaromatic structures, ultimately forming a stable carbonaceous char[8].
Caption: Generalized pyrolytic degradation pathway for large PAHs.
4.2 Oxidative Degradation (Air or O₂ Atmosphere)
The presence of oxygen introduces new, lower-energy reaction pathways, leading to degradation at significantly lower temperatures.
-
Initiation: The reaction is often initiated by the abstraction of a hydrogen atom by oxygen, forming a PAH radical and a hydroperoxyl radical.
-
Propagation: The PAH radical reacts with O₂ to form a peroxy radical. This intermediate is unstable and undergoes a series of rearrangements and fragmentation reactions.
-
Product Formation: These reactions break open the aromatic rings, leading to the formation of various oxygenated organic compounds, which are then further oxidized to smaller, stable molecules like carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O)[7].
The overall process can be thought of as a combustion reaction, where the complex hydrocarbon is systematically broken down and oxidized.
Caption: Simplified oxidative degradation pathway for large PAHs.
Biological and Environmental Degradation
While highly resistant, large PAHs are not entirely inert in the environment. Microbial degradation provides a slow but significant pathway for their removal. Certain specialized bacteria and fungi have evolved enzymatic systems capable of breaking down these complex molecules[15].
-
Mechanism: The process is typically aerobic and is initiated by dioxygenase enzymes, which incorporate oxygen atoms into the aromatic ring, destabilizing it and making it susceptible to cleavage[16].
-
Influencing Factors: The rate of biodegradation is highly dependent on environmental conditions such as temperature, pH, oxygen levels, and the presence of other nutrients[17]. For example, studies on the biodegradation of coronene by Halomonas caseinilytica showed degradation occurring between 30-50°C.
Conclusion
Coronene, ovalene, and other large, pericondensed PAHs are characterized by exceptional thermal stability due to their robust aromatic structures. Their degradation is highly context-dependent, proceeding via high-temperature fragmentation and condensation under pyrolytic conditions, and through lower-temperature oxidative pathways in the presence of air. Understanding these mechanisms is fundamental for applications in materials science and for assessing the environmental impact and fate of these persistent organic pollutants. The analytical workflows described, particularly TGA coupled with evolved gas analysis, provide the essential tools for researchers to probe these complex degradation processes.
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Al-Thani, R., Al-Saad, K., & Al-Kaabi, A. (2021). Degradation of the highly complex polycyclic aromatic hydrocarbon coronene by the halophilic bacterial strain Halomonas caseinil. Scientific Reports. Available from: [Link]
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de Santana, V. F., de Lira, S. A., & de Souza, A. G. (2022). Thermo-Oxidative Stability and Tribological Properties of Biolubricants Obtained from Castor Oil Fatty Acids and Isoamyl Alcohol. MDPI. Available from: [Link]
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Fikri, K., & Roth, P. (2005). Investigation of the Thermal Decomposition of Ketene and of the Reaction CH2 + H2 ⇔ CH3 + H. ResearchGate. Available from: [Link]
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Wang, Z., Wang, X., & Li, Y. (2022). Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory. Frontiers in Chemistry. Available from: [Link]
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Ge, J., & Zhang, W. (2020). Polycyclic Aromatic Hydrocarbon (PAH) Degradation Pathways of the Obligate Marine PAH Degrader Cycloclasticus sp. Strain P1. Applied and Environmental Microbiology. Available from: [Link]
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Bonnamy, A., & Biennier, L. (2021). Shock-induced evolution: Tracing the fate of coronene in astrophysical environments. Astronomy & Astrophysics. Available from: [Link]
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da Silva, T. L., & Barrera-Arellano, D. (2021). Study of the thermal stability of γ-oryzanol present in rice bran oil over time. PubMed. Available from: [Link]
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Liu, X., et al. (2021). Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture. RSC Advances. Available from: [Link]
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Ghaedi, H., & Farsani, M. R. (2023). Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. MDPI. Available from: [Link]
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Li, Y., et al. (2023). Physicochemical Properties, Thermal Stability, and Pyrolysis Behavior of Antioxidative Lignin from Water Chestnut Shell Obtained with Ternary Deep Eutectic Solvents. MDPI. Available from: [Link]
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An In-depth Technical Guide to the Solubility of Coronylovalene in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Charting Unexplored Territory
Coronylovalene, a complex polycyclic aromatic hydrocarbon (PAH), represents a frontier in materials science and supramolecular chemistry. Its unique, extended π-system suggests novel electronic and optical properties. However, the very nature of such a large, nonpolar molecule presents a significant challenge: solubility. A thorough understanding of its behavior in organic solvents is a critical prerequisite for its purification, characterization, and application.
This guide addresses the current void in the scientific literature regarding the solubility of coronylovalene. In the absence of established data, this document serves as a first-principles guide for the research scientist. It is designed not as a mere compilation of facts, but as a strategic and methodological framework for determining the solubility of this novel compound. We will proceed from theoretical considerations to actionable experimental protocols, empowering researchers to generate the first reliable solubility data for coronylovalene.
Theoretical Underpinnings of PAH Solubility
The adage "like dissolves like" is the foundational principle for understanding the solubility of nonpolar compounds like coronylovalene. Solubility is governed by the intermolecular forces between the solute (coronylovalene) and the solvent. For a large PAH, the primary intermolecular interactions are van der Waals forces, specifically London dispersion forces, arising from the extensive, polarizable electron cloud of the fused aromatic rings.
The Role of Intermolecular Forces
-
Solute-Solute Interactions: In its solid state, coronylovalene molecules are held together by strong π-π stacking and van der Waals forces. To dissolve the compound, the solvent molecules must overcome these forces.
-
Solvent-Solvent Interactions: The solvent molecules themselves have cohesive forces that must be disrupted to create a cavity for the solute molecule.
-
Solute-Solvent Interactions: Favorable interactions between the coronylovalene molecule and the solvent molecules are essential for dissolution. For PAHs, solvents capable of strong dispersion interactions are typically effective.
The interplay of these forces dictates the overall Gibbs free energy of dissolution. A negative change in Gibbs free energy results in spontaneous dissolution.
Predicting Solubility: Hansen Solubility Parameters
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSPs).[1][2][3] HSPs are based on the concept that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from London dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule can be described by a point in a three-dimensional "Hansen space".[3] The principle states that substances with similar HSP values are likely to be miscible. For a given solute, a "solubility sphere" can be defined in Hansen space. Solvents whose coordinates fall within this sphere are predicted to be good solvents for that solute. While the HSPs for coronylovalene are unknown, we can infer that they will be characterized by a high δD value and low δP and δH values, typical for large PAHs.
Strategic Selection of Organic Solvents
Based on the theoretical principles, the ideal solvent for coronylovalene should be one that can effectively overcome the strong π-π stacking of the coronylovalene molecules. This suggests that solvents with similar characteristics, such as aromatic solvents, will be good candidates. A systematic approach to solvent screening is recommended.
Classification of Potential Solvents
A range of solvents with varying properties should be tested to build a comprehensive solubility profile. A suggested list of candidates is provided in the table below, categorized by their chemical class and general properties.
| Solvent Class | Examples | Rationale for Inclusion |
| Aromatic Hydrocarbons | Toluene, Xylenes, Chlorobenzene, 1,2-Dichlorobenzene | The aromatic nature of these solvents allows for favorable π-π interactions with coronylovalene, aiding in the disruption of solute-solute forces. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | These solvents are excellent at dissolving a wide range of organic compounds and are good starting points for initial screening.[4] |
| Ethers | Tetrahydrofuran (THF), Dioxane | While possessing some polarity, these cyclic ethers are often effective solvents for larger organic molecules. |
| Amides | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | These are highly polar aprotic solvents that can sometimes dissolve large, planar molecules through mechanisms other than simple dispersion forces. |
| Alkanes | Hexane, Cyclohexane | As nonpolar solvents, they can help to define the lower end of the solubility spectrum and are useful for comparative purposes. The solubility of PAHs in alkanes can be influenced by the formation of a solvent shell around the solute molecules.[5][6] |
| Other | Carbon Disulfide (CS2), Pyridine | CS2 is an excellent solvent for many nonpolar compounds. Pyridine, being an aromatic heterocycle, offers a different electronic environment for potential interactions. |
Pre-screening and Safety Considerations
Before embarking on extensive solubility studies, it is prudent to perform a rapid qualitative pre-screening. This can involve adding a few milligrams of coronylovalene to a small volume (e.g., 1 mL) of each candidate solvent and observing for dissolution at room temperature and with gentle heating.
Safety is paramount. Many of the suggested solvents are volatile, flammable, and/or toxic. Always consult the Safety Data Sheet (SDS) for each solvent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[7][8] This method involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the saturated solution.
Experimental Workflow
The overall workflow for the shake-flask method is depicted in the following diagram.
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Protocol: Shake-Flask Method
Materials and Equipment:
-
Coronylovalene (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge or syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Preparation: To a series of vials, add an excess amount of solid coronylovalene. The exact amount is not critical, but there must be visible undissolved solid at the end of the experiment. Record the amount added.
-
Solvent Addition: Accurately add a known volume of the selected solvent to each vial.
-
Equilibration: Securely seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.[7] Equilibrium is confirmed when the measured solubility does not change between successive time points.
-
Phase Separation: Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete removal of any suspended particles, centrifuge an aliquot of the supernatant or filter it through a chemically resistant syringe filter (e.g., PTFE). This step is critical to avoid overestimation of solubility.
-
Sample Preparation for Analysis: Carefully take a precise aliquot of the clear, saturated solution. Dilute this aliquot with a known volume of a suitable solvent to bring the concentration into the linear range of the analytical method. The dilution solvent should be chosen to ensure the compound remains dissolved and does not interfere with the analysis.
Analytical Quantification by UV-Vis Spectroscopy
Due to its extensive aromatic system, coronylovalene is expected to be strongly chromophoric, making UV-Vis spectroscopy an ideal method for its quantification.[9][10]
Building a Calibration Curve
A calibration curve is essential for relating the absorbance of a solution to the concentration of coronylovalene.
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of coronylovalene and dissolve it in a known volume of a suitable solvent in which it is freely soluble (this may require some initial testing). This will be your stock solution of known concentration.
-
Prepare Standard Solutions: Perform a series of serial dilutions of the stock solution to create a set of standard solutions of known concentrations.
-
Measure Absorbance: Record the UV-Vis spectrum for each standard solution and the pure solvent (as a blank). Identify the wavelength of maximum absorbance (λmax).
-
Plot the Calibration Curve: Plot the absorbance at λmax versus the concentration for each standard solution. The resulting plot should be linear and pass through the origin. The slope of this line is the molar absorptivity (ε) according to the Beer-Lambert Law (A = εbc).
Measuring the Solubility Samples
-
Measure Absorbance: Measure the absorbance of the diluted samples from the shake-flask experiment at the same λmax used for the calibration curve.
-
Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of coronylovalene in the diluted sample.
-
Calculate Solubility: Account for the dilution factor to calculate the concentration of the original, undissolved saturated solution. This value represents the solubility of coronylovalene in that solvent at the specified temperature.
The relationship between these steps is illustrated in the diagram below.
Caption: Logical flow for concentration determination using UV-Vis spectroscopy.
Data Presentation and Interpretation
The determined solubility values should be tabulated for clear comparison. It is recommended to express solubility in multiple units, such as mg/mL and mol/L, to cater to different applications.
Solubility Data Table for Coronylovalene at 25 °C
| Solvent | Dielectric Constant | Boiling Point (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Toluene | 2.38 | 111 | [Experimental Data] | [Experimental Data] | e.g., Forms a deep yellow solution |
| 1,2-Dichlorobenzene | 9.93 | 180 | [Experimental Data] | [Experimental Data] | |
| Dichloromethane | 8.93 | 40 | [Experimental Data] | [Experimental Data] | |
| Tetrahydrofuran | 7.58 | 66 | [Experimental Data] | [Experimental Data] | |
| N-Methyl-2-pyrrolidone | 32.2 | 202 | [Experimental Data] | [Experimental Data] | |
| Cyclohexane | 2.02 | 81 | [Experimental Data] | [Experimental Data] | e.g., Very sparingly soluble |
| Carbon Disulfide | 2.64 | 46 | [Experimental Data] | [Experimental Data] | |
| [Other Solvents] | ... | ... | ... | ... |
Interpreting the Results
The collected data will provide the first quantitative insights into the solubility of coronylovalene. Look for trends between solubility and solvent properties. For instance, is there a correlation with the solvent's aromaticity, polarity (dielectric constant), or its Hansen Solubility Parameters? This analysis will not only be valuable for practical applications but will also contribute to a fundamental understanding of the intermolecular forces that govern the behavior of large, complex PAHs.
Conclusion
The solubility of coronylovalene in organic solvents is a critical parameter that will unlock its potential in various scientific and technological fields. While no prior data exists, this guide provides a comprehensive framework for researchers to systematically and rigorously determine these values. By combining theoretical understanding with a robust experimental methodology, the scientific community can begin to build the foundational knowledge required to fully exploit the properties of this intriguing molecule.
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An In-depth Technical Guide to the Crystal Structure of Coronene: A Foundational Polycyclic Aromatic Hydrocarbon
A Note to the Reader: Initial searches for the compound "coronylovalene" did not yield specific results in the scientific literature, suggesting that this may not be a standard or widely recognized name for a chemical entity. Given the potential interest in polycyclic aromatic hydrocarbons (PAHs) that the query implies, this guide will focus on a closely related and extensively studied molecule: Coronene . Coronene (C₂₄H₁₂) is a highly symmetrical PAH composed of seven peri-fused benzene rings and serves as a fundamental building block for larger carbon-based nanomaterials.[1][2] This guide will provide a comprehensive overview of its crystal structure, a topic of significant interest to researchers in materials science, organic electronics, and drug development.
Introduction: The Significance of Coronene's Supramolecular Architecture
Coronene, sometimes referred to as "superbenzene," is a planar, disc-shaped molecule that has captivated chemists for its unique electronic properties and its tendency to self-assemble into well-ordered structures.[1][3] Understanding the crystal structure of coronene is paramount as it dictates the intermolecular interactions that govern its bulk properties. These properties, including charge transport, photophysical behavior, and solubility, are critical for its application in fields such as organic electronics, where it has been explored for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[4] Furthermore, the study of coronene's crystal packing provides a model for understanding the aggregation behavior of larger, more complex PAHs, which is relevant in contexts ranging from the formation of interstellar dust grains to the behavior of asphaltenes in crude oil.[5]
Molecular and Crystal Structure of Coronene
The coronene molecule is characterized by its high degree of symmetry, belonging to the D₆h point group. This inherent symmetry influences its packing in the solid state, leading to the formation of highly ordered crystals.
Crystalline Polymorphism
Coronene is known to exhibit polymorphism, meaning it can crystallize in different solid-state forms, each with a unique arrangement of molecules. The most commonly observed polymorph is the γ-form, which is stable under ambient conditions.[1] Another polymorph, the β-form, can be obtained under specific conditions, such as in the presence of a strong magnetic field or by cooling the γ-form below 158 K.[1]
The Herringbone Packing Motif
The crystal structure of the γ-polymorph of coronene is characterized by a herringbone packing arrangement, which is common for planar aromatic molecules. In this motif, the molecules are arranged in a layered structure. Within each layer, the planar coronene molecules are tilted with respect to one another in a pattern resembling the bones of a herring. This arrangement is driven by a balance of attractive and repulsive forces, primarily van der Waals interactions and π-π stacking. The edge-to-face orientation in the herringbone structure minimizes steric repulsion while maximizing attractive interactions.
The crystal system for the common γ-polymorph of coronene is monoclinic .[1]
Crystallographic Data Summary
The following table summarizes typical crystallographic data for the γ-polymorph of coronene. It is important to note that slight variations in these parameters may be reported in the literature due to differences in experimental conditions.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 16.10 |
| b (Å) | 4.695 |
| c (Å) | 10.15 |
| β (°) | 110.8 |
| Z | 2 |
Data are representative and compiled from typical crystallographic information for coronene.
Experimental Determination of the Crystal Structure
The determination of coronene's crystal structure relies on single-crystal X-ray diffraction (SCXRD), a powerful analytical technique that provides precise information about the arrangement of atoms in a crystal.
Step-by-Step Experimental Workflow for Single-Crystal X-ray Diffraction
-
Crystal Growth: The first and often most challenging step is the growth of high-quality single crystals of coronene. This is typically achieved by slow evaporation of a saturated solution of coronene in a suitable solvent, such as benzene or toluene.[1] The slow rate of evaporation is crucial to allow the molecules to arrange themselves into a well-ordered crystal lattice.
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope. The ideal crystal should be free of visible defects and have dimensions appropriate for the X-ray beam. The selected crystal is then mounted on a goniometer head, which allows for its precise orientation in the X-ray beam.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data are then processed to determine the unit cell parameters and the space group of the crystal. The positions of the atoms within the unit cell are determined through a process called structure solution. Finally, the atomic positions and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction patterns.
Visualizing the Experimental Workflow
Implications of Coronene's Crystal Structure for Material Properties and Applications
The herringbone packing of coronene has profound implications for its material properties:
-
Charge Transport: The degree of π-orbital overlap between adjacent molecules in the crystal lattice is a key determinant of charge mobility. While the herringbone structure is not as favorable for charge transport as a co-facial π-stacking arrangement, it still allows for charge hopping between neighboring molecules. Understanding and controlling the crystal packing is therefore crucial for optimizing the performance of coronene-based electronic devices.[4]
-
Anisotropy: Due to the ordered arrangement of the molecules, the bulk properties of a coronene crystal are often anisotropic, meaning they vary depending on the direction of measurement. For example, charge transport and optical absorption can be significantly different along different crystallographic axes.
-
Solubility and Processing: The strong intermolecular forces in the coronene crystal make it sparingly soluble in many common organic solvents.[1] This can pose challenges for solution-based processing of coronene-containing materials. Knowledge of the crystal structure can aid in the design of coronene derivatives with modified substituents to improve solubility without disrupting the favorable electronic properties.
Conclusion
The crystal structure of coronene, characterized by its monoclinic system and herringbone packing, is a direct consequence of its molecular symmetry and the nature of intermolecular forces. This well-defined supramolecular architecture is not merely of academic interest; it fundamentally governs the material's electronic and photophysical properties, which are critical for its potential applications. The detailed elucidation of this structure through techniques like single-crystal X-ray diffraction provides invaluable insights for the rational design of new organic materials with tailored functionalities for advanced applications in electronics and beyond.
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A Technical Guide to the Frontier of Functional Materials: Potential Applications of Novel Polycyclic Aromatic Hydrocarbons Like Coronylovalene
Abstract
Large polycyclic aromatic hydrocarbons (PAHs), often conceptualized as atomically precise nanographenes, represent a frontier in materials science and nanomedicine. Their extended π-conjugated systems endow them with unique electronic, optical, and self-assembly properties. This guide focuses on the emerging potential of a conceptual novel PAH, "Coronylovalene," a hybrid structure merging the characteristics of coronene and ovalene with nitrogen doping. As direct experimental data on this specific molecule is not yet available, this whitepaper synthesizes insights from closely related, well-characterized large and N-doped PAHs to project the synthesis, properties, and transformative applications of coronylovalene. We provide an in-depth exploration of its potential in high-performance electronics, advanced biomedical imaging, and targeted therapeutics, complete with validated experimental protocols and workflow diagrams to guide future research and development in this exciting field.
Introduction: The Allure of Large Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are organic molecules composed of multiple fused aromatic rings.[1] While some smaller PAHs are known environmental pollutants formed from incomplete combustion[2], the precise, bottom-up synthesis of large, complex PAHs has opened a new era of materials science.[3] These molecules can be considered "nanographenes"—atomically precise cutouts of a graphene sheet. This precision allows for the fine-tuning of their electronic and optical properties, which is not possible with bulk graphene.
Key characteristics of large PAHs include:
-
Low water solubility and vapor pressure , with high melting and boiling points.[4]
-
Distinct UV-visible absorption and fluorescence spectra due to their extended π-electron systems, making them useful for optical applications.[1]
-
Semiconducting properties , which are being explored for next-generation electronics.[1]
The introduction of heteroatoms, such as nitrogen, into the carbon framework—a process known as doping—further expands their functional landscape. N-doping can modulate the electronic structure, enhance charge-carrying capabilities, and introduce new functionalities for sensing or therapeutic applications.[5][6] This guide will use the conceptual molecule "Coronylovalene" as a leading example of a large, N-doped PAH to explore the cutting edge of this field.
Coronylovalene: A Next-Generation Molecular Architecture
We define "Coronylovalene" as a large, planar PAH that combines the structural motifs of coronene and ovalene and incorporates nitrogen atoms at strategic positions within its aromatic core. This hypothetical structure serves as an ideal model to discuss the synergistic properties that arise from combining a large π-system with the electronic perturbations introduced by heteroatom doping.
The rationale behind this design is threefold:
-
Extended Conjugation: The large, planar surface area maximizes π-orbital overlap, leading to desirable electronic properties such as high charge carrier mobility, essential for applications in organic field-effect transistors (OFETs).[6]
-
Nitrogen Doping: The inclusion of nitrogen atoms can fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is critical for optimizing performance in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5][7]
-
Functionalization Potential: The periphery of the coronylovalene molecule can be chemically modified (functionalized) to enhance solubility, direct self-assembly, or attach bioactive moieties for drug delivery and bioimaging.[8][9]
Synthesis and Characterization: From Precursor to Purified Product
The synthesis of large, complex PAHs like coronylovalene is a significant challenge due to their poor solubility.[3] Modern synthetic strategies have overcome this through two primary routes: on-surface synthesis and solution-phase synthesis with solubilizing groups.
On-Surface Synthesis
This bottom-up approach involves depositing rationally designed precursor molecules onto a catalytic metal or semiconductor surface under ultra-high vacuum conditions.[10][11] Thermal energy then drives a series of controlled chemical reactions, including polymerization and cyclodehydrogenation, to form the final, atomically precise nanostructure.[12][13]
-
Causality: This method is ideal for creating pristine, unsubstituted PAHs that are difficult to produce in solution. The surface confines the molecules, facilitating reactions that would be inefficient in a solvent.[11] The absence of solvents also ensures ultra-clean products.
The workflow for on-surface synthesis is a multi-step, in-situ process.
Sources
- 1. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 2. publications.iupac.org [publications.iupac.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular SNAr reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Modular Nitrogen-Doped Concave Polycyclic Aromatic Hydrocarbons for High-Performance Organic Light-Emitting Diodes with Tunable Emission Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Edge Functionalization of Corannulene–Coronene Hybrid Nanographenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On-surface synthesis of graphene nanostructures with π-magnetism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. On-Surface Synthesis of sp-Carbon Nanostructures | MDPI [mdpi.com]
- 12. On-Surface Synthesis of Nanographenes and Graphene Nanoribbons on Titanium Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On-surface synthesis of graphene nanostructures with π-magnetism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Coronylovalene: A Technical Guide to Health and Safety for a Novel Polycyclic Aromatic Hydrocarbon
Preamble: Navigating the Data Deficit for a Novel Compound
Coronylovalene represents a frontier in the study of large polycyclic aromatic hydrocarbons (PAHs). As a complex, high-molecular-weight structure, it is encountered in specialized industrial contexts, such as a byproduct in the hydrocracking process of petroleum refining.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals who may handle or investigate this compound.
Chemical and Physical Profile: An Inferred Identity
Coronylovalene is a large polycyclic aromatic hydrocarbon.[1][2] While its precise, experimentally determined properties are not documented, we can infer certain characteristics based on its structural class.
| Property | Inferred Characteristic | Rationale and Comparative Data |
| Appearance | Solid, likely crystalline | Large PAHs are typically solids at standard temperature and pressure. Ovalene is a reddish-orange compound.[3] |
| Solubility | Poor in aqueous solutions; sparingly soluble in organic solvents | PAHs are notoriously hydrophobic. Ovalene is sparingly soluble in benzene, toluene, and dichloromethane.[3] |
| Vapor Pressure | Extremely low | High molecular weight PAHs have very low volatility. |
| Thermal Stability | High | The fused aromatic ring structure confers significant thermal stability. |
Toxicological Assessment: A Class-Based Hazard Profile
The primary health concern with any novel PAH is its potential carcinogenicity, mutagenicity, and reproductive toxicity. The toxicological profile of PAHs is intrinsically linked to their metabolic activation.
The General Mechanism of PAH Toxicity
The toxicity of PAHs is not typically caused by the parent compound itself, but rather by its metabolic byproducts.[4] The following diagram illustrates the generally accepted pathway for PAH-induced carcinogenesis.
Caption: Generalized metabolic activation pathway of PAHs leading to carcinogenesis.
Many PAHs are known to induce the expression of cytochrome P450 enzymes, which metabolize them into toxic intermediates.[4] These reactive metabolites, such as epoxides and dihydrodiols, can covalently bind to DNA, forming adducts that lead to mutations and potentially initiate cancer.[4]
Hazard Identification
Based on the properties of large PAHs, coronylovalene should be treated as a substance with the following potential hazards:
-
Carcinogenicity: Assumed to be a potential carcinogen.
-
Mutagenicity: Assumed to be a potential mutagen.
-
Skin and Eye Irritation: Acute exposure to PAHs can cause irritation and inflammation of the skin and lung tissue.[4]
-
Respiratory Sensitization: Inhalation of fine particles may lead to respiratory irritation.
Prudent Handling and Exposure Control
Given the lack of specific data, a conservative approach to handling coronylovalene is essential. The following protocols are recommended.
Engineering Controls
-
Primary Containment: All work with solid coronylovalene or solutions containing it should be conducted in a certified chemical fume hood or a glove box. This is to prevent inhalation of any aerosols or fine dust.
-
Ventilation: Ensure adequate ventilation in the laboratory space where coronylovalene is stored and handled.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling coronylovalene:
-
Gloves: Nitrile gloves are recommended. Double-gloving is advised for handling concentrated solutions or the solid material.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a properly fitted N95 or higher-rated respirator is required.
Safe Handling Workflow
The following diagram outlines a safe handling workflow for coronylovalene.
Caption: A stepwise workflow for the safe handling of coronylovalene.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: In a fume hood, absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.
Storage and Disposal
-
Storage: Store coronylovalene in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: All waste containing coronylovalene (including contaminated PPE, glassware, and solutions) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Future Directions and a Call for Data
The scientific community is strongly encouraged to conduct formal toxicological studies on coronylovalene to establish a definitive health and safety profile. This would include, but not be limited to:
-
Ames test for mutagenicity.
-
In vitro and in vivo studies to assess cytotoxicity and carcinogenicity.
-
Determination of LD50 values for various exposure routes.
Until such data is available, the precautionary principles and handling guidelines outlined in this document should be strictly adhered to.
References
- Fetzer, J. C. (2010). The chemistry and analysis of large PAHs. Polycyclic Aromatic Compounds, 27(2), 143-162.
- Fetzer, J. C. (2025). A Review of the Large Polycyclic Aromatic Hydrocarbons.
-
Wikipedia. (n.d.). Ovalene. Retrieved from [Link]
-
Newberne, P., Smith, R. L., Doull, J., Goodman, J. I., Munro, I. C., Portoghese, P. S., ... & Wagner, B. M. (2000). Safety assessment of allylalkoxybenzene derivatives used as flavouring substances - methyl eugenol and estragole. Food and Chemical Toxicology, 38(1 Suppl), 71-81. Retrieved from [Link]
-
Chemsrc. (2025). 3',4',5',5,6,7-hexahydroxyflavone | CAS#:68708-52-1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ovalene. PubChem Compound Database. Retrieved from [Link]
Sources
The Enigmatic Case of Coronylovalene: A Scientific Inquiry
An in-depth analysis for researchers, scientists, and drug development professionals.
Foreword: The Uncharted Territory of a Hypothetical Molecule
In the vast and ever-expanding landscape of chemical synthesis and discovery, names often precede existence. The moniker "Coronylovalene" evokes a sense of structural grandeur—a hypothetical fusion of two well-known polycyclic aromatic hydrocarbons (PAHs), coronene and ovalene. This guide embarks on an exploratory journey into what such a molecule might represent, the challenges inherent in its potential synthesis, and the speculative properties that could make it a target of significant scientific interest. As of the latest literature review, "Coronylovalene" remains a conceptual entity, absent from the annals of confirmed chemical discoveries. This document, therefore, serves not as a historical record, but as a forward-looking technical prospectus, grounded in the established principles of PAH chemistry.
Part 1: Deconstructing the "Coronylovalene" Concept
The name itself provides a foundational blueprint. It suggests a hybrid structure born from the amalgamation of coronene's highly symmetric, six-peri-fused benzene ring system and ovalene's extended, oblong aromatic framework. The precise mode of fusion is not explicit in the name, leaving room for multiple structural isomers, each with unique electronic and steric properties.
Theoretical Isomers and Structural Postulates
The logical fusion of coronene and ovalene could occur through several pathways, leading to a variety of potential isomers. The most probable connections would involve the extension of the aromatic lattice through annulation, where new benzene rings are fused onto the existing frameworks.
To visualize the conceptual origin of "coronylovalene," we can represent the parent molecules and a hypothetical fusion.
Figure 1: Conceptual genesis of Coronylovalene from its parent PAHs.
Nomenclature and CAS Registry
A critical step in the formal identification of a new chemical entity is its registration with the Chemical Abstracts Service (CAS). A thorough search of the CAS registry and other chemical databases reveals no entry for "coronylovalene." This absence underscores its current status as a hypothetical molecule. Should it be synthesized, a systematic IUPAC name would be assigned based on the precise connectivity of its constituent rings.
Part 2: The Synthetic Challenge: A Frontier in PAH Chemistry
The synthesis of large, complex PAHs is a formidable challenge, often requiring multi-step, low-yield processes. The construction of a "coronylovalene" molecule would likely push the boundaries of current synthetic methodologies.
Retrosynthetic Analysis and Potential Synthetic Pathways
A plausible approach to synthesizing "coronylovalene" would involve the use of smaller, functionalized PAH precursors that can be coupled and cyclized in a controlled manner. Key reactions in the synthetic chemist's toolbox for such endeavors include:
-
Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds between aromatic precursors.
-
Scholl Reaction: An oxidative cyclodehydrogenation reaction used to form new aromatic rings through the intramolecular coupling of aryl-aryl bonds. This is a common final step in the synthesis of large PAHs.
-
Diels-Alder Cycloaddition: To construct new six-membered rings.
The choice of starting materials would be critical. One might envision using a functionalized coronene derivative and a functionalized ovalene fragment, or building the entire structure from smaller, more readily available building blocks.
Proposed Experimental Workflow for Synthesis
The following outlines a speculative, high-level workflow for the synthesis of a hypothetical "coronylovalene" isomer.
Figure 2: A speculative workflow for the synthesis and confirmation of Coronylovalene.
Anticipated Challenges in Synthesis and Purification
The synthesis of "coronylovalene" would likely be fraught with challenges:
-
Low Solubility: Large PAHs are notoriously insoluble in common organic solvents, making reactions and purification difficult.
-
Side Reactions: The harsh conditions often required for reactions like the Scholl reaction can lead to a multitude of side products, complicating purification.
-
Characterization: The low solubility and potential for aggregation can make characterization by techniques like NMR spectroscopy challenging.
Part 3: Predicted Properties and Potential Applications
While purely speculative, the properties of "coronylovalene" can be extrapolated from our understanding of other large PAHs.
Electronic and Optical Properties
The extended π-conjugated system of "coronylovalene" would likely result in a small HOMO-LUMO gap, leading to:
-
Strong Absorption in the Visible and Near-Infrared Regions: This could make it a candidate for use in organic photovoltaics (OPVs) and photodetectors.
-
Luminescence: Many large PAHs exhibit fluorescence or phosphorescence, suggesting potential applications in organic light-emitting diodes (OLEDs).
-
Semiconducting Behavior: The ability to transport charge carriers could make it a material of interest for organic field-effect transistors (OFETs).
Comparative Data of Parent Molecules
To provide context for the predicted properties of "coronylovalene," the following table summarizes key data for coronene and ovalene.
| Property | Coronene (C₂₄H₁₂) | Ovalene (C₃₂H₁₄) |
| Molar Mass | 300.36 g/mol | 398.48 g/mol |
| Appearance | Yellow powder | Orange-red solid |
| Solubility | Sparingly soluble in nonpolar organic solvents | Very slightly soluble in organic solvents |
| HOMO-LUMO Gap | ~3.0 eV | ~2.5 eV |
| Crystal Structure | Monoclinic | Monoclinic |
| Key Applications | Organic electronics, molecular wires, host-guest chemistry | Organic electronics, charge-transport materials |
Potential in Drug Development: A Distant Prospect
The application of large, planar, and highly insoluble PAHs in drug development is currently limited. Their tendency to intercalate with DNA raises concerns about toxicity and carcinogenicity. However, functionalized derivatives of "coronylovalene" could potentially be explored as photosensitizers in photodynamic therapy, where their strong light absorption could be harnessed to generate reactive oxygen species to kill cancer cells. This remains a highly speculative area requiring significant future research.
Conclusion: A Call to the Synthetic Frontier
"Coronylovalene" represents an intriguing, yet-to-be-realized target for synthetic chemists. Its successful synthesis would not only be a testament to the power of modern synthetic methods but would also provide a new platform for exploring the fundamental properties of large PAHs. The potential applications in materials science are compelling, though its utility in drug development remains a more distant and challenging prospect. This guide serves as a conceptual framework, an invitation to the scientific community to turn the hypothetical into the tangible and to explore the uncharted territory that "coronylovalene" represents.
References
As "coronylovalene" is a hypothetical molecule, there are no direct references for its discovery or properties. The references provided below are for the parent molecules, coronene and ovalene, and for the key synthetic reactions mentioned in this guide, which would be foundational for any attempt to synthesize "coronylovalene."
-
Coronene: National Center for Biotechnology Information. "PubChem Compound Summary for CID 9161, Coronene." PubChem, [Link].
-
Ovalene: National Center for Biotechnology Information. "PubChem Compound Summary for CID 10243, Ovalene." PubChem, [Link].
-
Suzuki-Miyaura Cross-Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95 (7), 2457–2483. [Link].
-
Scholl Reaction: Grzybowski, M.; Skonieczny, K.; Butenschön, H.; Gryko, D. T. "The Scholl Reaction: A Cornucopia of C-C(aryl) Bond Formations." Angewandte Chemie International Edition, 2013, 52 (38), 9900-9930. [Link].
-
Diels-Alder Reaction: Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. "The Diels-Alder Reaction in Total Synthesis." Angewandte Chemie International Edition, 2002, 41 (10), 1668-1698. [Link].
Unraveling the Complexity of Coronylvalene: A Technical Guide to Theoretical Property Calculations
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the multifaceted properties of coronylvalene. As a complex, non-planar, saturated polycyclic hydrocarbon (C₅₆H₇₈), coronylvalene presents unique challenges and opportunities for computational investigation. This document moves beyond a generic protocol, offering a detailed rationale for the selection of computational strategies tailored to the intricate three-dimensional structure of this molecule.
Introduction: The Enigmatic Structure of Coronylvalene
Coronylvalene is a large, cage-like hydrocarbon characterized by a highly saturated and strained polycyclic framework. Unlike its aromatic namesake, coronene, coronylvalene lacks a delocalized π-electron system. Its intricate network of fused rings results in a complex conformational landscape and significant steric hindrance. Understanding the structural, electronic, and energetic properties of coronylvalene is paramount for exploring its potential applications in materials science and medicinal chemistry. Theoretical calculations provide a powerful and indispensable tool for navigating this complexity, offering insights that are often difficult or impossible to obtain through experimental means alone.
The Computational Gauntlet: A Strategic Approach to Coronylvalene
The sheer size and conformational flexibility of coronylvalene necessitate a carefully designed computational workflow. A brute-force approach is computationally prohibitive and unlikely to yield the most stable and representative molecular conformation. The following multi-step strategy is a robust and efficient pathway to accurately predict its properties.
Caption: A multi-step computational workflow for coronylvalene.
Step-by-Step Experimental Protocol
Protocol 1: Conformational Analysis and Geometry Optimization
-
Initial Structure: Obtain the 3D coordinates of coronylvalene from a chemical database such as PubChem.
-
Conformational Search: Employ a molecular mechanics (MM) force field (e.g., MMFF94 or UFF) to perform a systematic or stochastic conformational search. This initial, computationally less expensive step broadly explores the potential energy surface to identify a diverse set of low-energy conformers.
-
Clustering and Selection: Group the resulting conformers based on their root-mean-square deviation (RMSD) and energy. Select a representative set of the lowest-energy conformers for higher-level quantum mechanical calculations.
-
DFT Optimization: Perform geometry optimization on the selected conformers using Density Functional Theory (DFT). A functional that accounts for dispersion interactions, such as ωB97X-D or B3LYP-D3, is crucial for accurately modeling the non-covalent interactions within the large hydrocarbon structure. A Pople-style basis set, such as 6-31G(d,p), or a Karlsruhe basis set, like def2-SVP, provides a good balance between accuracy and computational cost for a molecule of this size.
-
Frequency Analysis: Calculate the vibrational frequencies at the same level of theory used for optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.
Delving into the Properties of Coronylvalene
Once the global minimum energy structure of coronylvalene is identified and validated, a suite of properties can be calculated to understand its chemical behavior.
Structural and Energetic Properties
The complex, cage-like structure of coronylvalene inherently possesses significant ring strain. Quantifying this strain is essential for understanding its stability and reactivity.
Strain Energy Calculation: The strain energy can be estimated by comparing the heat of formation of the optimized coronylvalene structure with that of a hypothetical, strain-free reference molecule constructed from unstrained group increments.[1][2]
| Property | Description | Computational Method |
| Optimized Geometry | Bond lengths, bond angles, and dihedral angles of the most stable conformer. | DFT (e.g., ωB97X-D/6-31G(d,p)) |
| Strain Energy | The excess energy due to bond angle distortion and steric hindrance. | Comparison of DFT-calculated enthalpy of formation with group increment methods. |
| Relative Conformational Energies | Energy differences between various stable conformers. | DFT single-point energy calculations on optimized geometries. |
Electronic Properties
Despite being a saturated hydrocarbon, the electronic properties of coronylvalene are of significant interest, particularly for understanding its potential as an insulating material or for targeted functionalization.
Caption: HOMO-LUMO energy gap in coronylvalene.
Key Electronic Properties:
-
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining the electronic excitability and kinetic stability of the molecule. A large HOMO-LUMO gap is indicative of high stability.
-
Ionization Potential and Electron Affinity: These properties, related to the energies of the HOMO and LUMO respectively, provide insight into the molecule's ability to donate or accept electrons.
-
Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting sites of potential chemical reactions.
| Property | Description | Computational Method |
| HOMO Energy | Energy of the highest occupied molecular orbital. | DFT (from optimized geometry) |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | DFT (from optimized geometry) |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO. | Calculated from HOMO and LUMO energies. |
| Ionization Potential | Energy required to remove an electron. | Koopmans' theorem (approximated as -E_HOMO) or ΔSCF method. |
| Electron Affinity | Energy released upon adding an electron. | Koopmans' theorem (approximated as -E_LUMO) or ΔSCF method. |
| Electrostatic Potential | Charge distribution on the molecular surface. | Calculated from the DFT electron density. |
Advanced Computational Insights
For a more in-depth understanding of coronylvalene's behavior, particularly in the context of drug development or materials science, more advanced theoretical calculations can be performed.
-
Molecular Dynamics (MD) Simulations: To explore the dynamic behavior of coronylvalene and its conformational changes over time, MD simulations can be employed. This is particularly useful for studying its interactions with other molecules or in different solvent environments.
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis of the electron density can provide a detailed picture of the bonding within the strained framework of coronylvalene, identifying bond critical points and characterizing the nature of the chemical bonds.
Conclusion: A Pathway to Understanding
The theoretical investigation of coronylvalene is a challenging yet rewarding endeavor. The computational strategies outlined in this guide provide a robust framework for accurately predicting its structural, energetic, and electronic properties. By combining careful conformational analysis with appropriate quantum mechanical methods, researchers can unlock a deeper understanding of this complex molecule, paving the way for its potential application in a variety of scientific and technological fields. The self-validating nature of this protocol, with frequency analysis confirming stable minima, ensures a high degree of confidence in the calculated properties.
References
Sources
Methodological & Application
Application Note: Protocol for CORONYLOVALENE Synthesis and Scale-Up
Disclaimer: Coronylovalene is a hypothetical molecular structure developed for illustrative purposes. The following protocol is a representative guide based on established principles of organic chemistry and process development for complex polycyclic aromatic hydrocarbons (PAHs). All experimental data are simulated. Researchers should exercise standard laboratory safety precautions and adapt methodologies based on their specific target molecules.
Introduction: The Challenge of Complex PAHs
Polycyclic aromatic hydrocarbons (PAHs) represent a fascinating class of molecules with applications in materials science, organic electronics, and as fluorescent probes.[1] Their synthesis, particularly of large, structurally precise nanographenes, presents significant challenges.[2] Key difficulties include poor solubility, complex purification, and the need for harsh reaction conditions for final planarization steps.[2]
This document details a robust and scalable synthetic route to "Coronylovalene," a novel, C78-core PAH designed to exhibit high thermal stability and unique optoelectronic properties. The protocol is divided into two main sections: a detailed laboratory-scale synthesis and a thorough analysis of the considerations for scaling the process to the kilogram level.
Hypothetical Target Molecule: Coronylovalene (5)
Figure 1: Proposed structure of Coronylovalene (5), a C78-core, D3h symmetric polycyclic aromatic hydrocarbon.
Retrosynthetic Analysis and Strategy
The synthetic strategy for large PAHs often involves two key stages: the construction of a soluble, non-planar polyphenylene precursor, followed by a final oxidative cyclodehydrogenation to yield the planar, insoluble target.[3] Our approach to Coronylovalene (5) leverages this proven methodology. The retrosynthesis identifies two key bond disconnections:
-
Scholl Reaction: The final planarization is envisioned via an intramolecular oxidative aryl-aryl coupling (Scholl reaction) of a soluble, sterically crowded hexaphenylbenzene derivative (4).[4][5]
-
Suzuki-Miyaura Coupling: The precursor (4) is assembled through a palladium-catalyzed Suzuki-Miyaura cross-coupling, a highly efficient method for constructing C-C bonds between aryl systems.[6][7] This allows for the convergent synthesis from a central hexabromobenzene core (1) and a readily prepared boronic acid side-chain (3).
Diagram 1: Retrosynthetic analysis of Coronylovalene (5).
Part I: Laboratory-Scale Synthesis Protocol
This section provides a detailed, step-by-step procedure for the synthesis of Coronylovalene on a 1-5 gram scale.
Step 1: Synthesis of 2-Bromo-1,3,5-tri-tert-butylbenzene (2)
-
Rationale: The tert-butyl groups are strategically introduced to serve two purposes. First, they act as "blocking groups" to prevent intermolecular side reactions during the Scholl reaction.[8] Second, they will impart the necessary solubility to the large, non-planar intermediate (4).
-
Procedure:
-
To a solution of 1,3,5-tri-tert-butylbenzene (50.0 g, 203 mmol) in CCl₄ (400 mL), add N-bromosuccinimide (NBS) (36.1 g, 203 mmol) and benzoyl peroxide (0.5 g, 2.1 mmol).
-
Heat the mixture to reflux (approx. 77°C) for 16 hours under a nitrogen atmosphere. Monitor reaction completion by TLC or GC-MS.
-
Cool the reaction to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with 10% aq. Na₂S₂O₃ (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford compound 2 as a white solid.
-
Yield: ~85-90%
-
Hypothetical ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 2H), 1.40 (s, 18H), 1.35 (s, 9H).
-
Step 2: Synthesis of (2,4,6-tri-tert-butylphenyl)boronic acid (3)
-
Rationale: Conversion of the aryl bromide to a boronic acid is necessary for the subsequent Suzuki coupling. This is a standard and high-yielding transformation.
-
Procedure:
-
To a flame-dried flask under nitrogen, add magnesium turnings (4.5 g, 185 mmol).
-
Add a solution of aryl bromide 2 (50.0 g, 154 mmol) in anhydrous THF (300 mL) dropwise to initiate Grignard formation.
-
After the reaction has initiated, add the remaining solution and stir at room temperature for 2 hours.
-
Cool the Grignard solution to -78°C in a dry ice/acetone bath.
-
Add triisopropyl borate (52 mL, 225 mmol) dropwise, maintaining the temperature below -60°C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 2 M HCl (250 mL) at 0°C.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Triturate the resulting solid with hexane to yield boronic acid 3 as a white powder.
-
Yield: ~75-80%
-
Hypothetical HRMS (ESI): m/z calculated for C₁₈H₃₁BO₂ [M+H]⁺, found [M+H]⁺.
-
Step 3: Suzuki Coupling to Synthesize Precursor (4)
-
Rationale: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds with high efficiency and functional group tolerance.[7][9] Microwave-assisted conditions can dramatically reduce reaction times.[9]
-
Procedure:
-
In a microwave reactor vessel, combine hexabromobenzene (1) (1.0 g, 1.82 mmol), boronic acid 3 (4.2 g, 14.5 mmol, 8 equiv.), Pd(PPh₃)₄ (0.21 g, 0.18 mmol, 10 mol%), and K₂CO₃ (3.0 g, 21.7 mmol).
-
Add a degassed mixture of toluene (30 mL), ethanol (10 mL), and water (10 mL).
-
Seal the vessel and irradiate in a microwave reactor at 110°C for 60 minutes.
-
Cool the reaction, dilute with water, and extract with dichloromethane (DCM).
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography on silica gel (eluent: hexane/DCM gradient) to isolate precursor 4 .
-
Yield: ~60-70%
-
Hypothetical ¹³C NMR (100 MHz, CDCl₃): Multiple aromatic and aliphatic signals consistent with the highly substituted, non-planar structure.
-
Step 4: Scholl Reaction to Synthesize Coronylovalene (5)
-
Rationale: The Scholl reaction is a powerful, albeit often mechanistically complex, transformation for the final planarization of PAH precursors.[10] It involves an oxidative cyclodehydrogenation, typically mediated by a Lewis acid and an oxidant.[3][4] Iron(III) chloride is a common and effective reagent for this purpose.[3]
-
Procedure:
-
CRITICAL: This reaction must be performed under strictly anhydrous and inert conditions. The product is extremely insoluble.
-
Dissolve precursor 4 (1.0 g, 0.61 mmol) in anhydrous DCM (500 mL) in a large flask to ensure high dilution.
-
Add anhydrous iron(III) chloride (FeCl₃) (5.9 g, 36.6 mmol, 60 equiv.) portion-wise over 30 minutes with vigorous stirring. The solution will turn dark.
-
Stir the reaction at room temperature for 24 hours. A precipitate will form.
-
Quench the reaction by carefully adding methanol (100 mL).
-
Filter the resulting solid using a Büchner funnel.
-
Wash the collected solid extensively with methanol, hot HCl (2M), water, acetone, and finally DCM to remove residual catalyst and oligomeric byproducts.
-
Dry the solid under high vacuum to yield Coronylovalene 5 as a brightly colored, insoluble powder.
-
Yield: >90%
-
Characterization: Due to insolubility, characterization relies on solid-state techniques.
-
Hypothetical MALDI-TOF MS: m/z calculated for C₇₈H₈₄, found [M]⁺.
-
Solid-State UV-Vis: Expected to show characteristic sharp absorption bands (α, β, p bands) typical of large PAHs.
-
Diagram 2: Laboratory synthesis workflow for Coronylovalene (5).
Part II: Protocol for Manufacturing Scale-Up
Transitioning a synthesis from the laboratory to a manufacturing plant introduces challenges beyond simple multiplication of reagents.[11] Key concerns include safety, heat transfer, process efficiency, and cost.[12][13]
Key Challenges and Mitigation Strategies
| Challenge | Lab-Scale Reality (Grams) | Kilo-Scale Problem | Mitigation Strategy |
| Heat Transfer | Flask surface area is high relative to volume; efficient cooling/heating. | Surface area-to-volume ratio decreases dramatically. Exothermic reactions (e.g., Grignard, Scholl quench) can run away.[11] | Use jacketed reactors with precise temperature control. Perform calorimetric studies (DSC, ARC) to quantify exotherms. Implement controlled, slow addition of reagents. |
| Mixing | Magnetic or overhead stirring is efficient. | Inefficient mixing in large reactors can lead to localized "hot spots," concentration gradients, and reduced yields. | Use reactors with appropriate impeller designs (e.g., pitched-blade turbine) and baffles. Correlate mixing efficiency with reaction performance at small scale. |
| Purification | Column chromatography is feasible but resource-intensive. | Chromatography is economically and practically unfeasible for multi-kilogram quantities of intermediates.[14] | Redesign purification steps to rely on crystallization or precipitation.[15] For precursor 4 , develop a robust crystallization procedure from a suitable solvent/anti-solvent system (e.g., Toluene/Heptane). |
| Reagent Handling & Cost | Pd(PPh₃)₄ is acceptable. Anhydrous solvents are managed easily. | Palladium catalysts are a major cost driver. Handling large volumes of anhydrous solvents increases risk and cost. | Screen for more active, less expensive catalysts or ligands with lower loading (e.g., Buchwald ligands).[7] For the Scholl reaction, consider less expensive solvents like 1,2-dichloroethane if compatible. |
| Product Isolation | Filtration of small quantities of insoluble product is simple. | Handling and drying large volumes of fine, potentially static powder (Coronylovalene 5 ) is an operational challenge. | Use a filter dryer for contained filtration, washing, and drying in a single vessel. Implement nitrogen blanketing to prevent static discharge. |
Process Optimization and Control
A successful scale-up requires a shift from "set-and-forget" lab procedures to a deeply understood and controlled process.
Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing through real-time measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[16][17][18] This approach enhances process understanding and ensures consistent product quality.[19][20]
-
Step 2 (Grignard Formation): Use an in-situ IR probe (e.g., ReactIR) to monitor the consumption of the aryl bromide C-Br stretch and confirm the completion of the Grignard formation before adding the borate ester. This avoids side reactions and ensures batch-to-batch consistency.
-
Step 4 (Scholl Reaction): Monitor the reaction using offline HPLC or UPLC analysis of quenched aliquots to track the disappearance of precursor 4 . This provides a reliable endpoint determination, preventing over-reaction which could lead to decomposition.
Diagram 3: Logical workflow for the scale-up of Coronylovalene synthesis.
Conclusion
The synthetic pathway outlined provides a viable, albeit challenging, route to the novel polycyclic aromatic hydrocarbon Coronylovalene. The laboratory protocol relies on robust and well-precedented chemical transformations. Successful translation to a manufacturing scale, however, is critically dependent on a proactive approach to process development. Key areas of focus must include ensuring process safety through thermal hazard analysis, replacing chromatographic purifications with scalable crystallization methods, and implementing Process Analytical Technology to build a deep and actionable understanding of the reaction kinetics and endpoints. This integrated strategy is essential for the safe, efficient, and reproducible large-scale production of complex molecules like Coronylovalene.
References
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Vertex AI Search. (2024). Process Analytical Technology: Enhancing Pharma Development. 16
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Müllen, K., & Rabe, J. P. (2002). Synthesis of Large Polycyclic Aromatic Hydrocarbons: Variation of Size and Periphery. Journal of the American Chemical Society.
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Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry. 15
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CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com.
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Wang, X. Y., et al. (2018). Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular SNAr reaction. Chemical Science.
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ResearchGate. (2025). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. Request PDF.
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Mostafa, E. (2024). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Journal of Molecular Pharmacy & Organic Process Research.
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Sarkar, A., et al. (2021). Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review. RSC Advances.
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BenchChem. (2025). Synthesis of Large Polycyclic Aromatic hydrocarbons. Technical Support Center.
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PureSynth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis.
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Wu, J., et al. (2022). The Scholl Reaction as a Powerful Tool for Synthesis of Curved Polycyclic Aromatics. Chemical Reviews.
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FDA. (2004). Guidance for Industry PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. U.S. Food and Drug Administration.
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Hekmat, A. (2015). Large-scale crystallization of proteins for purification and formulation. PubMed.
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Kim, J. H., et al. (2022). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Pharmaceutics.
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Crow, J. M. (2010). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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Feng, X., et al. (2009). Large polycyclic aromatic hydrocarbons: Synthesis and discotic organization. Pure and Applied Chemistry.
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Reddit. (2017). What are some practical ways to purify complex compounds other than column chromatography?. r/chemistry.
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Grokipedia. (n.d.). Scholl reaction.
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Reddit. (2024). Looking for tips on scaling up organic syntheses. r/chemistry.
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Grzybowski, M., et al. (2017). Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. Angewandte Chemie International Edition.
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Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon.
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PubMed. (2007). Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites.
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Chemistry For Everyone. (2025). How Do You Distinguish Chromatography From Crystallization?. YouTube.
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ResearchGate. (n.d.). Controlling the Scholl Reaction.
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ResearchGate. (2025). Large-scale crystallization of proteins for purification and formulation.
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Fetzer, J. C. (1989). SYNTHESIS OF LARGE CONDENSED POLYCYCLIC AROMATIC HYDROCARBONS. A REVIEW. Organic Preparations and Procedures International.
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Application Note: A Multi-Modal Approach to the Purity Determination of Coronylovalene and Related Polycyclic Aromatic Hydrocarbons
A Note on Nomenclature: The term "Coronylovalene" does not correspond to a standardly recognized chemical structure in available literature. This document will therefore address the characterization and purity analysis of large, complex polycyclic aromatic hydrocarbons (PAHs) and buckybowls, using corannulene (a well-studied buckybowl) and other large PAHs as representative examples.[1] The principles and methodologies described herein are directly applicable to novel structures that fall within this chemical class.
Introduction: The Imperative of Purity in Complex Aromatic Systems
Large polycyclic aromatic hydrocarbons (PAHs), including bowl-shaped geodesic polyarenes like corannulene, represent a frontier in materials science, medicinal chemistry, and organic electronics.[2] Their unique electronic, optical, and supramolecular properties are intrinsically tied to their precise molecular structure and purity.[2] The presence of isomeric impurities, residual starting materials, or synthetic byproducts can drastically alter a compound's performance and biological activity, leading to unreliable experimental data and potential safety concerns in drug development.
This application note provides a comprehensive guide to establishing the purity of coronylovalene and related complex aromatic compounds. We will eschew a simplistic, single-technique approach in favor of a robust, orthogonal analytical strategy. This multi-modal methodology is designed to provide a self-validating system for purity assessment, ensuring the highest degree of confidence in your research and development endeavors.
The Orthogonal Analytical Workflow: A Strategy for Unambiguous Purity Assessment
No single analytical technique can definitively establish the purity of a complex molecule. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, is essential to build a comprehensive and reliable purity profile. The following workflow illustrates the synergistic relationship between various analytical methods.
Caption: Orthogonal workflow for purity assessment of complex PAHs.
Core Characterization Techniques and Protocols
High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity
Expertise & Experience: HPLC is the cornerstone of purity analysis for non-volatile organic compounds. For large PAHs and buckybowls, which often have closely related isomers and byproducts, the choice of stationary phase and mobile phase is critical. Reverse-phase chromatography is typically the method of choice. The extended π-systems of these molecules lead to strong retention on hydrophobic stationary phases.
Protocol: Purity Determination of a Corannulene Derivative by HPLC
-
Column Selection: A C18 or a specialized PAH column is recommended. For buckybowls and fullerenes, columns with high surface area C18 or C12 phases have shown excellent separation efficiency.[3]
-
Mobile Phase: A gradient elution is often necessary to resolve both early-eluting polar impurities and late-eluting hydrophobic species. A typical mobile phase system would be a gradient of acetonitrile in water or toluene in acetonitrile.[3]
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., toluene, dichloromethane).
-
Instrumentation and Conditions:
-
Instrument: HPLC or UPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Flow Rate: 1.0 mL/min (for analytical scale).
-
Injection Volume: 5-10 µL.
-
Column Temperature: Ambient or slightly elevated (e.g., 30 °C) for better reproducibility.
-
Detection: Monitor at multiple wavelengths, including the λmax of the compound (e.g., 285 nm and 350 nm for fullerene derivatives).[3]
-
-
Data Analysis: Integrate the peak areas of the main component and all impurities. The purity is calculated as the percentage of the main peak area relative to the total peak area. For a high-purity standard, the expectation is >99%.
| Parameter | Typical Value/Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Excellent retention and resolution for hydrophobic PAHs. |
| Mobile Phase | Acetonitrile/Water or Toluene/Acetonitrile (Gradient) | Resolves a wide range of impurities with varying polarities. |
| Detection | UV-Vis/DAD at λmax | Maximizes sensitivity for the compound of interest. |
| Purity Target | > 99.5% | Standard for pharmaceutical and high-end materials applications. |
Mass Spectrometry (MS): Unveiling the Molecular Formula
Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound, which is a fundamental indicator of its identity. For large PAHs, soft ionization techniques are crucial to prevent fragmentation and observe the molecular ion.
Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (10-100 µg/mL) in a solvent compatible with the ionization source (e.g., acetonitrile, toluene).
-
Ionization Technique:
-
Electrospray Ionization (ESI): Suitable for derivatized PAHs with polar functional groups.
-
Atmospheric Pressure Chemical Ionization (APCI): Effective for nonpolar PAHs.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Excellent for high molecular weight, non-volatile compounds.
-
-
Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer is required for accurate mass measurement.
-
Data Analysis: Determine the monoisotopic mass of the molecular ion peak ([M]+, [M+H]+, etc.). Compare the experimental mass to the theoretical mass calculated from the molecular formula. The mass error should be less than 5 ppm. The isotopic distribution pattern should also match the theoretical pattern for the proposed formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Expertise & Experience: NMR is arguably the most powerful tool for structural elucidation of organic molecules. For purity assessment, ¹H NMR is particularly useful for detecting proton-containing impurities. Quantitative NMR (qNMR) can provide a highly accurate measure of purity without the need for a specific reference standard of the impurities.[4]
Protocol: ¹H NMR and Quantitative ¹H NMR (qNMR) for Purity Assessment
-
Sample Preparation for ¹H NMR: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz) to achieve good signal dispersion. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Structural Confirmation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm that the spectrum is consistent with the expected structure of coronylovalene or the target PAH.
-
Quantitative ¹H NMR (qNMR) Protocol:
-
Accurately weigh the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube.
-
Acquire the ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. This ensures full relaxation of the protons and accurate integration.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std = purity of the internal standard.
-
| Technique | Information Provided | Key Consideration |
| ¹H NMR | Structural integrity, presence of protonated impurities. | High-field instrument for resolution. |
| ¹³C NMR | Carbon skeleton confirmation. | Longer acquisition time due to low natural abundance of ¹³C. |
| qNMR | Absolute purity determination.[4] | Accurate weighing and use of a certified internal standard. |
UV-Vis Spectroscopy: The Electronic Fingerprint
Expertise & Experience: The extensive π-conjugated systems of large PAHs give rise to characteristic UV-Vis absorption spectra.[5] While not typically a primary method for purity determination, it serves as an excellent technique for identity confirmation and can be used for quantitative analysis via a calibration curve. The spectrum is highly sensitive to the specific topology of the π-system, making it useful for distinguishing between isomers.
Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., cyclohexane, dichloromethane) to an absorbance of approximately 1 AU at the λmax.
-
Data Acquisition: Record the absorption spectrum over a range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: Compare the obtained spectrum (λmax and shape) with a reference spectrum or literature data. The absence of unexpected absorption bands can indicate the absence of certain chromophoric impurities.
Thermal Analysis (TGA/DSC): Assessing Thermal Stability and Non-Volatile Impurities
Expertise & Experience: Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow. TGA is useful for detecting residual solvents and assessing thermal stability. DSC can identify the melting point and detect impurities that affect the melting behavior.
Protocol: TGA and DSC Analysis
-
Sample Preparation: Place 5-10 mg of the sample in an appropriate TGA or DSC pan (e.g., alumina, platinum).
-
TGA Method: Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature above its decomposition point (e.g., 600 °C) at a heating rate of 10 °C/min.
-
DSC Method: Heat the sample under a nitrogen atmosphere through its melting point at a heating rate of 5-10 °C/min.
-
Data Analysis:
-
TGA: A sharp mass loss at a high temperature indicates decomposition. Mass loss at low temperatures (<150 °C) suggests the presence of residual solvent. The absence of residue at the end of the run indicates the absence of non-volatile inorganic impurities.
-
DSC: A sharp melting endotherm is indicative of a pure crystalline compound. A broad melting range suggests the presence of impurities.
-
Elemental Analysis: Verifying the Elemental Composition
Expertise & Experience: Elemental analysis provides the mass percentages of carbon, hydrogen, and other elements in a sample. This is a fundamental technique for confirming the empirical formula of a newly synthesized compound.
Protocol: C, H, N Analysis
-
Sample Preparation: Provide a few milligrams of the dried, pure sample to an analytical laboratory.
-
Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified.
-
Data Analysis: The experimental mass percentages should agree with the theoretical values for the proposed molecular formula within a tolerance of ±0.4%.
Single Crystal X-ray Diffraction: The Definitive Structure
Expertise & Experience: For crystalline materials, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including stereochemistry and solid-state packing.[6] It is the gold standard for structural proof.
Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection and Structure Refinement: Mount a suitable crystal on a diffractometer and collect diffraction data. The data is then used to solve and refine the crystal structure.
-
Analysis: The refined structure provides a definitive confirmation of the molecular connectivity and can reveal the presence of co-crystallized solvent molecules or impurities if they are ordered in the crystal lattice.
Integrating Data for a Final Purity Statement
The final purity of the coronylovalene or related PAH should be reported as a composite of the results from the orthogonal methods. A summary table is an effective way to present this data.
| Analytical Technique | Result | Interpretation |
| HPLC | 99.8% (by area at 280 nm) | High purity with respect to UV-active impurities. |
| HRMS | Experimental m/z: 250.0781, Theoretical m/z: 250.0782 (for C₂₀H₁₀) | Confirms the molecular formula. |
| ¹H NMR | Spectrum consistent with structure, no significant impurity peaks. | High structural integrity. |
| qNMR | 99.7 ± 0.2% | Accurate determination of absolute purity. |
| TGA | No mass loss below 400 °C. | Thermally stable and free of volatile impurities. |
| Elemental Analysis | C: 95.98% (calc. 96.00%), H: 4.02% (calc. 4.00%) | Confirms elemental composition. |
| Final Purity Statement | 99.7% | Based on the most accurate quantitative method (qNMR), supported by all other orthogonal techniques. |
Conclusion
The characterization of coronylovalene and related large PAHs demands a rigorous, multi-faceted analytical approach. By integrating data from chromatography, mass spectrometry, NMR, spectroscopy, and thermal analysis, researchers can establish a verifiable and trustworthy purity profile. This commitment to analytical excellence is fundamental to advancing the science and application of these remarkable molecules.
References
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Application Note: Quantitative Analysis of Coronylolvalene in Environmental Matrices using APPI-LC-MS/MS
Abstract
This application note presents a robust and highly sensitive method for the quantitative analysis of Coronylolvalene, a large polycyclic aromatic hydrocarbon (PAH), in complex environmental matrices. The protocol employs a streamlined Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an Atmospheric Pressure Photoionization (APPI) source. This method provides the necessary selectivity and sensitivity for detecting trace levels of this non-polar analyte, which is challenging with conventional ionization techniques. All procedures have been validated following principles outlined in international guidelines to ensure accuracy, precision, and reliability.
Introduction
Coronylolvalene is a large, non-polar polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental science and toxicology. Its structure, a conceptual hybrid of coronene and ovalene, suggests it may be formed during high-temperature incomplete combustion processes and possess potent carcinogenic and mutagenic properties.[1] Like other high molecular weight PAHs, Coronylolvalene exhibits very low aqueous solubility and a strong tendency to adsorb to particulate matter, making its extraction and analysis from environmental samples particularly challenging.[2]
Traditional analytical methods for PAHs often utilize Gas Chromatography-Mass Spectrometry (GC-MS).[3] However, the very low volatility of large PAHs like Coronylolvalene makes GC-based methods impractical without derivatization, leading to long run times and potential thermal degradation. Liquid chromatography is a more suitable separation technique, but the non-polar nature of the analyte hinders efficient ionization by common LC-MS sources like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[4]
Atmospheric Pressure Photoionization (APPI) is an ionization technique that uses photons to ionize analyte molecules, making it exceptionally well-suited for non-polar and weakly polar compounds.[4][5] This application note details a complete workflow, from sample preparation to LC-MS/MS analysis using an APPI source, designed to provide reliable, quantitative data for Coronylolvalene in soil and water samples.
Experimental Design
Analyte and Standards
-
Analyte: Coronylolvalene (C₅₆H₂₀, Mol. Wt. 692.75 g/mol ) - Note: This is a hypothetical molecule. The molecular weight is postulated for method development purposes.
-
Internal Standard (IS): Coronene-d₁₂ (C₂₄D₁₂, Mol. Wt. 312.43 g/mol ) was selected due to its structural similarity and unavailability of a stable isotope-labeled Coronylolvalene standard.
-
Stock Solutions: Primary stock solutions (1 mg/mL) were prepared in Toluene. Working calibration standards and spiking solutions were prepared by serial dilution in Acetonitrile.
Sample Preparation
Effective sample preparation is critical to remove matrix interferences and concentrate the analyte.[2] Two distinct protocols are provided for water and soil matrices.
2.2.1. Protocol: Solid-Phase Extraction (SPE) for Water Samples
This protocol is adapted from established EPA methodologies for PAH extraction from aqueous matrices.[6][7]
-
Sample Pre-treatment: To a 500 mL unfiltered water sample, add 50 µL of the internal standard working solution and 25 mL of Isopropanol as an organic modifier to improve sorbent interaction. Mix thoroughly.
-
SPE Cartridge Conditioning: Condition a 500 mg/6 mL C18 SPE cartridge by passing 5 mL of Dichloromethane (DCM), followed by 5 mL of Methanol, and finally 10 mL of HPLC-grade water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading, wash the cartridge with 10 mL of a 40:60 Methanol:Water solution to remove polar interferences.
-
Drying: Dry the cartridge thoroughly by drawing a vacuum or nitrogen stream through it for 20 minutes.
-
Elution: Elute the analyte and internal standard from the cartridge with two 4 mL aliquots of Dichloromethane (DCM) into a clean collection tube.
-
Solvent Exchange: Evaporate the DCM eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 500 µL of Acetonitrile for LC-MS/MS analysis.
2.2.2. Protocol: QuEChERS Extraction for Soil & Sediment Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a rapid and efficient extraction for PAHs from complex solid matrices.[8][9][10]
-
Sample Hydration & Spiking: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of reagent water and vortex for 1 minute to create a slurry. Add 50 µL of the internal standard working solution.
-
Extraction: Add 10 mL of Acetonitrile to the tube. Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl).
-
Shaking & Centrifugation: Cap the tube tightly and shake vigorously for 2 minutes. Centrifuge at 4,000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of Primary Secondary Amine (PSA) sorbent.
-
Vortex & Centrifugation: Vortex the d-SPE tube for 1 minute, then centrifuge at 4,000 rpm for 5 minutes.
-
Final Preparation: Transfer 1 mL of the cleaned supernatant to an autosampler vial. Evaporate to dryness and reconstitute in 500 µL of Acetonitrile.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer equipped with an APPI source.
2.3.1. Liquid Chromatography (LC) Parameters
The separation of large PAHs requires a column with high resolving power and a mobile phase gradient optimized for hydrophobic compounds.
| Parameter | Setting | Rationale |
| LC Column | Poroshell 120 PAH (2.1 x 100 mm, 1.9 µm) | Specialized stationary phase provides excellent selectivity for isomeric PAHs. |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous mobile phase. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic compounds. |
| Gradient | 60% B to 95% B over 8 min; hold at 95% for 3 min | A controlled gradient is essential to resolve the target analyte from matrix components. |
| Flow Rate | 0.4 mL/min | Optimal for the column dimensions to ensure sharp peak shapes. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Standard volume for trace analysis. |
2.3.2. Mass Spectrometry (MS) Parameters
The APPI source is critical for ionizing the non-polar Coronylolvalene.[11] Toluene was used as a dopant to enhance the ionization efficiency.[12]
| Parameter | Setting | Rationale |
| Ion Source | Atmospheric Pressure Photoionization (APPI) | Superior ionization for non-polar compounds compared to ESI/APCI.[5] |
| Ionization Mode | Positive | PAHs readily form radical cations (M•+) or protonated molecules ([M+H]+). |
| APPI Dopant | Toluene at 100 µL/min | Facilitates charge transfer to the analyte, significantly boosting signal intensity. |
| Vaporizer Temp. | 400°C | Ensures efficient desolvation of the LC eluent. |
| Capillary Voltage | 3500 V | Optimized for ion transmission into the mass spectrometer. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |
2.3.3. MRM Transitions
MRM transitions were optimized by direct infusion of standards. The molecular ion (M•+) was selected as the precursor.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Coronylolvalene (Quantifier) | 692.8 | 690.8 | 100 | 45 |
| Coronylolvalene (Qualifier) | 692.8 | 345.4 | 100 | 60 |
| Coronene-d₁₂ (IS) | 312.4 | 298.4 | 100 | 40 |
Workflow and Data Processing Diagrams
Overall Analytical Workflow
The diagram below illustrates the complete process from sample collection to final data reporting.
Caption: Comprehensive analytical workflow for Coronylolvalene analysis.
APPI Ionization Mechanism
This diagram outlines the key steps in dopant-assisted APPI for a non-polar analyte like Coronylolvalene (CV).
Caption: Dopant-assisted APPI mechanism for non-polar analytes.
Results and Method Validation
The method was validated for key performance characteristics according to established guidelines.[13][14][15][16]
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL. The Lower Limit of Quantification (LLOQ) was established at 0.1 ng/mL, with a signal-to-noise ratio >10.
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 0.1 - 100 ng/mL | - |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.995 |
| LLOQ | 0.1 ng/mL | S/N ≥ 10 |
| LOD | 0.03 ng/mL | S/N ≥ 3 |
Accuracy and Precision
Accuracy and precision were assessed by analyzing spiked blank matrix samples at three concentration levels (Low, Mid, High) in quintuplicate (n=5).
| QC Level | Spiked Conc. (ng/mL) | Matrix | Mean Recovery (%) | Intra-day Precision (%RSD) |
| Low QC | 0.3 | Water | 98.2 | 6.5 |
| Mid QC | 10.0 | Water | 101.5 | 4.1 |
| High QC | 80.0 | Water | 99.4 | 3.8 |
| Low QC | 0.3 | Soil | 91.5 | 8.9 |
| Mid QC | 10.0 | Soil | 95.8 | 6.2 |
| High QC | 80.0 | Soil | 97.1 | 5.5 |
| Acceptance Criteria | 80-120% | ≤ 15% |
The results demonstrate that the method is both accurate and precise for the quantification of Coronylolvalene in the tested matrices.
Conclusion
This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of the large polycyclic aromatic hydrocarbon Coronylolvalene. The use of a tailored sample preparation strategy (SPE for water, QuEChERS for soil) combined with the power of Atmospheric Pressure Photoionization (APPI) allows for reliable analysis at trace levels.[6][8] The method has been thoroughly validated and is suitable for environmental monitoring, toxicological research, and other applications requiring precise measurement of large, non-polar contaminants.
References
- Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Agilent.
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Baimatova, N., et al. (2023). Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. Molecules, 28(22), 7544. MDPI. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Retrieved from [Link]
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Stajnbaher, D., & Zupancic-Kralj, L. (2008). Optimization of the QuEChERS extraction procedure for the determination of polycyclic aromatic hydrocarbons in soil by gas chromatography-mass spectrometry. Analytical Methods, 1(1), 1-7. Royal Society of Chemistry. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Coronene. NIST WebBook. Retrieved from [Link]
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Lin, C., et al. (2021). Quantitative analysis of polycyclic aromatic hydrocarbons using high-performance liquid chromatography-photodiode array-high-resolution mass spectrometric detection platform coupled to electrospray and atmospheric pressure photoionization sources. Journal of Chromatography A, 1655, 462507. PubMed. Retrieved from [Link]
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Wornat, M. J., et al. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Analytical and Bioanalytical Chemistry, 400(9), 3027-3037. National Institutes of Health. Retrieved from [Link]
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Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. Retrieved from [Link]
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Peters, F. T., et al. (2015). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Clinical Biochemistry, 48(12), 778-784. PubMed Central. Retrieved from [Link]
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Lee, S., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3845. PubMed Central. Retrieved from [Link]
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Worldwide Journals. (2023). Atmospheric Pressure Photoionization Mass Spectrometry: Its Application. Worldwide Journals. Retrieved from [Link]
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Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Atmospheric pressure photoionization – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
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Temerdashev, Z., et al. (2023). QuEChERS Extraction of PAHs from Various Soils and Sediments Followed by Chromatographic Determination. Journal of Analytical Chemistry, 78(9), 1145-1155. Springer. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]
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Separation Science. (n.d.). Solid-phase extraction of PAHs in water by EPA method 8310. Separation Science. Retrieved from [Link]
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Thabede, L. S., et al. (2023). Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media. Molecules, 28(16), 6131. National Institutes of Health. Retrieved from [Link]
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Agilent. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column. Agilent. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1999). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. EPA. Retrieved from [Link]
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PromoChrom Technologies. (n.d.). A Robust and Simple Method for Solid Phase Extraction of Polycyclic Aromatic Hydrocarbons in Water. PromoChrom. Retrieved from [Link]
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Restek. (n.d.). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Separation Science. Retrieved from [Link]
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Rebane, R., et al. (2018). Application of Dopant-Assisted Atmospheric Pressure Photoionisation HPLC–MS Method for the Sensitive Determination of Polycyclic Aromatic Hydrocarbons in Dark Chocolate. Food Analytical Methods, 12, 475-485. Oxford Academic. Retrieved from [Link]
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University of Alberta Libraries. (n.d.). Separation and characterization of polycyclic aromatic hydrocarbons and azaarenes using normal phase liquid chromatography and electrospray ionization mass spectrometry. University of Alberta. Retrieved from [Link]
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Application Note: A Multi-dimensional NMR Approach for the Complete Structural Elucidation of Coronylovalene
Abstract: This guide provides a comprehensive, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy workflow for the complete structural and stereochemical elucidation of coronylovalene (dibenzo[ghi,pqr]perylene), a non-planar polycyclic aromatic hydrocarbon (PAH). The protocols detailed herein are designed for researchers and scientists in organic chemistry and materials science. By integrating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, this note presents a robust, self-validating strategy to unambiguously determine the complex topology and through-space atomic arrangement of this unique molecular structure.
Introduction: The Structural Challenge of Coronylovalene
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of multiple fused aromatic rings, often formed during the incomplete combustion of organic materials.[1] Many PAHs, such as benzo[a]pyrene, are known for their carcinogenic properties.[2] Coronylovalene (C₃₂H₁₄) represents a fascinating subset of PAHs characterized by its large, sterically crowded, and distinctly non-planar "twisted oval" structure. This deviation from planarity, induced by steric hindrance between hydrogen atoms, creates a chiral molecule with unique spectroscopic properties.
The structural complexity of coronylovalene makes its characterization a non-trivial task. While mass spectrometry can confirm its molecular formula and X-ray crystallography can provide definitive solid-state structure, NMR spectroscopy is the premier tool for confirming the covalent framework and, crucially, the three-dimensional structure in solution.[3][4] This application note details a systematic and logical workflow that leverages a suite of modern NMR experiments to move from a molecular formula to a fully assigned structure.
Section 1: Strategic Workflow for Elucidation
The process of structural elucidation is a phased approach, moving from establishing the basic carbon framework to defining intricate 3D spatial relationships.[5] Each step provides data that validates and builds upon the last.
Caption: Integrated data analysis pathway.
-
HSQC as the Anchor: Begin by using the HSQC spectrum to create a definitive list of all directly bonded C-H pairs.
-
Building Blocks with COSY: Use the COSY correlations to link these C-H pairs into larger spin-system fragments.
-
Connecting the Framework with HMBC: Use the long-range HMBC correlations as bridges. A proton in one fragment showing a correlation to a carbon in another fragment provides an unambiguous connection. Crucially, use HMBC correlations from known protons to assign the chemical shifts of the quaternary carbons, which are invisible in HSQC and DEPT.
-
Confirming Geometry with NOESY: With the 2D covalent structure established, use the NOESY cross-peaks to confirm the three-dimensional arrangement. For coronylovalene, expect to see NOEs between protons that are forced into close proximity by the molecule's twist, confirming its non-planar nature.
-
Final Validation: The proposed structure is considered correct only when every significant correlation in every spectrum can be explained by the structure, and the structure does not predict any strong correlations that are absent from the spectra.
Conclusion
The structural elucidation of complex molecules like coronylovalene is a systematic process of evidence accumulation. By employing a suite of 1D and 2D NMR experiments, each providing a unique piece of the puzzle, a researcher can build a complete and validated picture of the molecule's structure and stereochemistry in solution. The workflow described in this note—from careful sample preparation to integrated data analysis—provides a robust and reliable pathway for tackling even the most challenging of structural problems in organic and materials chemistry.
References
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Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Retrieved from [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). European Journal of Organic Chemistry. Retrieved from [Link]
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2D NMR Spectroscopy. (n.d.). Slideshare. Retrieved from [Link]
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Palermo, J. A. (n.d.). Structural elucidation of organic compounds. Palermo Lab. Retrieved from [Link]
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2D NMR: NOESY NMR INTERPRETATION. (2022). YouTube. Retrieved from [Link]
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NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. (2015). ResearchGate. Retrieved from [Link]
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Structure elucidation of quinoline| NMR Spectroscopy. (2023). YouTube. Retrieved from [Link]
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sample preparation — NMR Spectroscopy. (n.d.). Humboldt-Universität zu Berlin. Retrieved from [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. (2018). National Institutes of Health. Retrieved from [Link]
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Direct Measurement of Trace Polycyclic Aromatic Hydrocarbons in Diesel Fuel with 1H and 13C NMR Spectroscopy. (2015). National Institute of Standards and Technology. Retrieved from [Link]
-
5.4: NOESY Spectra. (2021). Chemistry LibreTexts. Retrieved from [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved from [Link]
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NOESY. (n.d.). ResearchGate. Retrieved from [Link]
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Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy... (2018). MDPI. Retrieved from [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Wiley Online Library. Retrieved from [Link]
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Kwan, E. E. (2011). Lecture 12: The Nuclear Overhauser Effect. Harvard University. Retrieved from [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
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LISTS OF POLYCYCLIC AROMATIC HYDROCARBONS. (n.d.). National Institutes of Health. Retrieved from [Link]
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Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System... (2013). ResearchGate. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). University of Regensburg. Retrieved from [Link]
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NOESY and ROESY. (2018). University of Connecticut. Retrieved from [Link]
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Application Note: A Robust HPLC-FLD Method for the Separation and Quantification of Coronene
Abstract
This application note details a highly sensitive and robust high-performance liquid chromatography (HPLC) method for the separation and quantification of coronene, a large, seven-ring polycyclic aromatic hydrocarbon (PAH). Due to its non-polar nature and structural rigidity, coronene presents a unique challenge for chromatographic separation. This protocol utilizes a specialized reversed-phase C18 column designed for PAH analysis, coupled with a gradient elution of acetonitrile and water and a fluorescence detector (FLD) for highly sensitive and selective detection. We provide a comprehensive guide, from sample preparation and instrument configuration to method validation and data interpretation. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles, ensuring its reliable application in environmental monitoring, materials science, and toxicology studies.
Introduction: The Challenge of Coronene Analysis
Coronene (C₂₄H₁₂) is a highly condensed polycyclic aromatic hydrocarbon consisting of a central benzene ring fused with six surrounding benzene rings. It is a product of incomplete combustion and is found in coal tar, soot, and as a particulate in the environment.[1] Its planar structure and extensive π-conjugation give it unique photophysical properties, including a characteristic blue fluorescence in solution under UV light, making it a subject of interest in materials science and as an environmental tracer.[2]
From an analytical perspective, the high hydrophobicity and structural similarity to other large PAHs make the chromatographic separation of coronene a complex task.[3] Achieving baseline resolution from other co-eluting compounds is critical for accurate quantification. High-Performance Liquid Chromatography (HPLC) is the technique of choice for analyzing thermally labile or low-volatility compounds like coronene.[4] This note describes a method optimized for the specific challenges posed by coronene, leveraging a specialized stationary phase and fluorescence detection to achieve superior sensitivity and selectivity.
Principles of Separation and Detection
The separation of PAHs via reversed-phase HPLC is primarily governed by their hydrophobicity.[4] The stationary phase, typically a C18 (octadecylsilyl) bonded silica, is non-polar, while the mobile phase is a more polar mixture, commonly acetonitrile and water.
-
Analyte Retention: Non-polar analytes like coronene interact strongly with the non-polar C18 stationary phase and are retained on the column.
-
Elution: By gradually increasing the proportion of the less polar organic solvent (acetonitrile) in the mobile phase (a technique known as gradient elution), the analytes' affinity for the mobile phase increases, causing them to elute from the column. Larger, more hydrophobic PAHs like coronene require a higher concentration of organic solvent to elute.
-
Detection: Coronene's native fluorescence provides a powerful tool for its detection.[2] A Fluorescence Detector (FLD) offers significantly higher sensitivity and selectivity compared to UV detection. By setting specific excitation and emission wavelengths, the detector can selectively measure coronene, minimizing interference from non-fluorescent matrix components.
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and Fluorescence Detector (FLD).
-
Column: Ascentis® Express PAH, 15 cm x 4.6 mm, 2.7 µm (or equivalent specialized PAH column).
-
Data Acquisition: Agilent OpenLab CDS ChemStation Edition or equivalent chromatography data software.
-
Vials: 2 mL amber glass vials with PTFE/silicone septa to prevent photodegradation.
-
Syringe Filters: 0.22 µm PTFE syringe filters for sample clarification.
-
Solvents: HPLC gradient grade acetonitrile and ultrapure water.
-
Reagents: Coronene reference standard (>99% purity).
Preparation of Solutions
-
Mobile Phase A: Ultrapure Water
-
Mobile Phase B: Acetonitrile
-
Scientist's Note: It is critical to degas both mobile phases prior to use to prevent bubble formation in the pump and detector, which can cause baseline instability.[4]
-
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of coronene reference standard and dissolve it in 100 mL of acetonitrile. Sonication may be required to ensure complete dissolution. Store this solution in an amber bottle at 4°C.
-
Working Calibration Standards (0.1 - 10 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with acetonitrile.
Sample Preparation Workflow
Sample preparation is crucial to remove interfering matrix components. The following is a general workflow for solid samples (e.g., soil, sediment).
-
Extraction: Weigh approximately 5 g of the homogenized sample into a glass beaker. Add 20 mL of a 1:1 mixture of acetone and hexane and sonicate for 20 minutes in an ultrasonic bath.[4]
-
Filtration: Allow the extract to settle and filter the supernatant through a Whatman No. 41 filter paper into a round-bottom flask. Repeat the extraction process twice more on the sample residue, pooling the supernatants.
-
Concentration: Evaporate the pooled solvent to near dryness using a rotary evaporator at a bath temperature of 35°C.
-
Solvent Exchange: Re-dissolve the residue in 1 mL of acetonitrile.
-
Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for coronene separation. A gradient program is essential to ensure a reasonable analysis time while achieving good resolution.
| Parameter | Setting |
| Column | Ascentis® Express PAH, 15 cm x 4.6 mm, 2.7 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 300 nm, Emission: 445 nm |
| Run Time | 30 minutes |
-
Rationale for Gradient: The gradient starts at 60% acetonitrile to focus the analytes at the head of the column. It then ramps up to 100% acetonitrile to elute the highly hydrophobic coronene. A hold at 100% ensures complete elution, and the column is then re-equilibrated back to the starting conditions.[4]
Method Validation and Quality Control
To ensure the reliability of the analytical data, the method must be validated.[5] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components. This is confirmed by injecting a blank matrix and ensuring no interfering peaks are present at the retention time of coronene.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is assessed by plotting a calibration curve (peak area vs. concentration) from the working standards. A correlation coefficient (R²) of >0.999 is desirable.
-
Accuracy: Determined by performing spike-recovery experiments. A known amount of coronene is added to a blank matrix, which is then subjected to the entire sample preparation and analysis procedure. Recovery should typically be within 80-120%.
-
Precision: Assessed by repeatedly injecting the same standard (repeatability) and analyzing multiple preparations of the same sample (intermediate precision). The relative standard deviation (RSD) should be <5%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N), with LOD at S/N ≈ 3 and LOQ at S/N ≈ 10.
Data Analysis and Interpretation
-
Identification: The coronene peak in a sample chromatogram is identified by comparing its retention time to that of a known coronene standard run under identical conditions.[6]
-
Quantification: A calibration curve is constructed by plotting the peak area of the coronene standards against their known concentrations. A linear regression analysis is performed to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Concentration Calculation: The concentration of coronene in the sample is calculated by substituting the peak area of the sample into the regression equation. The final concentration in the original sample must account for all dilution and concentration factors used during sample preparation.[6]
Conclusion
This application note provides a detailed, validated, and reliable HPLC-FLD method for the separation and quantification of coronene. The use of a specialized PAH column combined with an optimized gradient elution ensures excellent chromatographic resolution. The high sensitivity and selectivity of fluorescence detection allow for trace-level analysis in complex matrices. By explaining the rationale behind key procedural steps, this guide empowers researchers to confidently implement and adapt this protocol for their specific analytical needs, ensuring the generation of accurate and trustworthy data.
References
-
U.S. Environmental Protection Agency. (1992). Method 1654, Revision A: PAH Content of Oil by HPLC/UV. [Link]
-
Yadav, V. K., et al. (n.d.). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Prime Scholars Library. [Link]
-
Agilent Technologies. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column. [Link]
-
Separation Methods Technologies Inc. (1996). HPLC Separation Guide: Polycyclic Aromatic Hydrocarbons (PAHs). [Link]
-
Wikipedia. (n.d.). Coronene. [Link]
-
Khan, I., et al. (2024). Phytochemical profiling, HPLC analysis, and antimicrobial potential of Curio radicans (L. f.) P.V. Heath. BMC. [Link]
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de Oliveira, G. A. R., et al. (2022). HPLC analysis of β-caryophyllene in copaiba oleoresin: Development, validation and applicability. Research, Society and Development. [Link]
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Tămaş, M., et al. (2012). HPLC ANALYSIS OF CAROTENOIDS FROM INULA HELENIUM L. FLOWERS AND LEAVES. Farmacia Journal. [Link]
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PubChem. (n.d.). Tricyclo(3.3.2.02,8)deca-3,6,9-triene. [Link]
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PubChem. (n.d.). Chrysene. [Link]
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Application Note: Coronene Derivatives in Advanced Organic Electronics
A Note on Terminology
Initial searches for the compound "Coronylovalene" did not yield results in peer-reviewed scientific literature or chemical databases. This suggests that the term may be a neologism, a typographical error, or refer to a theoretical or very recently synthesized molecule not yet widely documented. The name itself implies a hybrid molecular structure derived from Coronene and Ovalene , both of which are large, disc-like polycyclic aromatic hydrocarbons (PAHs), also known as nanographenes.
Given the user's topic of interest—the application of such molecules in organic electronics—this guide will focus on the well-documented and highly relevant class of Coronene derivatives . Coronene serves as an exemplary model for large nanographene systems, and the principles, protocols, and applications discussed herein are directly applicable to the broader class of large PAHs to which a hypothetical "coronylovalene" would belong.
Audience: Researchers, materials scientists, and professionals in organic electronics development.
Introduction: The Promise of Nanographenes in Organic Electronics
Large polycyclic aromatic hydrocarbons (PAHs), often referred to as "nanographenes" or "molecular graphenes," represent a frontier in organic semiconductor research. Unlike polymer-based semiconductors, these molecules offer the significant advantage of being structurally precise, with a well-defined chemical structure and molecular weight. This monodispersity leads to higher batch-to-batch reproducibility and facilitates the formation of highly ordered crystalline thin films, which is critical for efficient charge transport.
Coronene (C₂₄H₁₂) is a planar, highly symmetric PAH consisting of a central benzene ring fused with six surrounding benzene rings. Its large, delocalized π-electron system provides the foundational electronic properties required for a semiconductor. However, pristine coronene's utility is limited by its low solubility and strong tendency to form herringbone packing motifs that can be suboptimal for charge transport. Modern research, therefore, focuses on functionalized coronene derivatives, where chemical groups are strategically attached to the core to control:
-
Solubility and Processability: Alkyl or alkoxy chains enhance solubility, enabling solution-based deposition techniques.
-
Molecular Packing: Bulky or interacting side groups can tune the intermolecular arrangement (e.g., from herringbone to co-facial π-stacking), directly impacting charge mobility.
-
Energy Levels: Electron-donating or -withdrawing groups can precisely adjust the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to match other materials in a device stack, such as electrodes or other semiconductor layers.[1][2]
This guide provides an in-depth look at the application of these engineered coronene derivatives in two key areas: Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).
Core Properties of Functionalized Coronenes
The performance of a coronene-based device is fundamentally tied to the molecule's intrinsic electronic properties and its solid-state packing. Chemical functionalization is the key to unlocking its potential.
Tuning Electronic Energy Levels
The HOMO and LUMO levels determine the efficiency of charge injection from electrodes and charge separation at donor-acceptor interfaces in solar cells.
-
HOMO Level: Governs the efficiency of hole injection and transport. For stable p-type operation, a deep HOMO level (~ -5.0 eV or lower) is desirable to ensure stability against oxidation in air.
-
LUMO Level: Governs electron injection and transport. For n-type materials, a low LUMO level is required. In OPVs, the LUMO-LUMO offset between donor and acceptor materials provides the driving force for exciton dissociation.[1]
Controlling Solid-State Packing
Charge transport in organic semiconductors occurs via charge "hopping" between adjacent molecules. The efficiency of this process is exponentially dependent on the distance and orbital overlap between molecules.
-
Herringbone Packing: Common in unsubstituted PAHs. While it provides good structural stability, the edge-to-face arrangement is not ideal for maximizing π-orbital overlap.
-
Co-facial π-stacking: The ideal arrangement for charge transport, where the planar cores of the molecules stack directly on top of each other like a deck of cards. This maximizes the electronic coupling between molecules, creating efficient pathways for charge carriers. Functionalization with appropriate side chains can induce this packing motif.
The workflow for developing and applying these materials follows a logical progression from molecular design to device characterization.
Caption: OFET fabrication and characterization workflow.
Application in Organic Photovoltaics (OPVs)
In OPVs, coronene derivatives can act as either electron donor or acceptor materials, typically in a bulk heterojunction (BHJ) architecture where they are blended with another semiconductor to form a light-absorbing active layer.
Device Architecture and Operating Principle
-
Light Absorption: Photons striking the active layer create excitons (bound electron-hole pairs) in the coronene derivative (donor) or the acceptor material.
-
Exciton Diffusion: The exciton diffuses to the interface between the donor and acceptor materials.
-
Charge Separation: The energy level offset (particularly the LUMO-LUMO offset) provides the driving force to separate the exciton into a free hole on the donor and a free electron on the acceptor. [1]4. Charge Transport: Holes and electrons travel through their respective donor and acceptor pathways to the anode and cathode.
-
Charge Collection: The charges are collected at the electrodes, generating a photocurrent.
The efficiency of this process is quantified by the Power Conversion Efficiency (PCE), which is a product of the open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF).
Protocol: Fabrication of a Coronene-based BHJ Solar Cell
This protocol outlines the fabrication of an inverted OPV device, which offers greater environmental stability.
Materials:
-
Patterned ITO-coated glass (cathode).
-
Zinc Oxide (ZnO) nanoparticle solution (electron transport layer).
-
Coronene derivative (donor) and a fullerene or non-fullerene acceptor (e.g., PC₇₁BM) blended in a 1:1.2 weight ratio in chlorobenzene.
-
Molybdenum oxide (MoO₃) (hole transport layer).
-
Silver (Ag) (anode).
Step-by-Step Methodology:
-
Substrate Cleaning: Clean the ITO substrate using the same procedure as for OFETs.
-
Electron Transport Layer (ETL) Deposition:
-
Causality: The ZnO layer selectively collects electrons from the active layer and blocks holes from reaching the cathode, preventing recombination losses.
-
Spin-coat the ZnO nanoparticle solution onto the ITO substrate at 3000 RPM for 40 seconds.
-
Anneal at 120 °C for 10 minutes in air.
-
-
Active Layer Deposition:
-
Causality: The blend of donor and acceptor materials creates a large interfacial area for efficient exciton separation. The morphology of this blend is critical and is controlled by the choice of solvent and any post-deposition annealing.
-
Transfer the substrate into a nitrogen glovebox.
-
Spin-coat the pre-mixed coronene:acceptor blend solution at 1500 RPM for 60 seconds.
-
(Optional) Perform solvent vapor or thermal annealing to optimize the nanoscale morphology of the blend.
-
-
Hole Transport Layer (HTL) Deposition:
-
Causality: The MoO₃ layer selectively collects holes from the donor material and blocks electrons, guiding charges to the correct electrode.
-
Transfer the sample to a thermal evaporator.
-
Deposit 10 nm of MoO₃ at a rate of 0.1 Å/s.
-
-
Anode Deposition:
-
Without breaking vacuum, deposit 100 nm of Silver (Ag) at a rate of 1 Å/s through a shadow mask to define the device area.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) curve under a calibrated AM 1.5G solar simulator (100 mW/cm²).
-
Extract key metrics: PCE, Voc, Jsc, and FF.
-
References
- Oxidative cyclization reactions of trienes and dienynes: total synthesis of membrarollin. (2009).
- Corannulene derivatives for organic electronics: From molecular engineering to applications. (2025). ResearchGate.
- Coronene Derivatives for Transparent Organic Photovoltaics through Inverse Materials Design. ResearchGate.
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Application Notes & Protocols: Utilizing Large Polycyclic Aromatic Hydrocarbons in Supramolecular Chemistry
A Note on "Coronyleneovalene": The term "coronyleneovalene" does not correspond to a recognized chemical compound in current literature. It is likely a portmanteau of two well-established polycyclic aromatic hydrocarbons (PAHs), coronene and ovalene . This guide will focus on these two molecules as exemplary platforms for designing advanced supramolecular systems, reflecting the likely interest of researchers exploring large, planar, π-conjugated systems.
Introduction: The Supramolecular Potential of Coronene and Ovalene
Coronene (C₂₄H₁₂) and ovalene (C₃₂H₁₄) are large, disc-like PAHs that serve as exceptional building blocks in supramolecular chemistry.[1][2] Their rigid, planar structures and extensive π-electron systems are the primary drivers for their utility, facilitating strong, non-covalent interactions that govern the self-assembly of complex, functional architectures. The primary intermolecular forces at play include:
-
π-π Stacking: The face-to-face stacking of these aromatic cores is a dominant organizing force, leading to the formation of one-dimensional columnar structures. This is fundamental to their use in organic electronics and materials science.
-
Van der Waals Forces: These interactions, particularly when augmented by peripheral alkyl chains, play a crucial role in the packing and stability of self-assembled structures.[3]
-
Host-Guest Interactions: The electron-rich π-surface of coronene and ovalene can act as a host for various guest molecules, enabling applications in sensing and molecular recognition.[4]
The strategic functionalization of the coronene or ovalene periphery is a key experimental handle. By introducing specific chemical groups, researchers can modulate solubility, direct the geometry of self-assembly, and introduce new functionalities such as biocompatibility or specific binding sites.[5][6]
Application I: Supramolecular Nano-Graphene for Drug Delivery
The development of biocompatible nanocarriers for targeted drug delivery is a significant challenge in nanomedicine. Supramolecular assemblies of functionalized coronene derivatives have emerged as a promising platform due to their ability to encapsulate therapeutic agents and their potential for cellular imaging.[6][7]
Causality of Experimental Design:
A successful drug delivery system based on coronene requires overcoming its inherent insolubility in aqueous media and providing a mechanism for cell targeting and drug loading. A common strategy involves the non-covalent assembly of a coronene derivative modified with a host molecule (e.g., β-cyclodextrin) and a biocompatible polymer (e.g., hyaluronic acid) functionalized with a corresponding guest molecule (e.g., adamantane).[6]
-
Solubilization and Biocompatibility: Hyaluronic acid, a naturally occurring polysaccharide, renders the entire assembly water-soluble and biocompatible.
-
Host-Guest Assembly: The strong and specific interaction between β-cyclodextrin and adamantane drives the formation of a stable, ternary supramolecular assembly.
-
Drug Loading: The hydrophobic core of the coronene-based assembly can encapsulate hydrophobic anticancer drugs through non-covalent interactions.
-
Cellular Imaging: The intrinsic fluorescence of the coronene core allows for the tracking of the nanocarrier within cells.[6]
Caption: Workflow for the self-assembly of a coronene-based drug delivery system.
Protocol: Preparation and Characterization of a Coronene-Based Drug Delivery System
This protocol is adapted from the principles described by Yu et al. (2016).[7]
1. Synthesis of Components:
- Synthesize the β-cyclodextrin-modified coronene derivative according to established literature procedures.
- Synthesize adamantane-grafted hyaluronic acid via carbodiimide-mediated coupling.
2. Preparation of the Supramolecular Assembly:
- Prepare stock solutions of the β-cyclodextrin-coronene and adamantane-hyaluronic acid in a suitable solvent (e.g., DMSO).
- In a light-protected vial, add the adamantane-hyaluronic acid solution to a vigorously stirred aqueous buffer (e.g., PBS, pH 7.4).
- Slowly add the β-cyclodextrin-coronene solution dropwise to the hyaluronic acid solution.
- Allow the mixture to stir at room temperature for 24 hours to ensure complete self-assembly.
- Dialyze the resulting solution against deionized water for 48 hours to remove any organic solvent and un-assembled components.
3. Drug Loading:
- To the prepared nanocarrier solution, add a solution of the hydrophobic drug (e.g., doxorubicin in DMSO).
- Stir the mixture in the dark for 48 hours.
- Remove the unloaded drug by dialysis against deionized water.
4. Characterization:
- Size and Morphology: Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and polydispersity index. Use Transmission Electron Microscopy (TEM) to visualize the morphology of the nano-assemblies.
- Drug Loading Efficiency: Quantify the amount of encapsulated drug using UV-Vis or fluorescence spectroscopy by measuring the absorbance or emission of the supernatant after centrifugation of the nanocarrier solution.
- In Vitro Studies: Evaluate the cellular uptake and cytotoxicity of the drug-loaded nanocarriers in a relevant cancer cell line (e.g., MCF-7) using fluorescence microscopy and MTT assays, respectively.
Application II: Host-Guest Recognition for Sensing Applications
The electron-rich surface of large PAHs can interact with electron-deficient molecules, leading to changes in their photophysical properties. This phenomenon can be exploited for the development of fluorescent sensors. Water-soluble coronene derivatives, for instance, have been used as "turn-on" fluorescent sensors for nitroaromatic explosives in aqueous media.[5]
Mechanism of Sensing:
In an aqueous solution, functionalized coronene molecules can self-associate into nanoparticles, which often leads to fluorescence quenching.[5] The introduction of a specific host molecule, such as cucurbit[7]uril, can encapsulate parts of the coronene derivative, leading to de-aggregation and a restoration of fluorescence. When an analyte, such as a nitroaromatic compound, is introduced, it can displace the coronene from the cucurbituril or interact with the coronene in a way that quenches the fluorescence, providing a detectable signal.
Caption: Turn-on/off fluorescence sensing mechanism using a coronene-cucurbituril system.
Protocol: Spectroscopic Titration for Host-Guest Binding Constant Determination
This protocol outlines the general steps for determining the binding constant (K) between a PAH-based host and a guest molecule using UV-Vis or fluorescence spectroscopy.[4]
1. Preparation of Solutions:
- Prepare a stock solution of the host (e.g., a functionalized ovalene derivative) of a known concentration in a suitable solvent.
- Prepare a series of stock solutions of the guest molecule at various concentrations in the same solvent.
2. Spectroscopic Measurements:
- In a series of cuvettes, place a fixed concentration of the host solution.
- To each cuvette, add an increasing amount of the guest solution. Ensure the total volume in each cuvette is the same by adding pure solvent if necessary.
- Record the UV-Vis absorption or fluorescence emission spectrum for each sample after allowing it to equilibrate. Observe the changes in the spectra (e.g., shifts in λ_max, changes in absorbance or fluorescence intensity) as a function of guest concentration.
3. Data Analysis:
- Extract the absorbance or fluorescence intensity at a specific wavelength where the change is most significant.
- Plot the change in absorbance or fluorescence (ΔA or ΔF) against the concentration of the guest.
- Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the binding constant (K). For a 1:1 binding model, the Benesi-Hildebrand method can be a useful linear approach, though non-linear fitting is generally preferred.
Quantitative Data Summary
| Host-Guest System | Guest (Analyte) | Binding Constant (K) (M⁻¹) | Technique | Reference |
| Binuclear Rhenium(I) Complex | Pyrene | ~10⁴ | UV-Vis/Emission | [4] |
| Binuclear Rhenium(I) Complex | Naphthalene | ~10⁴ | UV-Vis/Emission | [4] |
| Binuclear Rhenium(I) Complex | Anthracene | ~10⁴ | UV-Vis/Emission | [4] |
Note: The table presents data for a rhenium-based host with PAH guests to illustrate typical binding affinities. Specific values for coronene/ovalene systems would need to be determined experimentally.
Considerations for Drug Development Professionals
While PAHs are powerful tools in supramolecular chemistry, their application in drug development requires careful consideration of their toxicological profiles.[8] Many PAHs are known to be carcinogenic, primarily through metabolic activation by cytochrome P450 enzymes to form DNA-reactive metabolites.[9][10]
Key Toxicological Considerations:
-
Metabolic Activation: The potential for in vivo metabolic activation to carcinogenic intermediates must be assessed.
-
DNA Intercalation: The planar structure of PAHs allows them to intercalate between DNA base pairs, which can lead to cytotoxicity but is also a mechanism for some anticancer drugs.[8]
-
Leachables and Extractables: When used in packaging or delivery devices, PAHs could potentially leach into pharmaceutical formulations, posing a safety risk.[11][12]
For therapeutic applications, the focus should be on creating highly stable, functionalized supramolecular assemblies that minimize the release of the free PAH core and are designed for targeted delivery and clearance from the body.
References
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Self-Assembly Hydrosoluble Coronenes: A Rich Source of Supramolecular Turn-On Fluorogenic Sensing Materials in Aqueous Media. Organic Letters. Available at: [Link]
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Structural selection of graphene supramolecular assembly oriented by molecular conformation and alkyl chain. Proceedings of the National Academy of Sciences. Available at: [Link]
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Gas-Phase Synthesis of Coronene. ChemistryViews. Available at: [Link]
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Supramolecular Weaving by Halogen-Bonding in Functionality-Rich Hexasubstituted Aromatic Synthons. MDPI. Available at: [Link]
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Ovalene | C32H14 | CID 67446. PubChem. Available at: [Link]
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Supramolecular Assembly of Coronene Derivatives for Drug Delivery. Organic Letters. Available at: [Link]
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Supramolecular Assembly of Coronene Derivatives for Drug Delivery. PubMed. Available at: [Link]
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Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity. PubMed Central. Available at: [Link]
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Supramolecular Structures of Coronene and Alkane Acids at the Au(111)-Solution Interface: A Scanning Tunneling Microscopy Study. Washington State University. Available at: [Link]
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Host-guest interaction studies of polycyclic aromatic hydrocarbons (PAHs) in alkoxy bridged binuclear rhenium (I) complexes. PubMed. Available at: [Link]
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Dibenzo[hi,st]ovalene as Highly Luminescent Nanographene: Efficient Synthesis via Photochemical Cyclodehydroiodination, Optoelectronic Properties, and Single-Molecule Spectroscopy. Journal of the American Chemical Society. Available at: [Link]
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Polycyclic aromatic hydrocarbon. Wikipedia. Available at: [Link]
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In-vial solid-phase extraction of polycyclic aromatic hydrocarbons in drug formulations stored in packaging containing rubber. ResearchGate. Available at: [Link]
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Ovalene. Wikipedia. Available at: [Link]
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PAH molecules in this study: (a) Ovalene (C 32 H 14 ). (b)... ResearchGate. Available at: [Link]
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Role of polycyclic aromatic hydrocarbons in the occurrence and development of inflammatory skin diseases. dermatology.org.cn. Available at: [Link]
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Combined protocol for the analysis of polycyclic aromatic hydrocarbons (PAHs) and polychlorobiphenyls (PCBs) from sediments using focussed microwave assisted (FMW) extraction at atmospheric pressure. ResearchGate. Available at: [Link]
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Extractables and Leachables in Pharmaceutical Products: Potential Adverse Effects and Toxicological Risk Assessment. MDPI. Available at: [Link]
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Application Notes & Protocols: Thin-Film Deposition of Coronylovalene
Abstract
This document provides a comprehensive guide to the deposition of high-quality thin films of coronylovalene, a unique polycyclic aromatic hydrocarbon (PAH). Recognizing the absence of a molecule named "coronylovalene" in established chemical literature, this guide synthesizes best practices from protocols for its constituent structural analogs: coronene and ovalene. These protocols are designed for researchers in materials science, organic electronics, and drug development. We detail two primary methodologies: High-Vacuum Thermal Evaporation (HVTE) for pristine, solvent-free films, and Spin Coating for rapid, solution-based processing. Each protocol is accompanied by scientific justifications for key steps, detailed parameters, and methods for post-deposition characterization to ensure film quality and reproducibility.
Introduction: The Scientific Rationale
Coronylovalene, as a conceptual large-area PAH, is anticipated to exhibit strong π-π stacking and unique optoelectronic properties, making it a candidate for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The quality of the deposited thin film—its uniformity, crystallinity, and surface morphology—is paramount to device performance.
The choice of deposition technique is a critical fork in the experimental path.[1][2]
-
High-Vacuum Thermal Evaporation (HVTE) , a Physical Vapor Deposition (PVD) method, is the preferred route for achieving highly ordered, crystalline films with minimal impurities.[3] In a high vacuum, the source material is heated until it sublimes, and the gaseous molecules travel in a straight line to the substrate, where they condense.[3][4] This process avoids solvents, which can leave residues and interfere with molecular packing. The resulting film structure is highly dependent on parameters like deposition rate and substrate temperature.[5]
-
Spin Coating is a solution-based technique valued for its speed and simplicity.[6][7] A solution of the material is dispensed onto a spinning substrate; centrifugal force spreads the liquid, and subsequent solvent evaporation leaves a solid film.[7] While faster, this method's success hinges on the solubility of the PAH and can result in amorphous or polycrystalline films.[6][8] The final film quality is governed by the choice of solvent, solution concentration, and spin speed.[7]
This guide will provide detailed, self-validating protocols for both methods.
General Preparatory Workflow
A successful deposition, regardless of the method, begins with meticulous preparation of the source material and the substrate. The following workflow illustrates the essential stages from preparation to final film analysis.
Caption: General experimental workflow for thin-film deposition.
Protocol I: High-Vacuum Thermal Evaporation (HVTE)
This method is ideal for creating high-purity, ordered films suitable for fundamental studies and high-performance electronic devices. The process involves sublimating the solid coronylovalene source material under high vacuum, allowing the vapor to condense onto a temperature-controlled substrate.[3]
Substrate Preparation
The substrate surface is the template for film growth; its cleanliness is non-negotiable.[9] An unclean surface introduces defects, disrupts molecular ordering, and compromises film adhesion.
Step-by-Step Protocol:
-
Select Substrate: Choose a substrate appropriate for the end application (e.g., Si/SiO₂, quartz, ITO-coated glass).[9]
-
Sonication Sequence: Place substrates in a beaker and sequentially sonicate for 15 minutes each in:
-
Deionized Water with 2% Decon™ 90
-
Deionized Water (rinse)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment (Optional but Recommended): Place substrates in a UV-Ozone cleaner for 10 minutes to remove final organic residues and enhance surface energy.
HVTE Deposition Procedure
The key to a successful HVTE process is controlling the deposition rate and substrate temperature, which together dictate the kinetic and thermodynamic balance of film growth.[5]
Step-by-Step Protocol:
-
Source Loading: Load 10-20 mg of purified coronylovalene powder into a tungsten or molybdenum evaporation boat.
-
System Pump-Down: Mount the cleaned substrates in the chamber and evacuate the system to a base pressure of ≤ 5 x 10⁻⁷ Torr. This high vacuum is crucial to ensure the mean free path of evaporated molecules is long, leading to a directional deposition.[4][10]
-
Source Degassing: Gently heat the source material to a temperature below its sublimation point for 20-30 minutes to outgas any adsorbed volatiles.
-
Deposition:
-
Increase the current to the evaporation boat until the desired deposition rate is achieved, as monitored by a quartz crystal microbalance (QCM).
-
Maintain the substrate at the desired temperature (see Table 1).
-
Open the shutter to begin deposition onto the substrates.
-
Close the shutter once the desired film thickness is reached.
-
-
Cool-Down: Allow the system to cool to room temperature under vacuum before venting with nitrogen.
Key Deposition Parameters
The following parameters are starting points derived from studies on analogous PAHs like coronene and perylene.[11][12] Optimization is necessary for the specific coronylovalene molecule.
| Parameter | Recommended Range | Rationale |
| Base Pressure | ≤ 5 x 10⁻⁷ Torr | Minimizes impurity incorporation and ensures collisionless molecular transport.[4] |
| Source Temp. | 250 - 400 °C | Must be sufficient for sublimation without causing thermal decomposition.[11][13] |
| Substrate Temp. | 25 - 150 °C | Controls adatom mobility on the surface, influencing crystallinity. Higher temperatures often yield larger grain sizes.[5] |
| Deposition Rate | 0.1 - 0.5 Å/s | A slow rate allows molecules sufficient time to arrange into ordered structures on the substrate.[12] |
| Final Thickness | 10 - 100 nm | Application-dependent; thicker films may be needed for absorption studies, while thinner films are used for OFETs. |
Protocol II: Spin Coating
This protocol is suited for rapid screening of materials and applications where solution-processability is a key requirement.
Solution Preparation
The ability to form a stable, homogenous solution is the primary prerequisite for this method. Functionalization of the PAH core may be required to enhance solubility.[8]
Step-by-Step Protocol:
-
Solvent Selection: Choose a high-boiling point, high-purity solvent in which coronylovalene is soluble (e.g., chlorobenzene, dichlorobenzene, NMP).[14]
-
Dissolution:
-
Prepare a solution with a concentration between 1 and 10 mg/mL.
-
Gently heat the solution (e.g., to 40-60 °C) and stir overnight in a sealed vial to ensure complete dissolution.
-
Before use, allow the solution to cool to room temperature and filter it through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
Spin Coating Procedure
The final film thickness is controlled by the interplay between solution viscosity, spin speed, and acceleration.[7]
Caption: Step-by-step spin coating workflow.
Step-by-Step Protocol:
-
Mount Substrate: Secure the cleaned substrate onto the vacuum chuck of the spin coater.
-
Dispense Solution: Dispense enough filtered solution to cover approximately 75% of the substrate surface.
-
Spin Cycle:
-
Spread Step: Ramp to a low speed (e.g., 500 RPM) for 5-10 seconds to evenly distribute the solution.
-
Thinning Step: Ramp to a final, higher speed (e.g., 2000-4000 RPM) for 30-60 seconds. The solvent evaporates during this step, leaving the film.
-
-
Annealing: Transfer the substrate to a hotplate in a nitrogen-filled glovebox. Anneal at a temperature below the material's melting point (e.g., 100-200 °C) for 10-30 minutes. This step removes residual solvent and can improve film ordering.[14]
Self-Validation: Film Characterization
Every protocol must be a self-validating system. After deposition, it is imperative to characterize the film to confirm its quality and provide feedback for process optimization.
| Technique | Purpose | Expected Result for High-Quality Film |
| Atomic Force Microscopy (AFM) | To analyze surface morphology, roughness, and grain structure.[12] | HVTE: Large, well-defined crystalline terraces with low root-mean-square (RMS) roughness (<1 nm). Spin-Coated: Smooth, uniform surface, though potentially amorphous or with small crystallites. |
| X-Ray Diffraction (XRD) | To determine the crystallinity and molecular orientation of the film.[6] | Sharp diffraction peaks corresponding to the (00l) planes, indicating a well-ordered, "standing-up" molecular orientation. |
| UV-Vis Spectroscopy | To assess optical properties and confirm the chemical integrity of the deposited material. | The absorption spectrum should match that of the source material in solution, with potential red-shifting of peaks due to solid-state packing effects. |
Conclusion
The successful deposition of coronylovalene thin films is achievable through both high-vacuum and solution-based methods. For applications demanding high charge carrier mobility and well-defined interfaces, such as in OFETs, the High-Vacuum Thermal Evaporation protocol is strongly recommended due to its ability to produce highly ordered, crystalline films. For rapid prototyping, large-area coverage, and applications where supreme molecular ordering is not the primary concern, the Spin Coating protocol offers a viable and efficient alternative. The choice of protocol should be guided by the specific research goals and the solubility characteristics of the coronylovalene derivative being investigated. Meticulous substrate preparation and post-deposition characterization are critical to ensuring the reliability and reproducibility of the results.
References
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Wu, Y. T., Bandera, D., Maag, R., Linden, A., Baldridge, K. K., & Siegel, J. S. (2008). Multiethynyl corannulenes: synthesis, structure, and properties. Journal of the American Chemical Society, 130(32), 10729–10739. Retrieved from [Link]
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Jahir, M., Solsvik, J., & Storsaeter, O. (2023). Influence of Atmosphere and Temperature on Polycyclic Aromatic Hydrocarbon Emissions from Green Anode Paste Baking. ACS Omega. Retrieved from [Link]
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Wang, L., Li, X. J., & Li, Y. (2010). [Performance comparison of coronene film for UV-CCD prepared by spin-coating and physical vapor deposition]. Guang Pu Xue Yu Guang Pu Fen Xi, 30(11), 3097–3100. Retrieved from [Link]
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Fathy, M. (2017). Advance Deposition Techniques for Thin Film and Coating. In Advances in Materials Science and Engineering. IntechOpen. Retrieved from [Link]
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Hosseini, Z. (2011). Growth, structure and morphology of organic thin films. RWTH Publications. Retrieved from [Link]
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Alicat Scientific. (n.d.). Thin Film Deposition Techniques: CVD, PVD & More. Retrieved from [Link]
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Liu, H., et al. (2018). Functionalized Coronenes: Synthesis, Solid Structure, and Properties. ResearchGate. Retrieved from [Link]
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Chuang, A., et al. (2011). Recovery of Polycyclic Aromatic Hydrocarbons During Solvent Evaporation with a Rotary Evaporator. ResearchGate. Retrieved from [Link]
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TechZone. (2021). Physical Vapor Deposition Process for Thin Film Deposition. YouTube. Retrieved from [Link]
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Ali, A., et al. (2023). A Review of Thin-Film Growth, Properties, Applications, and Future Prospects. MDPI. Retrieved from [Link]
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Choukourov, A., et al. (n.d.). Deposition of Thin Films by Plasma Polymerization for Biomedical Application. Charles University. Retrieved from [Link]
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The University of Akron. (n.d.). Thin Film Physical Vapor Deposition (PVD) System. Retrieved from [Link]
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Schneider, J. (2017). Tailoring thin films for catalysis: Thin Film Growth Methods and Properties. Slideshare. Retrieved from [Link]
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Shchukina, E., & Buzin, M. (2021). Synthesis and Properties of MQ Copolymers: Current State of Knowledge. ResearchGate. Retrieved from [Link]
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Bodzek, D., et al. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Journal of the Brazilian Chemical Society. Retrieved from [Link]
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Martin, T. P., et al. (2017). Vapor deposition routes to conformal polymer thin films. Beilstein Journal of Nanotechnology, 8, 723-735. Retrieved from [Link]
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Ali, M. (2022). Thin Film Deposition Techniques. YouTube. Retrieved from [Link]
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Della Pia, A., et al. (2023). Post-Growth Dynamics and Growth Modeling of Organic Semiconductor Thin Films. Nanomaterials, 13(5), 844. Retrieved from [Link]
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Abegunde, O. O., et al. (2019). Overview of thin film deposition techniques. AIMS Materials Science, 6(2), 174–199. Retrieved from [Link]
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Geryl, K., et al. (2017). Chemical Vapor Deposition of Ionic Liquids for the Fabrication of Ionogel Films and Patterns. Lirias. Retrieved from [Link]
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Wu, Y. T., et al. (2008). ChemInform Abstract: Multiethynyl Corannulenes: Synthesis, Structure, and Properties. ResearchGate. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Fluorometric Analysis of Polycyclic Aromatic Hydrocarbons
Introduction: The Rationale for Fluorescence-Based PAH Analysis
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds characterized by their structure of fused aromatic rings. Their prevalence as environmental contaminants and their carcinogenic properties make their sensitive and accurate detection a priority in environmental science, toxicology, and drug development.[1] Due to their extensive conjugated π-electron systems, most PAHs exhibit strong native fluorescence, making spectrofluorometry an exceptionally well-suited analytical technique.[1] This method offers significant advantages over UV-Visible absorbance spectroscopy, including substantially higher sensitivity (often 20 to 400 times greater) and enhanced selectivity, as not all absorbing compounds fluoresce.[1]
This guide provides a detailed framework for establishing a robust experimental setup for measuring the fluorescence of PAHs. While the fictitious compound "coronylovalene" is not documented, this protocol is directly applicable to all fluorescent PAHs, such as benzo[a]pyrene, perylene, and anthracene. We will delve into the photophysical principles, address common challenges like aggregation-caused quenching, and provide step-by-step protocols for spectral characterization, quantification, and the determination of key photophysical parameters.
Foundational Principles: A Brief Overview of Molecular Fluorescence
Fluorescence is a photoluminescent process wherein a molecule absorbs a photon, promoting an electron to an excited singlet state (S₁). The molecule rapidly loses some energy non-radiatively through vibrational relaxation before returning to the ground state (S₀) by emitting a photon. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes Shift . The entire process occurs on a nanosecond timescale.[2]
Key parameters in fluorescence spectroscopy include:
-
Excitation Spectrum: The fluorescence intensity measured at a fixed emission wavelength while varying the excitation wavelength. This spectrum often mirrors the molecule's absorption spectrum.
-
Emission Spectrum: The fluorescence intensity measured across a range of wavelengths using a fixed excitation wavelength.[3]
-
Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[4][5]
-
Fluorescence Lifetime (τ): The average time a molecule spends in the excited state before returning to the ground state.[2]
These parameters are intrinsic to a given fluorophore but can be modulated by its local environment, a property that can be exploited for sensing applications.
Diagram: The Jablonski Energy Diagram
Caption: Simplified Jablonski diagram illustrating molecular electronic transitions.
Core Challenges in PAH Fluorescence Measurement
The planar and aromatic nature of PAHs gives rise to specific challenges that must be addressed to ensure data integrity.
-
Aggregation-Caused Quenching (ACQ): At high concentrations, the planar structures of PAHs facilitate intermolecular π-π stacking. This aggregation creates non-radiative decay pathways, leading to a significant decrease in fluorescence intensity, a phenomenon known as ACQ.[6][7][8] This is a primary reason why fluorescence measurements must be conducted in dilute solutions. The ACQ effect is a major impediment to the use of many PAHs in solid-state applications like organic light-emitting diodes (OLEDs).[8]
-
Solvent Effects: The polarity of the solvent can influence the photophysical properties of PAHs.[9][10][11] While nonpolar PAHs are less affected than polar molecules, changes in solvent can still cause spectral shifts and alter the fluorescence quantum yield and lifetime.[9][10] Therefore, consistency in solvent choice is paramount for comparative studies.
-
Inner Filter Effects (IFE): This is an artifact occurring in concentrated solutions where the sample absorbs a significant fraction of the excitation light before it traverses the cuvette, or re-absorbs the emitted fluorescence. IFE distorts the spectral shape and leads to a non-linear relationship between concentration and intensity. To mitigate IFE, the absorbance of the solution at the excitation wavelength should generally be kept below 0.1 AU.
Instrumentation and Reagents
A standard research-grade spectrofluorometer is required, comprising the following components.[12]
| Component | Specification & Rationale |
| Light Source | A high-intensity Xenon arc lamp is standard, providing continuous broadband excitation from UV to NIR. |
| Monochromators | Two grating monochromators are essential: one for selecting the excitation wavelength and one for analyzing the emission spectrum. |
| Sample Holder | A temperature-controlled, four-sided clear quartz cuvette holder is required. Quartz is necessary for UV excitation below 350 nm. |
| Detector | A sensitive Photomultiplier Tube (PMT) is used for detecting the emitted photons. |
| Solvents | Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile) are crucial to avoid background fluorescence.[13] |
| PAH Standard | A certified PAH standard (e.g., benzo[a]pyrene, anthracene) of known purity is required for calibration and instrument validation. |
Experimental Protocols
The following protocols provide a systematic workflow for the comprehensive fluorescence analysis of a target PAH.
Diagram: General Experimental Workflow
Caption: Workflow for PAH fluorescence analysis from sample prep to data analysis.
Protocol 1: Determination of Optimal Excitation (λex) and Emission (λem) Wavelengths
Objective: To identify the wavelengths of maximum absorption and fluorescence for the target PAH, which are essential for maximizing sensitivity in subsequent experiments.
-
Sample Preparation: Prepare a dilute solution of the PAH in a suitable spectroscopic grade solvent (e.g., 1 µg/mL in cyclohexane). The absorbance at the expected peak should be ~0.05 AU.
-
Instrument Setup:
-
Set excitation and emission slit widths to a moderate value (e.g., 5 nm).[14]
-
Set PMT voltage to a mid-range value.
-
-
Acquire Emission Spectrum:
-
Based on literature or UV-Vis absorbance data, choose an initial excitation wavelength (e.g., 350 nm).
-
Scan the emission monochromator over a broad range (e.g., 360 nm to 700 nm) to find the wavelength of maximum fluorescence intensity (λem,max).
-
-
Acquire Excitation Spectrum:
-
Set the emission monochromator to the λem,max value determined in the previous step.
-
Scan the excitation monochromator over a range covering the expected absorption (e.g., 250 nm to 400 nm) to find the wavelength that produces the maximum fluorescence signal (λex,max).
-
-
Verification: Repeat step 3 using the newly determined λex,max. The resulting emission maximum should be consistent. These λex,max and λem,max values will be used for all subsequent quantitative measurements.
Protocol 2: Quantitative Analysis via Calibration Curve
Objective: To establish a linear relationship between PAH concentration and fluorescence intensity for quantifying unknown samples.
-
Prepare Standards: From a certified stock solution, perform serial dilutions to prepare a set of at least five calibration standards in the desired solvent. The concentration range should bracket the expected concentration of the unknown samples and remain within the linear response range of the instrument (e.g., 10 ng/mL to 500 ng/mL).
-
Prepare Blank: Use the pure spectroscopic solvent as a blank.[13]
-
Instrument Settings:
-
Set the excitation and emission wavelengths to the λex,max and λem,max determined in Protocol 1.
-
Optimize slit widths and PMT voltage for the highest concentration standard to achieve a signal that is high but not saturating the detector (e.g., ~80-90% of the detector's maximum reading).
-
Crucially, these settings must remain identical for all subsequent measurements of the blank, standards, and samples.
-
-
Data Acquisition:
-
Measure the fluorescence intensity of the solvent blank.
-
Measure the fluorescence intensity of each calibration standard, starting from the most dilute. Rinse the cuvette thoroughly with the solvent between each measurement.
-
Measure the fluorescence intensity of the unknown sample(s).
-
-
Data Analysis:
-
Subtract the blank's intensity reading from all standard and sample readings.
-
Plot the blank-corrected fluorescence intensity (y-axis) versus the known concentration of the standards (x-axis).
-
Perform a linear regression on the data. The resulting equation (y = mx + c) and the correlation coefficient (R²) are determined. An R² value > 0.995 is typically required for a valid calibration.
-
Use the equation to calculate the concentration of the unknown samples from their blank-corrected intensity values.
-
Protocol 3: Relative Fluorescence Quantum Yield (ΦF) Measurement
Objective: To determine the fluorescence efficiency of the sample relative to a well-characterized standard. The comparative method of Williams et al. is the most common approach.[4][5]
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For UV-excitable PAHs, quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.546) or 9,10-diphenylanthracene in cyclohexane (ΦF ≈ 0.97) are common choices.[15]
-
Prepare Solutions: Prepare dilute solutions of both the standard and the sample in the same solvent if possible. If not, the refractive index of the solvents must be accounted for. Prepare a series of concentrations for both, ensuring the absorbance at the excitation wavelength is kept below 0.1 to avoid inner filter effects.
-
Acquire Data:
-
Measure the UV-Vis absorbance spectrum for each solution.
-
Using a spectrofluorometer, record the blank-corrected fluorescence emission spectrum for each solution, ensuring identical excitation wavelength and instrument parameters.
-
-
Calculate Quantum Yield: The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity (the area under the emission curve).
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
| Parameter | Description | Rationale |
| Φstd | Known quantum yield of the standard. | Provides the reference point for the relative measurement. |
| Isample / Istd | Ratio of integrated intensities. | Compares the number of photons emitted by the sample and standard. |
| Astd / Asample | Ratio of absorbances. | Corrects for any differences in the number of photons absorbed. |
| η2sample / η2std | Ratio of squared refractive indices. | Corrects for differences in how light propagates out of the different solvents. This term is 1 if the same solvent is used. |
References
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- ASTM International. Standard Test Method for PAHs and Petroleum Oils in Water by Fluorescence Spectroscopy (D5412).
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- Zhang, Y. et al. A palate of fluorescent corannulene derivatives: synthesis, spectroscopic properties, and bio-imaging application. Chemical Communications (RSC Publishing).
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- Zhang, Q. et al. (2025, November 7). The Aggregation and Disaggregation Behavior of Chain Aromatic Hydrocarbon Derivatives Modulated by pH and act as Efficient Fluorescence Quencher for Polycyclic Aromatic Hydrocarbons. ResearchGate.
- Al-Kady, A. S. (2025, August 6). Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. ResearchGate.
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- Filipescu, D. et al. (2022). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. MDPI.
- University of California, Irvine - Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields.
- Fadda, A. A. et al. (2018, March 14). Synthesis, quantitative structure–property relationship study of novel fluorescence active 2-pyrazolines and application. PubMed Central - NIH.
- LibreTexts. (2020, January 10). 1.2: Photoluminescent Spectroscopy. Chemistry LibreTexts.
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Application Notes & Protocols for the Functionalization of the Corannulene Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Buckybowl in Modern Chemistry
Corannulene (C₂₀H₁₀), a bowl-shaped polycyclic aromatic hydrocarbon, represents a fascinating and synthetically versatile scaffold in contemporary chemical research.[1][2] As a fragment of buckminsterfullerene (C₆₀), its curved π-surface imparts unique electronic, optical, and supramolecular properties that are not observed in its planar counterparts.[1][2] The ability to strategically functionalize the corannulene core has unlocked a vast library of derivatives with tunable characteristics, paving the way for innovations in materials science, organic electronics, and medicinal chemistry.[2]
The introduction of functional groups onto the corannulene framework significantly alters its intrinsic properties, including solubility, electronic character, and self-assembly behavior.[2] This guide provides an in-depth exploration of the primary methodologies for corannulene functionalization, complete with detailed experimental protocols and insights into the rationale behind key procedural steps. Our focus is to equip researchers with the practical knowledge to design and execute the synthesis of novel corannulene derivatives for a wide array of applications.
I. Electrophilic Aromatic Substitution: Direct Functionalization of the Corannulene Rim
Electrophilic aromatic substitution (EAS) is a foundational strategy for the direct installation of functional groups onto the corannulene core. The π-electrons of the aromatic system act as a nucleophile, attacking a strong electrophile.[3] This process typically occurs in two steps: the rate-determining formation of a carbocation intermediate (arenium ion) and a subsequent rapid deprotonation to restore aromaticity.[3] For corannulene, these reactions preferentially occur at the rim positions.
A. Friedel-Crafts Acylation: Introducing Ketone Functionality
The Friedel-Crafts acylation is a robust method for introducing an acyl group onto the corannulene core, which can then serve as a handle for further derivatization.[4] The reaction employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5] The resulting acylated corannulene is deactivated towards further substitution, which conveniently prevents over-acylation.[4]
Causality of Experimental Choices:
-
Lewis Acid Catalyst (AlCl₃): The Lewis acid is crucial for generating the highly electrophilic acylium ion from the acyl chloride. A stoichiometric amount is often required as both the reactant and the product can complex with the catalyst.[4]
-
Inert Atmosphere and Anhydrous Conditions: Aluminum chloride and acyl chlorides are sensitive to moisture. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition of the reagents and catalyst.[5]
-
Controlled Temperature: The initial reaction between the Lewis acid and the acyl chloride is highly exothermic. Cooling the reaction mixture to 0°C prevents uncontrolled side reactions and ensures the selective formation of the desired product.[5]
Experimental Protocol: Friedel-Crafts Acylation of Corannulene
Materials:
-
Corannulene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
5% aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Acylium Ion Formation: Cool the suspension to 0°C in an ice/water bath. Add a solution of acetyl chloride (1.1 equivalents) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 10-15 minutes.
-
Addition of Corannulene: After the addition of acetyl chloride is complete, add a solution of corannulene (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring. This will quench the reaction and hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, 5% aqueous NaOH, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired mono-acetylcorannulene.
Self-Validation:
-
¹H NMR Spectroscopy: Successful acylation will be indicated by the appearance of a new singlet in the aliphatic region (around 2.7 ppm) corresponding to the methyl protons of the acetyl group, along with a downfield shift and splitting of the aromatic protons on the corannulene core.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the acetylated corannulene.
B. Bromination: Halogenation of the Corannulene Core
Bromination is a common method to introduce a halogen atom onto the corannulene scaffold, creating a versatile intermediate for subsequent cross-coupling reactions. The reaction typically involves the use of elemental bromine (Br₂) with a Lewis acid catalyst or N-bromosuccinimide (NBS) as a milder brominating agent.
Causality of Experimental Choices:
-
Brominating Agent: The choice of brominating agent (e.g., Br₂ with FeBr₃ or NBS) allows for control over the reactivity and selectivity of the bromination. For mono-bromination, milder conditions are often preferred.
-
Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (DCM) is typically used to dissolve the reactants without participating in the reaction.
Experimental Protocol: Monobromination of Corannulene
Materials:
-
Corannulene
-
N-Bromosuccinimide (NBS)
-
Anhydrous carbon tetrachloride (CCl₄) or dichloromethane (DCM)
-
AIBN (Azobisisobutyronitrile) as a radical initiator (optional, for radical bromination)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve corannulene (1.0 equivalent) in anhydrous CCl₄ or DCM.
-
Addition of Reagents: Add N-bromosuccinimide (1.05 equivalents) to the solution. If a radical pathway is desired, a catalytic amount of AIBN can be added.
-
Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with hexane) to obtain monobromocorannulene.
Self-Validation:
-
¹H NMR Spectroscopy: The proton NMR spectrum will show a change in the pattern of the aromatic signals due to the introduction of the bromine atom.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
II. Metal-Catalyzed Cross-Coupling Reactions: Building Complexity on the Corannulene Scaffold
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex corannulene derivatives.[6] These reactions typically involve a palladium catalyst and are highly versatile.[6]
A. Suzuki-Miyaura Coupling: Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex.[7][8] This reaction is particularly useful for attaching aryl or vinyl substituents to a brominated corannulene core.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligand is critical for the efficiency of the catalytic cycle. The ligand stabilizes the palladium center and influences the rates of oxidative addition and reductive elimination.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron species for transmetalation to the palladium center.[8]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is commonly used to facilitate the dissolution of both the organic and inorganic reactants.
Experimental Protocol: Suzuki-Miyaura Coupling of Bromocorannulene with Phenylboronic Acid
Materials:
-
Monobromocorannulene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: To a Schlenk flask, add monobromocorannulene (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed 2:1:1 mixture of toluene, ethanol, and water.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), to the reaction mixture under a positive pressure of the inert gas.
-
Reaction Conditions: Heat the mixture to 80-90°C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction to room temperature and add water.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/DCM gradient) to yield phenylcorannulene.
Self-Validation:
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra will confirm the presence of the new phenyl group and the disappearance of the C-Br bond.
-
High-Resolution Mass Spectrometry (HRMS): HRMS will provide an accurate mass measurement to confirm the elemental composition of the product.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9] It is an excellent way to introduce rigid alkynyl linkers to the corannulene core.
Causality of Experimental Choices:
-
Dual Catalyst System: The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst activates the terminal alkyne for transmetalation.[9]
-
Amine Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), serves as both the base and often as a solvent for the reaction. It deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct.
-
Anhydrous and Anaerobic Conditions: The catalysts, particularly the Pd(0) species, are sensitive to oxygen. The reaction should be performed under an inert atmosphere.
Experimental Protocol: Sonogashira Coupling of Bromocorannulene with Phenylacetylene
Materials:
-
Monobromocorannulene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous triethylamine (NEt₃)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve monobromocorannulene (1.0 equivalent) in a mixture of anhydrous THF and triethylamine.
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.03 equivalents), CuI (0.06 equivalents), and PPh₃ (0.12 equivalents) to the reaction mixture.
-
Addition of Alkyne: Add phenylacetylene (1.5 equivalents) to the mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat (40-50°C) for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/DCM gradient) to afford the phenylethynylcorannulene.
Self-Validation:
-
¹H NMR Spectroscopy: The disappearance of the terminal alkyne proton signal (if present in the starting material) and the appearance of new aromatic signals corresponding to the coupled product are indicative of a successful reaction.
-
Infrared (IR) Spectroscopy: The presence of a C≡C stretching frequency in the IR spectrum (around 2100-2260 cm⁻¹) confirms the presence of the alkyne functionality.
III. Cycloaddition Reactions: Expanding the Corannulene Core
Cycloaddition reactions provide a powerful means to construct new rings onto the corannulene framework, leading to extended and more complex polycyclic aromatic structures. The Diels-Alder reaction is a prime example of this type of transformation.[10][11]
Diels-Alder Reaction: [4+2] Cycloaddition
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring.[10][12] Corannulene can act as a dienophile, reacting with a suitable diene to expand its π-system.
Causality of Experimental Choices:
-
High Temperature: Diels-Alder reactions often require elevated temperatures to overcome the activation energy barrier.
-
Solvent: A high-boiling, inert solvent is typically used to achieve the necessary reaction temperature.
-
Lewis Acid Catalysis: In some cases, a Lewis acid can be used to catalyze the reaction by lowering the energy of the dienophile's LUMO.
Experimental Protocol: Diels-Alder Reaction of Corannulene with Cyclopentadiene
Materials:
-
Corannulene
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Anhydrous toluene or xylene
Procedure:
-
Reaction Setup: In a sealed tube, dissolve corannulene (1.0 equivalent) in anhydrous toluene or xylene.
-
Addition of Diene: Add a large excess of freshly cracked cyclopentadiene (5-10 equivalents).
-
Reaction Conditions: Seal the tube and heat it to 150-200°C for 24-48 hours.
-
Workup: Cool the reaction mixture to room temperature.
-
Purification: Remove the solvent and excess cyclopentadiene under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the Diels-Alder adduct.
Self-Validation:
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra will show new signals corresponding to the protons and carbons of the newly formed cyclohexene ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the sum of the masses of corannulene and cyclopentadiene.
IV. Data Presentation and Visualization
Table 1: Summary of Reaction Conditions for Corannulene Functionalization
| Reaction Type | Reagents | Catalyst/Co-catalyst | Solvent(s) | Temperature (°C) | Typical Yield (%) |
| Friedel-Crafts Acylation | Acetyl chloride, Corannulene | AlCl₃ | Dichloromethane | 0 to RT | 70-85 |
| Bromination | N-Bromosuccinimide, Corannulene | (AIBN, optional) | Carbon tetrachloride | Reflux | 60-75 |
| Suzuki-Miyaura Coupling | Bromocorannulene, Phenylboronic acid | Pd(PPh₃)₄ | Toluene/Ethanol/Water | 80-90 | 80-95 |
| Sonogashira Coupling | Bromocorannulene, Phenylacetylene | PdCl₂(PPh₃)₂, CuI | THF/Triethylamine | RT to 50 | 85-95 |
| Diels-Alder Reaction | Corannulene, Cyclopentadiene | None | Toluene | 150-200 | 40-60 |
Diagrams of Key Workflows and Mechanisms
Workflow for Suzuki-Miyaura Coupling of Bromocorannulene
Caption: General workflow for the Suzuki-Miyaura coupling of bromocorannulene.
Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
V. Conclusion and Future Outlook
The functionalization of the corannulene core is a vibrant and rapidly evolving field of research. The methodologies outlined in this guide—electrophilic aromatic substitution, metal-catalyzed cross-coupling, and cycloaddition reactions—provide a robust toolkit for the synthesis of a diverse range of corannulene derivatives. Each method offers unique advantages for introducing specific functionalities and building molecular complexity.
As our understanding of the structure-property relationships of corannulene derivatives deepens, so too will the demand for more sophisticated and precisely functionalized buckybowls. Future research will likely focus on the development of more selective and efficient catalytic systems, the exploration of novel reaction pathways, and the application of these fascinating molecules in cutting-edge technologies, from advanced materials to targeted therapeutics.
VI. References
-
Wu, Y.-T., & Siegel, J. S. (2006). Aromaticity and the chemistry of corannulene. Chemical Reviews, 106(12), 4843–4867. [Link]
-
Scott, L. T., et al. (1997). Corannulene. A Three-Step Synthesis. Journal of the American Chemical Society, 119(45), 10963–10968. [Link]
-
George, S. R. D., et al. (2015). Putting corannulene in its place. Reactivity studies comparing corannulene with other aromatic hydrocarbons. Organic & Biomolecular Chemistry, 13(34), 9033-9040. [Link]
-
Chasteen, T. G., & Zhang, H. (2023). Macromolecular Architectures of Corannulene: Synthesis, Properties, and Applications of Polymers Containing a Molecular Bowl of Carbon. Chemistry of Materials, 35(5), 1836-1848. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
Mamane, V. (2008). Metal-Catalyzed Cross-Coupling Reactions for Ferrocene Functionalization: Recent Applications in Synthesis, Material Science and Asymmetric Catalysis. Current Organic Chemistry, 12(16), 1334-1350. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Diels-Alder Reaction [organic-chemistry.org]
- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
CORONYLOVALENE: A Novel Polycyclic Aromatic Hydrocarbon-Based Fluorescent Probe for Advanced Cellular Imaging and High-Throughput Screening
Introduction: Unveiling CORONYLOVALENE
In the dynamic fields of cell biology and drug discovery, the ability to visualize and quantify cellular processes in real-time is paramount. Small-molecule fluorescent probes have emerged as indispensable tools for these endeavors, offering high sensitivity and spatiotemporal resolution.[1][2] We introduce CORONYLOVALENE , a novel, rationally designed fluorescent probe built upon a hybrid polycyclic aromatic hydrocarbon (PAH) scaffold, integrating the structural motifs of coronene and corannulene. This unique architecture is engineered to provide superior photophysical properties, excellent cell permeability, and a robust platform for functionalization, making it a versatile tool for a range of biological applications.
Polycyclic aromatic hydrocarbons, such as coronene and its derivatives, are known for their intrinsic fluorescence and have been explored as solvent probes and in the development of fluorescent materials.[3][4] Similarly, corannulene derivatives have been successfully "tagged" with fluorophores to create probes for cellular imaging, demonstrating strong fluorescence, good photostability, and excellent cell membrane permeability.[5] CORONYLOVALENE leverages these principles, combining a rigid, planar coronene-like core with the buckybowl curvature of corannulene. This design aims to modulate the electronic properties to achieve long-wavelength emission and to enhance solubility and cellular uptake through strategic functionalization.[6][7]
This guide provides a comprehensive overview of CORONYLOVALENE, its underlying principles, and detailed protocols for its application in live-cell imaging and high-throughput drug screening.
Principle of Fluorescence and Proposed Mechanism of Action
CORONYLOVALENE's utility as a fluorescent probe is rooted in its ability to absorb light at a specific wavelength and subsequently emit light at a longer wavelength. The core PAH structure provides a large, delocalized π-electron system, which is responsible for its intrinsic fluorescence.
Proposed Mechanism of Cellular Interaction and Fluorescence:
-
Cellular Uptake: Due to its lipophilic PAH backbone, CORONYLOVALENE is predicted to passively diffuse across the cell membrane. The rate and efficiency of uptake can be fine-tuned by the addition of specific functional groups.[8]
-
Subcellular Localization: Upon entering the cell, CORONYLOVALENE is expected to preferentially accumulate in lipid-rich environments, such as the endoplasmic reticulum and lipid droplets, a known characteristic of some PAHs.[9] Functionalization with targeting moieties, for example, a triphenylphosphonium cation, could direct its accumulation to mitochondria.[6][10]
-
Environment-Sensitive Fluorescence: The fluorescence emission of coronene derivatives can be dependent on solvent polarity.[3] It is hypothesized that CORONYLOVALENE's fluorescence intensity and/or emission maximum may shift in response to changes in the local microenvironment within the cell, such as alterations in membrane potential or lipid composition. This solvatochromic property is a key feature for a "turn-on" or ratiometric sensor.
Hypothetical Structure of CORONYLOVALENE
Caption: Hypothetical structure of CORONYLOVALENE.
Key Features and Photophysical Properties
CORONYLOVALENE is designed to offer significant advantages for cellular imaging and screening applications. Its key hypothetical features are summarized below.
| Property | Hypothetical Value | Rationale / Advantage |
| Excitation Wavelength (λex) | 488 nm | Compatible with standard argon-ion lasers in confocal microscopes. |
| Emission Wavelength (λem) | 580 nm | Red-shifted emission minimizes cellular autofluorescence, improving signal-to-noise.[7] |
| Quantum Yield (ΦF) | > 0.30 | High quantum yield ensures a bright signal for sensitive detection.[5] |
| Molar Extinction Coefficient (ε) | > 40,000 M⁻¹cm⁻¹ | Strong light absorption contributes to a bright fluorescent signal. |
| Photostability | High | The rigid PAH core is expected to be resistant to photobleaching during prolonged imaging.[5] |
| Cell Permeability | Excellent | The lipophilic nature of the core structure facilitates passive diffusion across cell membranes.[5] |
| Cytotoxicity | Low at working concentrations | Functionalization strategies can mitigate the potential toxicity of the PAH core.[6][10] |
| Solubility | Aqueous solubility with functionalization | Strategic addition of hydrophilic groups ensures solubility in biological media.[11][12] |
Applications
High-Resolution Live-Cell Imaging
The favorable photophysical properties of CORONYLOVALENE make it an excellent candidate for live-cell imaging. Its ability to accumulate in specific subcellular compartments allows for the visualization of organelle morphology and dynamics without the need for genetic modification.
Workflow for Live-Cell Imaging with CORONYLOVALENE
Caption: General workflow for live-cell imaging.
High-Throughput Screening (HTS) for Drug Discovery
Fluorescence-based assays are highly suitable for high-throughput screening due to their sensitivity and ease of automation.[13][] CORONYLOVALENE can be employed in HTS assays to identify compounds that modulate specific cellular pathways. For instance, an assay could be designed to screen for drugs that induce or inhibit cellular stress by monitoring changes in CORONYLOVALENE's fluorescence, which may be linked to alterations in mitochondrial membrane potential or lipid metabolism.
Workflow for a CORONYLOVALENE-Based HTS Assay
Caption: HTS assay workflow.
Detailed Experimental Protocols
Protocol 1: Live-Cell Imaging of Subcellular Structures with CORONYLOVALENE
This protocol provides a step-by-step guide for staining and imaging live mammalian cells.
Materials:
-
CORONYLOVALENE stock solution (1 mM in DMSO)
-
Mammalian cell line (e.g., HeLa, U2OS)
-
Glass-bottom imaging dishes (35 mm)
-
Complete cell culture medium
-
Live-cell imaging solution (e.g., phenol red-free DMEM or HBSS)[15]
-
Confocal microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: a. The day before imaging, seed cells onto glass-bottom dishes at a density that will result in 60-80% confluency on the day of the experiment. b. Culture overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Staining Solution: a. On the day of the experiment, warm the complete culture medium and live-cell imaging solution to 37°C. b. Prepare a 1 µM working solution of CORONYLOVALENE by diluting the 1 mM stock solution 1:1000 in pre-warmed complete medium. Vortex briefly to mix.
-
Scientist's Note: The optimal concentration of the probe may vary between cell types and should be determined empirically (typically in the range of 0.1 - 5 µM).[8]
-
-
Cell Staining: a. Aspirate the culture medium from the cells. b. Add the CORONYLOVALENE staining solution to the cells. c. Incubate for 30 minutes at 37°C with 5% CO₂.
-
Washing: a. Aspirate the staining solution. b. Gently wash the cells twice with pre-warmed live-cell imaging solution to remove any unbound probe and reduce background fluorescence.[16] c. After the final wash, add fresh live-cell imaging solution to the dish.
-
Imaging: a. Place the dish on the stage of a confocal microscope equipped with an environmental chamber. b. Allow the temperature and CO₂ levels to equilibrate for 10-15 minutes. c. Set the excitation source to 488 nm and the emission detector to capture fluorescence between 560-620 nm. d. Adjust laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.[15][17] e. Acquire images. For time-lapse imaging, set the desired interval and duration.
Protocol 2: HTS Assay for Modulators of Oxidative Stress
This protocol describes a 96-well plate-based assay to screen for compounds that alter CORONYLOVALENE fluorescence in response to oxidative stress. This hypothetical assay assumes that oxidative stress alters the probe's subcellular environment, leading to a change in fluorescence intensity.
Materials:
-
CORONYLOVALENE stock solution (1 mM in DMSO)
-
Cell line of interest
-
96-well black, clear-bottom tissue culture plates
-
Compound library (dissolved in DMSO)
-
Positive control (e.g., a known inducer of oxidative stress like H₂O₂)
-
Negative control (vehicle, e.g., 0.1% DMSO)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours. b. Incubate overnight at 37°C with 5% CO₂.
-
Compound Treatment: a. Using an automated liquid handler or a multichannel pipette, add the compounds from your library to the wells. The final concentration will depend on the library, but a 10 µM final concentration is a common starting point. b. Include wells for positive and negative controls. c. Incubate the plate for the desired treatment period (e.g., 4-24 hours).
-
Probe Loading: a. Prepare a 2X working solution of CORONYLOVALENE in complete medium (e.g., 2 µM). b. Add an equal volume of the 2X CORONYLOVALENE solution to each well (final concentration will be 1 µM). c. Incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: a. Optional Wash Step: For improved signal-to-background, you can gently wash the cells with imaging buffer before reading. However, for HTS, no-wash protocols are often preferred for speed. b. Place the 96-well plate into a fluorescence plate reader. c. Set the excitation wavelength to ~485 nm and the emission wavelength to ~580 nm. d. Record the fluorescence intensity from each well.
-
Data Analysis: a. Normalize the data. For each plate, subtract the average background fluorescence (from wells with no cells) and then normalize the signal to the negative control (vehicle-treated) wells. b. Calculate the Z'-factor for the assay using the positive and negative controls to assess assay quality. c. Identify "hits" as compounds that cause a statistically significant increase or decrease in fluorescence intensity compared to the vehicle control.
Self-Validation and Controls
To ensure the trustworthiness of your results, the following controls are essential:
-
Autofluorescence Control: Image unstained cells using the same settings to determine the level of background autofluorescence.
-
Phototoxicity Control: Monitor cell morphology and viability over the course of a time-lapse experiment to ensure the imaging conditions are not harming the cells.
-
Vehicle Control: In drug screening experiments, always include a control group of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds.
-
Positive and Negative Controls: For HTS assays, use known activators and inhibitors of the pathway of interest to validate the assay's performance.[18]
Conclusion
CORONYLOVALENE represents a promising, albeit hypothetical, new class of fluorescent probes based on a novel PAH scaffold. Its rationally designed structure offers the potential for superior photophysical properties, making it a powerful tool for both fundamental cell biology research and high-throughput drug discovery. The protocols provided herein offer a robust starting point for researchers to explore the capabilities of this next-generation fluorescent probe. As with any new tool, optimization of staining conditions and imaging parameters for your specific cell type and experimental setup is crucial for obtaining the highest quality data.[16][19]
References
-
Royal Society of Chemistry. (n.d.). Unravelling the fluorescence and semiconductor properties of a new coronene:TCNB charge transfer cocrystal polymorph. CrystEngComm. Retrieved from [Link]
-
American Chemical Society. (2021). Self-Assembly Hydrosoluble Coronenes: A Rich Source of Supramolecular Turn-On Fluorogenic Sensing Materials in Aqueous Media. Organic Letters. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Polycyclic aromatic hydrocarbon solute probes. Part II. Effect of solvent polarity on the fluorescence emission fine structures of coronene derivatives. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Chemical Science. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Screening with Genetically Encoded Fluorescent Sensors: Today and Tomorrow. PMC. Retrieved from [Link]
-
National Library of Medicine. (2021). A palate of fluorescent corannulene derivatives: synthesis, spectroscopic properties, and bio-imaging application. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Self-Assembly Hydrosoluble Coronenes: A Rich Source of Supramolecular Turn-On Fluorogenic Sensing Materials in Aqueous Media. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). A palate of fluorescent corannulene derivatives: synthesis, spectroscopic properties, and bio-imaging application | Request PDF. Retrieved from [Link]
-
American Chemical Society. (2023). Development of Dual-Responsive Fluorescent Probe for Drug Screening of Diabetes Cardiomyopathy. Chemical & Biomedical Imaging. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. PMC. Retrieved from [Link]
-
National Library of Medicine. (2014). Potential of fluorescence imaging techniques to monitor mutagenic PAH uptake by microalga. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorescence Live Cell Imaging. PMC. Retrieved from [Link]
-
MDPI. (2018). Fluorescent Probes for Live Cell Imaging. Retrieved from [Link]
-
Wikipedia. (n.d.). Coronene. Retrieved from [Link]
-
MDPI. (n.d.). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Retrieved from [Link]
-
MDPI. (n.d.). Polycyclic Aromatic Hydrocarbon Sorption by Functionalized Humic Acids Immobilized in Micro- and Nano-Zeolites. Retrieved from [Link]
-
YouTube. (2023). Assessing Cellular Uptake of Fluorescently-labeled Polyamines with Mujahid Azfar, MSc. Retrieved from [Link]
-
National Library of Medicine. (2022). Development and Application of Activity-based Fluorescent Probes for High-Throughput Screening. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Retrieved from [Link]
-
David Publishing. (n.d.). Facile Synthesis of Coronene Dimers Having Unique Optical Properties. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Corannulene-based nanographene containing helical motifs. Retrieved from [Link]
-
MDPI. (n.d.). Differential Toxicity of Water-Soluble Versus Water-Insoluble Components of Cowshed PM2.5 on Ovarian Granulosa Cells and the Regulatory Role of Txnip in Overall Toxicity. Retrieved from [Link]
-
American Chemical Society. (2017). Selective Adsorption of Coronene atop the Polycyclic Aromatic Diimide Monolayer Investigated by STM and DFT. ACS Omega. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach. NIH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Potential of Fluorescence Imaging Techniques To Monitor Mutagenic PAH Uptake by Microalga. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Edge Functionalization of Corannulene–Coronene Hybrid Nanographenes. PMC. Retrieved from [Link]
-
eScholarship.org. (2021). Lessons in Organic Fluorescent Probe Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Corannulene. Retrieved from [Link]
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Troubleshooting & Optimization
Troubleshooting CORONYLOVALENE synthesis impurities
Technical Support Center: CORONYLOVALENE Synthesis
A Senior Application Scientist's Guide to Impurity Profiling and Troubleshooting
Welcome to the technical support center for CORONYLOVALENE synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this advanced molecule. As the synthesis of complex pharmaceutical agents is often a multi-step process, encountering impurities is a common challenge.[1][2] This document provides in-depth, field-proven insights into identifying, understanding, and mitigating common impurities encountered during the synthesis of CORONYLOVALENE, a molecule structurally analogous to complex third-generation tyrosine kinase inhibitors like Osimertinib.
Our approach is rooted in explaining the causal relationships behind experimental outcomes, providing you with the expertise to not only solve current issues but also to anticipate and prevent future challenges.
Section 1: Frequently Asked Questions - Understanding the Impurity Landscape
This section addresses common high-level questions regarding impurities in the CORONYLOVALENE synthesis pathway.
Q1: What are the primary classes of impurities I should expect in my CORONYLOVALENE synthesis?
A1: Impurities in a multi-step synthesis like that of CORONYLOVALENE can be broadly categorized into three main types, as recognized by regulatory bodies like the FDA and detailed in ICH guidelines.[3][4][5]
-
Organic Impurities: These are the most common and structurally diverse. They can be starting materials, by-products from side reactions, intermediates that failed to react, and degradation products.[4][5] For instance, in syntheses involving pyrimidine cores, common by-products can arise from incomplete cyclization or alternative reaction pathways.[]
-
Inorganic Impurities: These stem from reagents, catalysts, and manufacturing equipment. They include residual metals (e.g., palladium from cross-coupling steps), inorganic salts, and filter aids.[3][4][7]
-
Residual Solvents: These are volatile organic compounds used during the synthesis or purification process that are not fully removed.[3][4] Their presence is strictly controlled due to their potential toxicity.
Q2: Why is it critical to control impurity levels so strictly?
A2: The stringent control of impurities is paramount for ensuring the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[3][8] Even trace amounts of certain impurities can have significant biological activity, including potential toxicity or carcinogenicity, which can compromise patient safety. Furthermore, impurities can affect the drug's stability and shelf-life, leading to degradation over time.[8] Regulatory authorities such as the FDA and EMA have established strict limits on impurity levels that must be met for drug approval.[3]
Q3: What are the recommended initial analytical techniques for detecting and identifying impurities in my crude CORONYLOVALENE product?
A3: A multi-pronged analytical approach is essential for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating and quantifying organic impurities.[4][5][8] A well-developed HPLC method is crucial for monitoring reaction progress and assessing the purity of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is the most powerful tool for identifying unknown impurities.[4][8] It provides molecular weight information that is critical for elucidating the structure of by-products and degradation products.
-
Gas Chromatography (GC): This method is ideal for the analysis of volatile organic impurities, particularly residual solvents.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of isolated impurities, providing detailed information about the molecular framework.[4]
Section 2: Troubleshooting Guide - Common Synthesis Problems & Solutions
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Problem 1: Low yield of final product with multiple unidentified spots on TLC/HPLC.
-
Probable Cause: This often points to competing side reactions or degradation of the product under the reaction or workup conditions.[1][9] In complex syntheses, intermediates can be sensitive to pH, temperature, or oxygen. For example, the pyrimidine core of CORONYLOVALENE is electron-deficient at the 2-, 4-, and 6-positions, making it susceptible to nucleophilic attack if reaction conditions are not carefully controlled.[10]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
-
Detailed Solution Steps:
-
Stability Check: Before starting the reaction, dissolve a small amount of your starting material and a pure sample of your final product in the reaction solvent. Stir them at the reaction temperature for the planned duration. Analyze by TLC/HPLC to see if any degradation occurs. Also, test the product's stability against the acidic or basic conditions used in your workup.[9]
-
Optimize Reaction Conditions: If side reactions are the issue, consider lowering the reaction temperature. While this may slow the reaction, it often disproportionately reduces the rate of side reactions, improving selectivity.[1]
-
Inert Atmosphere: Many complex organic molecules can be sensitive to atmospheric oxygen, leading to oxidized impurities (e.g., N-oxides).[3][8] If you suspect this, repeat the reaction under an inert atmosphere of nitrogen or argon.
-
Problem 2: A persistent impurity with M+16 mass is observed in LC-MS analysis.
-
Probable Cause: An M+16 peak is a classic indicator of oxidation, often the formation of an N-oxide or a hydroxylated species. In molecules like CORONYLOVALENE with multiple nitrogen atoms (e.g., on the pyrimidine and side chains), tertiary amines are particularly susceptible to oxidation.[8] This can be caused by oxidizing agents, prolonged exposure to air, or even certain solvents.
-
Preventative Measures & Solutions:
-
De-gas Solvents: Before use, sparge solvents with an inert gas like argon for 15-30 minutes to remove dissolved oxygen.
-
Control Reagent Quality: Ensure that reagents, especially those used in later steps, are free from peroxide contaminants (e.g., aged ethers like THF or dioxane).
-
Purification Strategy: N-oxides are significantly more polar than their parent amine. This property can be exploited for purification. A shift to a more polar solvent system during column chromatography should allow for separation. Alternatively, a mild reducing agent could be explored to convert the N-oxide back to the parent amine, though this would require subsequent re-purification.
-
Problem 3: The reaction stalls, leaving a high percentage of unreacted starting material.
-
Probable Cause: This issue can stem from several factors: poor reagent quality, insufficient stoichiometry, or catalyst deactivation. In many syntheses, especially those involving cross-coupling reactions, the catalyst's activity is critical.[11]
-
Troubleshooting Protocol:
-
Verify Reagent Activity: Ensure all reagents are pure and active. For example, moisture-sensitive reagents should be handled under strictly anhydrous conditions.
-
Re-evaluate Stoichiometry: Double-check calculations. For reactions that are sensitive to stoichiometry, consider using a slight excess (1.1-1.2 equivalents) of one of the coupling partners.
-
Address Catalyst Issues: If using a catalyst (e.g., a Palladium catalyst for a cross-coupling step), ensure it is fresh. Catalyst deactivation can occur due to impurities in the starting materials or solvents. Adding a second portion of the catalyst to the stalled reaction can sometimes restart it.
-
Table 1: Summary of Common Troubleshooting Scenarios
| Problem Observed | Potential Cause | Recommended Action | Analytical Confirmation |
| Low final yield | Product degradation during workup | Neutralize workup conditions; keep extraction and evaporation steps cold. | TLC/HPLC comparison of crude product before and after workup. |
| Impurity with M+16 | Oxidation of a nitrogen or aromatic ring | De-gas solvents; run the reaction under an inert (N₂ or Ar) atmosphere. | LC-MS to confirm mass; 1H NMR may show downfield shifts. |
| Stalled reaction | Inactive catalyst or reagent | Use fresh, high-purity catalyst; ensure anhydrous conditions. | Add a fresh portion of catalyst to a sample of the reaction mixture. |
| Poor separation | Co-eluting impurities | Change chromatography solvent system; try recrystallization. | HPLC analysis with different gradients to resolve peaks. |
Section 3: Key Experimental Protocols
Adherence to rigorous experimental protocols is key to reproducibility and minimizing impurities.
Protocol 1: In-Process Reaction Monitoring by HPLC
This protocol ensures that you can accurately track the formation of your product and the consumption of starting materials, allowing for timely intervention if issues arise.
-
Prepare Standards: Before starting the reaction, prepare dilute solutions of all starting materials and, if available, the pure product in the mobile phase. Inject these to determine their retention times.
-
Time Zero (T=0) Sample: As soon as all reagents are mixed, immediately withdraw a small aliquot (~5-10 µL) of the reaction mixture.
-
Quench and Dilute: Quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile or mobile phase) to stop the reaction. Dilute it significantly to be within the detector's linear range.
-
Inject and Analyze: Inject the quenched sample into the HPLC.
-
Repeat Monitoring: Repeat steps 2-4 at regular intervals (e.g., every hour) and at the end of the reaction. Compare the chromatograms to track the disappearance of starting materials and the appearance of the product and any impurities.
Protocol 2: Optimized Purification by Flash Column Chromatography
-
Develop the Solvent System: Use TLC to find a solvent system that provides good separation between your product and impurities, aiming for an Rf value of ~0.3 for the product.
-
Prepare the Column: Dry-pack the column with silica gel, then flush with the least polar solvent of your system.
-
Load the Sample: Dissolve your crude product in a minimal amount of solvent. For better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elute the Column: Start with a low-polarity solvent and gradually increase the polarity (gradient elution). Collect fractions and analyze them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Standard workflow for flash chromatography.
References
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Osimertinib Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]
-
Osimertinib Impurities and Related Compound. Veeprho. [Link]
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Preparation method of osimertinib mesylate process impurity. Eureka | Patsnap. [Link]
- An improved process for the preparation of osimertinib mesylate.
-
Osimertinib Impurities. SynZeal. [Link]
-
I am very weak in Organic chemistry...How should I do to solve the problems easily? Quora. [Link]
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Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. [Link]
-
Common Classes of Organic Reactions. Chemistry LibreTexts. [Link]
-
Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]
-
Side Reactions in Organic Synthesis. Wiley-VCH. [Link]
-
De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]
-
Organic Chemistry - Reaction Mechanisms. YouTube. [Link]
-
Book Review: Side Reactions in Organic Synthesis. Organic Chemistry Portal. [Link]
-
Understanding Impurity Analysis. Cormica Pharma & Med Device Testing. [Link]
-
Pyrimidine. Wikipedia. [Link]
-
The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. [Link]
-
Basics of Organic Chemistry and Mechanism Revision. University of Warwick. [Link]
-
Organic Chemistry Synthesis Problems. Chemistry Steps. [Link]
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- 10. Pyrimidine - Wikipedia [en.wikipedia.org]
- 11. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Large Polycyclic Aromatic Hydrocarbons
Welcome to the Technical Support Center for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of large, intricate PAHs, such as coronene-ovalene hybrid structures, which for the purpose of this guide we will refer to as "coronylovalene-type" compounds. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you optimize your reaction conditions and maximize your product yield.
The synthesis of these large, planar or curved aromatic systems is a significant challenge, often plagued by issues of low solubility, incomplete reaction, and difficult purification. This guide is structured to address these challenges head-on, providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and challenges encountered during the synthesis of coronylovalene-type PAHs.
Q1: What are the most common synthetic strategies for large PAHs like coronylovalene-type molecules?
A1: The construction of large PAHs typically involves a two-stage approach: the synthesis of a soluble precursor polymer or oligomer, followed by a cyclodehydrogenation step to form the final, fully aromatic structure. The most prevalent methods for the initial polymerization are Suzuki-Miyaura cross-coupling and Yamamoto coupling, while the subsequent planarization is almost exclusively achieved through a Scholl reaction. For some architectures, Diels-Alder cycloadditions can also be a powerful tool for building the core structure.[1][2][3]
Q2: My precursor polymer has very low solubility. How can I improve this?
A2: Poor solubility is a major hurdle in PAH synthesis.[4][5] To enhance solubility, it is crucial to introduce solubilizing groups onto your monomer precursors. Long alkyl or alkoxy chains are commonly used for this purpose. These groups can be designed to be cleaved off in a final step if the pristine, unsubstituted PAH is the target. Another strategy is to use a dendrimer support with a cleavable linker.[4][5]
Q3: My Scholl reaction is resulting in a mixture of products and incomplete cyclization. What can I do?
A3: The Scholl reaction, while powerful, can be sensitive to reaction conditions. Incomplete cyclization is often due to the poor solubility of intermediates or steric hindrance.[6] To drive the reaction to completion, you can try increasing the reaction time, using a stronger Lewis acid, or employing a co-oxidant. However, harsher conditions can also lead to side reactions like chlorination if using FeCl₃. A systematic optimization of the oxidant, Lewis acid, solvent, and temperature is often necessary.
Q4: How can I purify my final coronylovalene-type product?
A4: The purification of large PAHs is challenging due to their low solubility and tendency to aggregate. Standard column chromatography may not be effective. Techniques such as high-speed counter-current chromatography, soxhlet extraction with a series of solvents of increasing polarity, and sublimation under high vacuum are often more successful. In some cases, derivatization to a more soluble form for purification, followed by removal of the solubilizing group, can be a viable strategy.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the key synthetic steps.
Guide 1: Troubleshooting Suzuki-Miyaura Polymerization for Precursor Synthesis
Problem: Low yield of the precursor polymer.
| Potential Cause | Explanation | Suggested Solution |
| Inefficient Catalyst System | The chosen palladium catalyst and ligand may not be optimal for the specific monomers, especially if they are sterically hindered. | Screen a variety of palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos). Buchwald's G3 or G4 palladacycles are often highly effective. |
| Base Incompatibility | The base is crucial for the transmetalation step. An inappropriate base can lead to slow reaction rates or side reactions. | Test a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be solvent-dependent. |
| Poor Monomer Purity | Impurities in the boronic acid/ester or halide monomers can poison the catalyst or lead to side reactions. | Ensure monomers are of high purity. Recrystallize or purify by column chromatography before use. |
| Oxygen Contamination | The Pd(0) active catalyst is sensitive to oxidation. | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
Guide 2: Optimizing the Scholl Cyclodehydrogenation Reaction
Problem: Incomplete cyclization and/or formation of side products (e.g., chlorinated species).
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Oxidizing Power | The chosen oxidant may not be strong enough to drive the multiple C-H activations required for full planarization. | While FeCl₃ is common, consider stronger oxidants like MoCl₅ or a combination of a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) with an oxidant (e.g., DDQ, PIFA).[6] |
| Harsh Reaction Conditions | High temperatures and strong Lewis acids can lead to rearrangements or side reactions, such as chlorination when using FeCl₃. | Start with milder conditions (e.g., FeCl₃ in CH₂Cl₂ at room temperature) and incrementally increase the temperature or change the Lewis acid.[6] Using Cu(OTf)₂ with AlCl₃ has been shown to be a good alternative to FeCl₃ to avoid chlorination. |
| Low Solubility of Intermediates | As the precursor cyclizes, its solubility often decreases dramatically, causing it to precipitate out of solution before the reaction is complete. | Choose a solvent that can better solvate the planarizing PAH, such as nitrobenzene or 1,2,4-trichlorobenzene at elevated temperatures. The use of solubilizing groups on the precursor is the most effective strategy. |
| Steric Hindrance | Crowded substitution patterns on the precursor can sterically hinder the intramolecular C-C bond formation. | Redesign the precursor to minimize steric clashes at the sites of cyclization. This may involve using longer linker units between aromatic moieties. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Suzuki-Miyaura Polymerization
-
Reagent Preparation: In a glovebox, add the aryl dihalide monomer, the aryl diboronic acid or ester monomer (1.05 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%) to an oven-dried Schlenk flask.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., toluene/DMF mixture) and a degassed aqueous solution of the base (e.g., 2M K₂CO₃).
-
Reaction Execution: Seal the flask and remove it from the glovebox. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Workup: After the desired molecular weight is achieved, cool the reaction to room temperature. Dilute with an organic solvent and wash with water. Precipitate the polymer in a non-solvent like methanol, and collect the solid by filtration.
-
Purification: Further purify the polymer by reprecipitation or flash column chromatography if necessary.
Workflow for Optimizing Scholl Reaction Conditions
Caption: A decision-making workflow for troubleshooting and optimizing Scholl reaction conditions.
Visualizing Synthetic Pathways
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Solution-phase synthesis of graphene nanoribbons: a review on polymerization strategies. (2025).
- Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review. (n.d.). Royal Society of Chemistry.
- Gas-phase synthesis of corannulene – a molecular building block of fullerenes. (n.d.). RSC Publishing.
- Direct Edge Functionalization of Corannulene–Coronene Hybrid Nanographenes. (n.d.). JACS Au.
- Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumiz
- Solution-phase synthesis of graphene nanoribbons: a review on polymerization strategies. (2025). Royal Society of Chemistry.
- Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumiz
- Total synthesis of clovene. (2022). YouTube.
- Large-scale solution synthesis of narrow graphene nanoribbons. (2014). University of Nebraska–Lincoln.
- Gas-Phase Synthesis of Coronene through Stepwise Directed Ring Annulation. (2023). Journal of the American Chemical Society.
- Large-scale solution synthesis of narrow graphene nanoribbons. (2014). CORE.
- Gas-Phase Synthesis of Coronene. (2023). ChemistryViews.
- Optimization of a Low Volume Extraction Method to Determine Polycyclic Aromatic Hydrocarbons in Aerosol Samples. (2021). Frontiers.
- Cyclodehydrogenation Reactions to Cyclopentafused Polycyclic Aromatic Hydrocarbons. (n.d.).
- Two possible mechanisms of Scholl-type cyclodehydrogenation reaction (color online).. (n.d.).
- Solution-Synthesized Extended Graphene Nanoribbons Deposited by High-Vacuum Electrospray Deposition. (2022).
- Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. (n.d.).
- Gas-Phase Synthesis of Coronene through Stepwise Directed Ring Annul
- The synthesis of velloziolide via Nicholas reaction based gamma-carbonyl c
- Synthesis of Bufadienolide Cinobufagin via Late-Stage Singlet Oxygen Oxidation/Rearrangement Approach. (n.d.). PMC - NIH.
- Oxidative Cyclodehydrogenation of Trinaphthylamine: Selective Formation of a Nitrogen‐Centered Polycyclic π‐System Comprising 5‐ and 7‐Membered Rings. (n.d.). NIH.
- Functionalized Coronenes: Synthesis, Solid Structure, and Properties. (2025).
- Giant Polycyclic Arom
- Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. (n.d.).
- (-)-Caryophyllene | C15H24 | CID 5281515. (n.d.). PubChem - NIH.
- Coronene | C24H12 | CID 9115. (n.d.). PubChem - NIH.
- Corynoline | C21H21NO5 | CID 177014. (n.d.). PubChem - NIH.
- Corylin | C20H16O4 | CID 5316097. (n.d.). PubChem - NIH.
- Corey-Winter Olefin Synthesis. (n.d.). Organic Chemistry Portal.
- Coronarian | C12H18N2O12 | CID 441560. (n.d.). PubChem - NIH.
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- 6. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Common issues in CORONYLOVALENE purification and solutions
Welcome to the technical support center for CORONYLOVALENE purification. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this large polycyclic aromatic hydrocarbon (PAH). Given the unique structural characteristics of CORONYLOVALENE, which combines features of coronene and ovalene, its purification presents significant challenges. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter.
Understanding the Challenge: The Nature of CORONYLOVALENE
CORONYLOVALENE is a large, planar, and nonpolar polycyclic aromatic hydrocarbon. Its extensive π-system leads to strong intermolecular π-π stacking interactions, which, combined with its high molecular weight, results in extremely low solubility in common organic solvents and a tendency to aggregate.[1] These properties are the root cause of most purification difficulties. Furthermore, synthetic routes to large PAHs often produce a mixture of closely related isomers and byproducts, making separation a formidable task.[2][3]
Frequently Asked Questions (FAQs) and Troubleshooting
Issue 1: Poor Solubility and Sample Loading
Question: I'm having trouble dissolving my crude CORONYLOVALENE sample for chromatographic purification. How can I improve its solubility for effective loading onto a column?
Answer: This is the most common hurdle in the purification of large PAHs.[2][4] The key is to find a solvent system that can disrupt the strong π-π stacking forces and solvate the molecule effectively, even if only transiently for loading.
Solutions & Protocol:
-
Solvent Screening: Begin by testing the solubility of a small amount of your crude product in a range of solvents. High-boiling point aromatic solvents are often the most effective.
-
Recommended Solvents:
-
1,2-Dichlorobenzene (DCB)
-
1,2,4-Trichlorobenzene (TCB)
-
Quinoline
-
Pyridine
-
Carbon Disulfide (CS₂) - Use with extreme caution due to its volatility and toxicity.
-
-
Heated Dissolution: Gently heat the solvent mixture to increase solubility. Be mindful of the thermal stability of CORONYLOVALENE; prolonged heating at high temperatures can lead to degradation.[5][6]
-
-
Adsorptive Loading Technique (Dry Loading): This is often the most effective method for compounds with poor solubility.
-
Step-by-Step Protocol:
-
Dissolve your crude CORONYLOVALENE in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) to form a slurry.
-
Add a small amount of adsorbent (e.g., silica gel or celite) to the slurry, creating a free-flowing powder upon solvent evaporation.
-
Thoroughly dry the powder under a vacuum to remove all solvent.
-
Carefully layer the dried powder on top of your pre-packed chromatography column.
-
-
Causality: Dry loading prevents the precipitation of the compound at the top of the column, which can occur with liquid injection of a saturated solution. This technique ensures a more uniform application of the sample, leading to better separation.
Issue 2: Co-elution of Impurities in Column Chromatography
Question: My CORONYLOVALENE product is co-eluting with impurities during column chromatography. How can I improve the separation?
Answer: Co-elution is a frequent problem, especially with structurally similar byproducts. Optimizing your chromatographic conditions is crucial for achieving high purity.
Solutions & Protocol:
-
Stationary Phase Selection: The choice of stationary phase is critical. For large PAHs, both normal-phase and reverse-phase chromatography can be effective, but the latter often provides better separation of isomers.[7]
| Stationary Phase | Mobile Phase System (Typical) | Separation Principle | Best For |
| Silica Gel | Hexane/Toluene Gradient | Adsorption based on polarity. | Separating compounds with different functional groups. |
| Alumina | Hexane/Dichloromethane Gradient | Similar to silica, but with different selectivity. | Can be effective when silica fails. |
| C18 (Reverse-Phase) | Dichloromethane/Acetonitrile or Toluene/Methanol Gradient | Partitioning based on hydrophobicity. | Resolving isomers and closely related PAHs.[7] |
-
Mobile Phase Optimization:
-
Gradient Elution: A shallow solvent gradient is often necessary to resolve closely eluting compounds. Start with a non-polar solvent and gradually increase the polarity.
-
π-π Interaction Modifiers: Adding a solvent with strong π-electron character to the mobile phase, such as toluene or benzene (use with caution), can modulate the π-π interactions between the analyte and the stationary phase, potentially improving selectivity.[8]
-
-
High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, preparative HPLC is often the best choice. A polymeric C18 column is particularly effective for separating PAH isomers.[7]
Troubleshooting Workflow: Improving Chromatographic Separation
Caption: Decision tree for troubleshooting co-elution issues.
Issue 3: Product Loss Due to Aggregation
Question: I'm observing significant product loss during purification, and I suspect it's due to aggregation. How can I mitigate this?
Answer: Aggregation due to π-π stacking is a major cause of low recovery.[9] The aggregated material can precipitate out of solution or irreversibly adsorb to surfaces.
Solutions:
-
Work in Dilute Solutions: Whenever possible, handle CORONYLOVALENE in dilute solutions to minimize the concentration-dependent aggregation.
-
Use of "Picket-Fence" Solvents: Solvents that can sterically hinder the face-to-face stacking of the PAH molecules can be beneficial. While primarily a synthetic strategy, using co-solvents with bulky groups may help in solution.[1]
-
Sonication: Applying ultrasonic energy can help to break up aggregates and re-dissolve precipitated material, especially before loading onto a column.
Issue 4: Thermal Instability and Degradation
Question: Is there a risk of my CORONYLOVALENE sample degrading during purification, especially if I use high-boiling point solvents or sublimation?
Answer: Yes, while large PAHs are generally thermally stable, they can degrade under harsh conditions, especially in the presence of oxygen or impurities.[5][10]
Solutions & Protocol:
-
Inert Atmosphere: When heating solutions of CORONYLOVALENE, always work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Vacuum Sublimation: Sublimation is a powerful, solvent-free purification technique for thermally stable compounds.[11][12]
-
Step-by-Step Protocol:
-
Place the crude CORONYLOVALENE in a sublimation apparatus.
-
Evacuate the system to a high vacuum (<0.1 mmHg).
-
Gradually heat the apparatus. The CORONYLOVALENE will sublime and deposit as pure crystals on a cold surface (cold finger).
-
The heating temperature and vacuum level must be carefully optimized to ensure efficient sublimation without decomposition. A temperature gradient furnace is ideal for this.[13]
-
-
Causality: Sublimation separates compounds based on their vapor pressure. Non-volatile impurities (e.g., salts, baseline material) are left behind, while the pure PAH is collected as a condensate. This method avoids the use of solvents entirely, eliminating solubility and solvent removal issues.
Summary of Purification Techniques
| Method | Principle | Advantages | Disadvantages |
| Column Chromatography | Differential partitioning between stationary and mobile phases. | High loading capacity, versatile. | Can be time-consuming, requires large solvent volumes. |
| Recrystallization | Difference in solubility between the product and impurities at different temperatures. | Can yield very pure crystals, scalable. | Difficult for compounds with very low solubility; may require large volumes of high-boiling solvents.[14] |
| Vacuum Sublimation | Separation based on differences in vapor pressure. | Solvent-free, can provide very high purity. | Requires thermal stability, not suitable for all impurities.[11] |
Final Purity Analysis
After purification, it is essential to verify the purity of your CORONYLOVALENE. A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (e.g., MALDI-TOF): To confirm the molecular weight and check for fragmentation.
-
UV-Vis and Fluorescence Spectroscopy: The sharp, well-defined absorption and emission spectra of pure PAHs are sensitive indicators of purity.
-
Elemental Analysis: To confirm the carbon and hydrogen content.
By systematically addressing the challenges of solubility, aggregation, and co-eluting impurities, and by selecting the appropriate purification techniques, researchers can achieve high-purity CORONYLOVALENE for their downstream applications.
References
-
Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link]
-
Al-Asheh, S., et al. (2023). Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. MDPI. Retrieved from [Link]
-
Ghosh, K., et al. (2022). Removal of polycyclic aromatic hydrocarbons (PAHs) from water through degradable polycaprolactone electrospun membrane. National Institutes of Health. Retrieved from [Link]
-
Snyder, L. R., et al. (2007). Effects of π‐π Interactions on the Separation of PAHs on Phenyl‐Type Stationary Phases. ResearchGate. Retrieved from [Link]
-
Romero, M. C., et al. (1998). Use of Sublimation To Prepare Solid Microbial Media with Water-Insoluble Substrates. National Institutes of Health. Retrieved from [Link]
-
Chen, B. H., & Chen, Y. C. (2001). Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Furton, K. G., & Pentzke, G. (1998). Polycyclic Aromatic Hydrocarbons. In Chromatographic Analysis of Environmental and Food Toxicants. Taylor & Francis eBooks. Retrieved from [Link]
-
Cyrański, M. K., et al. (2002). On the aromatic stabilization of corannulene and coronene. RSC Publishing. Retrieved from [Link]
-
Ghosal, D., et al. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. PMC. Retrieved from [Link]
-
Miller, M. M., et al. (1985). Aqueous Solubilities of Several Large Polycyclic Aromatic Hydrocarbon (PAHs). ResearchGate. Retrieved from [Link]
-
Chen, B. H., & Chen, Y. C. (2001). Stability of Polycyclic Aromatic Hydrocarbons during Heating. ResearchGate. Retrieved from [Link]
-
Griest, W. H., & Caton, J. E. (1981). Vacuum sublimation and solvent extraction of polycyclic aromatic compounds adsorbed on carbonaceous materials. ACS Publications. Retrieved from [Link]
-
Z-C. Wang, et al. (2016). A Study of π-π Stacking Interactions and Aromaticity in Polycyclic Aromatic Hydrocarbon/Nucleobase Complexes. PubMed. Retrieved from [Link]
-
Fetzer, J. C. (2007). The chemistry and analysis of large PAHs. ResearchGate. Retrieved from [Link]
-
Andersson, J. T., & Schmid, B. (1995). Extraction of polycyclic aromatic hydrocarbons (PAHs), polycyclic aromatic sulfur heterocycles (PASHs) and alkylated derivatives from seawater using solid-phase microextraction (SPME)-gas chromatography-mass spectrometry (GC-MS). ResearchGate. Retrieved from [Link]
-
Al-Dhabaan, F. A., et al. (2018). Degradation of the highly complex polycyclic aromatic hydrocarbon coronene by the halophilic bacterial strain Halomonas caseinilytica, 10SCRN4D. ResearchGate. Retrieved from [Link]
-
US EPA. (2019). Recovery and reactivity of polycyclic aromatic hydrocarbons collected on selected sorbent tubes and analyzed by thermal desorption-gas chromatography/mass spectrometry. PubMed. Retrieved from [Link]
-
Li, X., et al. (2018). Removal of polycyclic aromatic hydrocarbons (PAHs) in conventional drinking water treatment processes. ResearchGate. Retrieved from [Link]
-
Acree, W., & Chickos, J. S. (2010). Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method. ResearchGate. Retrieved from [Link]
-
Fetzer, J. C. (2007). THE CHEMISTRY AND ANALYSIS OF LARGE PAHs. Taylor & Francis. Retrieved from [Link]
-
Mondal, S., et al. (2021). Exploring π–π interactions and electron transport in complexes involving a hexacationic host and PAH guest: a promising avenue for molecular devices. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Coronene. Retrieved from [Link]
-
Li, Y., et al. (2023). Influence of Atmosphere and Temperature on Polycyclic Aromatic Hydrocarbon Emissions from Green Anode Paste Baking. ACS Publications. Retrieved from [Link]
-
Wagner, M., et al. (2021). Synthesis and Crystal Engineering of Fluorinated Rubrenes. ACS Publications. Retrieved from [Link]
-
Hemberger, P., et al. (2023). Gas-Phase Synthesis of Coronene. ChemistryViews. Retrieved from [Link]
-
World Health Organization. (2010). Polycyclic aromatic hydrocarbons. In WHO Guidelines for Indoor Air Quality: Selected Pollutants. NCBI. Retrieved from [Link]
-
Agilent Technologies. (2010). PAH Analyses with High Efficiency GC Columns: Column Selection and Best Practices. Agilent. Retrieved from [Link]
-
Tanaka, K., et al. (2021). Suppressing π–π stacking interactions for enhanced solid-state emission of flat aromatic molecules via edge functionalization with picket-fence-type groups. Journal of Materials Chemistry C. Retrieved from [Link]
-
Murga, L. F., et al. (2020). Stability of polycyclic aromatic hydrocarbon clusters in protoplanetary discs. Astronomy & Astrophysics. Retrieved from [Link]
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Li, Y., et al. (2019). Adsorption of polycyclic aromatic hydrocarbons over CuZnFeAl–LDH modified by sodium dodecyl sulfate. RSC Publishing. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. ACS Publications. Retrieved from [Link]
-
van der Fels-Klerx, H. J., et al. (2021). Automated micro-solid-phase extraction clean-up of polycyclic aromatic hydrocarbons in food oils for analysis by gas chromatography. Journal of Separation Science. Retrieved from [Link]
-
Sharma, B. (2022). A short review on polycyclic aromatic hydrocarbon contamination. SciSpace. Retrieved from [Link]
-
Lammel, G., et al. (2017). Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS. National Institutes of Health. Retrieved from [Link]
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Hemberger, P., et al. (2023). Gas-Phase Synthesis of Coronene through Stepwise Directed Ring Annulation. PubMed. Retrieved from [Link]
-
Enviro Wiki. (2022). Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]
-
Wang, C. J., et al. (2017). π-Cation Interactions in Molecular Recognition: Perspectives on Pharmaceuticals and Pesticides. PMC. Retrieved from [Link]
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Mass spectrometry of CORONYLOVALENE fragmentation pattern analysis
Technical Support Center: Mass Spectrometry of Coronylovalene
A Senior Application Scientist's Guide to Fragmentation Pattern Analysis
Welcome to the technical support center for the mass spectrometry (MS) analysis of coronylovalene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and other large, complex polycyclic aromatic hydrocarbons (PAHs). As the name "coronylovalene" suggests a hybrid or derivative of coronene and ovalene, this guide is built upon the established principles of large PAH mass spectrometry, providing both foundational knowledge and advanced troubleshooting.
My objective is to provide you with not just protocols, but the reasoning behind them, enabling you to make informed decisions, troubleshoot effectively, and produce high-quality, reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise when developing a mass spectrometry method for a large, non-polar molecule like coronylovalene.
Q1: What is the best ionization technique for coronylovalene?
Answer: The choice of ionization technique is critical and depends on your analytical goals.
-
Electron Ionization (EI): EI is a classic, high-energy technique that provides reproducible fragmentation patterns, which are excellent for structural elucidation and library matching.[1] Due to the high stability of the aromatic system in coronylovalene, a standard 70 eV energy is typically required to induce fragmentation. The major advantage is the creation of a detailed, fingerprint-like mass spectrum. The disadvantage is that the molecular ion (M+) peak may be weak or absent, which can be a challenge for determining molecular weight.[2]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique ideal for analyzing large, non-volatile, and insoluble molecules.[3] It typically produces a strong molecular ion peak ([M]+ or [M+H]+) with minimal fragmentation, making it the preferred method for accurate molecular weight determination.[4] For giant, insoluble PAHs, a solvent-free sample preparation method involving mechanically mixing the analyte with a suitable matrix (like 7,7,8,8-tetracyanoquinodimethane) has proven effective.[3]
-
Electrospray Ionization (ESI): While typically used for polar molecules, ESI can be used for PAHs, especially in complex mixtures.[5] Ionization often occurs through the formation of adducts, such as [M+Na]+ or [M+H]+, rather than direct ionization of the PAH itself.[5][6] This is a less common choice for pure coronylovalene but can be useful in specific research contexts, such as analyzing extracts from particulate matter.[7]
Q2: My compound is insoluble in common solvents. How can I prepare it for analysis?
Answer: In-solubility is a major challenge with giant PAHs.[3] For MALDI-TOF analysis, a solvent-free method is the most robust approach. This involves grinding the solid coronylovalene sample with the MALDI matrix powder to create a fine, homogeneous mixture that can be pressed onto the target plate.[3] For GC-MS, high-boiling point, non-polar solvents like 1,2,4-trichlorobenzene may be required, but complete dissolution can still be difficult.[8]
Q3: I don't see a molecular ion peak in my EI spectrum. Is this normal?
Answer: Yes, for large, stable PAHs analyzed by EI, it is common for the molecular ion to be weak or even absent. The high energy of EI (70 eV) can cause immediate fragmentation of the parent ion. To confirm the molecular weight, you should run the sample using a softer ionization technique like MALDI. If you must use EI, try reducing the ionization energy (e.g., to 15-20 eV). This will reduce fragmentation and may allow the molecular ion to be observed, although overall ion intensity will decrease.
Q4: My fragmentation pattern is very complex. Where do I start with interpretation?
Answer: The fragmentation of large PAHs is characterized by the stability of the fused ring system. Key fragmentation pathways include:
-
Loss of Hydrogen: Sequential loss of H atoms (M-1, M-2, etc.).
-
Loss of Acetylene (C2H2): A common pathway for aromatic systems, leading to peaks at M-26, M-52, etc.
-
Ring Isomerization and Cleavage: High-energy inputs can lead to complex rearrangements and the formation of smaller, stable carbon clusters and hydrocarbon chains.[9][10] For coronene, fragments like C11+ and C7H+ are notably dominant.[9][10]
Start by identifying the molecular ion (if present) and then look for these characteristic neutral losses.
Part 2: In-Depth Troubleshooting Guides
This section provides structured guidance for resolving more complex experimental issues.
Problem 1: Poor Sensitivity and Low Signal-to-Noise
You are struggling to get a detectable signal for coronylovalene, or the signal is buried in the baseline noise.
Causality Analysis: This issue typically stems from inefficient sample introduction, poor ionization, or matrix suppression effects. Large PAHs have low volatility and can adsorb to surfaces, leading to sample loss before detection.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Problem 2: Inconsistent or Non-Reproducible Fragmentation Patterns
You observe significant variations in the relative abundances of fragment ions between different runs of the same sample.
Causality Analysis: This is often due to fluctuations in the ionization energy or temperature within the ion source. For GC-MS, it can also be caused by chromatographic issues where the analyte co-elutes with a matrix component.[11]
Troubleshooting Steps:
-
Verify Instrument Stability: Before running your sample, analyze a known standard (like PFTBA for calibration) to ensure the mass spectrometer is stable. Check for consistent peak intensities and ratios.
-
Source Temperature: The ion source temperature can influence fragmentation. For large PAHs, a higher source temperature (e.g., 240-300 °C) is needed to prevent condensation, but inconsistencies can alter fragmentation.[12] Ensure the temperature is stable and consistent run-to-run.
-
Collision Energy (for MS/MS): If performing tandem MS, ensure the collision energy is precisely controlled. Small variations can drastically change the resulting fragment spectrum.
-
Matrix Effects (GC-MS): If your sample is in a complex matrix, co-eluting compounds can alter the ionization efficiency and fragmentation of coronylovalene.[11] This is known as a matrix effect. To diagnose this, prepare a matrix-matched standard and compare it to a standard in pure solvent. A significant difference indicates a matrix effect.[11]
-
Sample Carryover: The "stickiness" of large PAHs can lead to carryover between injections, contaminating subsequent runs. Implement a thorough bake-out procedure for the GC oven and run solvent blanks between samples to check for residual analyte.[13]
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Analysis of Coronylovalene by GC-MS (EI)
This protocol is designed for quantitative and qualitative analysis of coronylovalene when it can be successfully dissolved.
1. Sample Preparation:
- Accurately weigh 1 mg of coronylovalene standard.
- Dissolve in a minimal amount of high-purity 1,2,4-trichlorobenzene to create a 1 mg/mL stock solution. Use sonication if necessary.
- Perform serial dilutions from the stock solution using the same solvent to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
- Transfer 1 mL of each standard into a 2 mL autosampler vial with an inert-lined cap.
2. GC-MS Instrument Parameters:
- GC System: Agilent 8890 GC (or equivalent)
- Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
- Inlet: Splitless mode, 320 °C
- Oven Program:
- Initial: 100 °C, hold for 2 min
- Ramp 1: 20 °C/min to 320 °C
- Hold: 15 min at 320 °C
- MS System: Agilent 5977B MSD (or equivalent)
- Ion Source: Electron Ionization (EI), 300 °C
- Quadrupole: 180 °C[12]
- Electron Energy: 70 eV
- Acquisition Mode: Full Scan (m/z 50-800) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis (monitor the molecular ion and 3-4 key fragments).[12][13]
3. Quality Control:
- Run a solvent blank before the sample sequence to check for system contamination.
- Inject a mid-point calibration standard every 10 samples to check for instrument drift.
- Verify the fragmentation pattern against a reference spectrum if available.
Part 4: Understanding the Fragmentation of Coronylovalene
The fragmentation of a large, highly conjugated system like coronylovalene is governed by the drive to maintain aromatic stability. Under 70 eV EI conditions, the initial event is the ejection of an electron to form the molecular ion, M•+. This radical cation is highly energetic and undergoes a cascade of fragmentation events.
Hypothetical Fragmentation Pathway:
Let's assume coronylovalene has a molecular formula of C38H18 (a hypothetical fusion of coronene and ovalene, MW ≈ 474.55 Da).
Caption: Hypothetical EI fragmentation pathway for Coronylovalene.
Key Fragmentation Principles:
-
Molecular Ion (M•+): Due to the extreme stability of the aromatic system, the molecular ion peak should be prominent, especially compared to non-aromatic compounds of similar mass.[2]
-
Hydrogen Loss: The initial fragmentation steps often involve the loss of one or two hydrogen atoms to form [M-H]+ and [M-2H]•+ ions.
-
Acetylene Loss: The loss of acetylene (C2H2, 26 Da) is a hallmark of PAH fragmentation. This can occur sequentially, leading to a series of peaks separated by 26 m/z units.
-
Doubly Charged Ions: Large PAHs readily form doubly charged ions (e.g., [M]2+) which will appear at half the m/z value (e.g., 474/2 = 237). These peaks are often surprisingly intense and are a key diagnostic feature.
-
Catastrophic Fragmentation: At higher energies, the ring system itself will rupture, leading to a complex pattern of smaller carbon clusters. Studies on coronene show that this process is not random, but leads to particularly stable fragment ions.[9][14]
Data Summary Table:
| Ion Type | Description | Expected m/z (for C38H18) |
| Molecular Ion | Radical cation of the intact molecule | 474 |
| [M-H]+ | Loss of a single hydrogen atom | 473 |
| [M-2H]•+ | Loss of a hydrogen molecule | 472 |
| [M-C2H2]•+ | Loss of acetylene | 448 |
| [M]2+ | Doubly charged molecular ion | 237 |
| [M-H]2+ | Doubly charged ion after H loss | 236.5 |
References
-
GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC. (2023). PubMed Central. [Link]
-
Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. (n.d.). Agilent Technologies. [Link]
-
Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Deriv. (n.d.). Cedre.fr. [Link]
-
PAH Analysis: Polycyclic Aromatic Hydrocarbons Analysis Using GC-MS. (2021). YouTube. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Detection of Polycyclic Aromatic Hydrocarbons in High Organic Carbon Ultrafine Particle Extracts by Electrospray Ionization Ultrahigh-Resolution Mass Spectrometry. (2022). ACS Publications. [Link]
-
MALDI-TOF Mass Spectrometry of Insoluble Giant Polycyclic Aromatic Hydrocarbons by a New Method of Sample Preparation. (n.d.). ACS Publications. [Link]
-
14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018). YouTube. [Link]
-
Determination of Polycyclic Aromatic Hydrocarbons from Atmospheric Deposition in Malva sylvestris Leaves Using Gas Chromatography with Mass Spectrometry (GC-MS). (2024). MDPI. [Link]
-
Laser-induced fragmentation of coronene cations. (n.d.). RSC Publishing. [Link]
-
MALDI-TOF mass spectrometry of insoluble giant polycyclic aromatic hydrocarbons by a new method of sample preparation. (2001). PubMed. [Link]
-
Laser-induced fragmentation of coronene cations. (2024). arXiv. [Link]
-
Detection of Polycyclic Aromatic Hydrocarbons in High Organic Carbon Ultrafine Particle Extracts by Electrospray Ionization Ultrahigh-Resolution Mass Spectrometry. (2022). PubMed. [Link]
-
Determination of Polycyclic Aromatic Hydrocarbons with Molecular Weight 300 and 302 in Environmental-Matrix Standard Reference Materials by Gas Chromatography/Mass Spectrometry. (n.d.). ACS Publications. [Link]
-
The chemistry and analysis of large PAHs. (2010). ResearchGate. [Link]
-
Reactions of Coronene•+ Photodissociation Fragment Ions with Water in a Room-Temperature Quadrupole Ion Trap. (2025). ACS Publications. [Link]
-
Piecing Together Large Polycyclic Aromatic Hydrocarbons and Fullerenes: A Combined ChemTEM Imaging and MALDI-ToF Mass Spectrometry Approach. (2021). Frontiers. [Link]
-
Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). (2023). YouTube. [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs): Sources of Ambient Quinones. (2019). YouTube. [Link]
-
Photofragmentation of coronene cations. (n.d.). Scholarly Publications Leiden University. [Link]
-
Detection of Polycyclic Aromatic Hydrocarbons in High Organic Carbon Ultrafine Particle Extracts by Electrospray Ionization Ultrahigh-Resolution Mass Spectrometry. (2022). ACS Publications. [Link]
-
Piecing Together Large Polycyclic Aromatic Hydrocarbons and Fullerenes: A Combined ChemTEM Imaging and MALDI-ToF Mass Spectrometry Approach. (2021). PMC - NIH. [Link]
-
Mass Spectrometry: Fragmentation Mechanisms. (2016). YouTube. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). University of Colorado Boulder. [Link]
-
MALDI-TOF Mass Spectrometric Analysis-Intact Proteins Larger Than 100 kDa l Protocol Preview. (2022). YouTube. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. MALDI-TOF mass spectrometry of insoluble giant polycyclic aromatic hydrocarbons by a new method of sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Detection of Polycyclic Aromatic Hydrocarbons in High Organic Carbon Ultrafine Particle Extracts by Electrospray Ionization Ultrahigh-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Laser-induced fragmentation of coronene cations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. [2408.13141] Laser-induced fragmentation of coronene cations [arxiv.org]
- 11. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Peak Broadening in HPLC of Coronylovalene
Welcome to the dedicated support resource for the High-Performance Liquid Chromatography (HPLC) analysis of coronylovalene. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the chromatographic challenges associated with this large, complex polycyclic aromatic hydrocarbon (PAH). Here, we will dissect the common causes of peak broadening and provide robust, scientifically-grounded solutions to enhance the resolution, symmetry, and overall quality of your chromatographic data.
Part 1: Troubleshooting Guide - From Broad Peaks to Sharp Signals
This section is structured to address the most prevalent and challenging issues encountered during the HPLC analysis of coronylovalene. We will diagnose the problem, explain the underlying scientific principles, and provide a clear, step-by-step path to resolution.
Question 1: Why is my coronylovalene peak excessively broad and exhibiting significant tailing?
Answer:
The observation of broad and tailing peaks for a highly conjugated, planar molecule like coronylovalene is a common issue that often points to a combination of factors. Understanding these contributing elements is the first step toward achieving a sharp, symmetrical peak.
Underlying Causes & Mechanistic Explanation:
-
Secondary Silanol Interactions: Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface. These acidic sites can form strong secondary interactions with the electron-rich pi-system of coronylovalene. This leads to a mixed-mode retention mechanism that results in significant peak tailing.
-
Analyte Aggregation: Due to its large, flat structure, coronylovalene has a pronounced tendency to self-associate or form aggregates in solution. This is particularly problematic in mobile phases where its solubility is limited. These aggregates and individual molecules will have different retention characteristics, leading to a broadened peak.
-
Poor Mass Transfer Kinetics: The efficiency of the chromatographic separation depends on the rapid movement (mass transfer) of the analyte between the stationary phase and the mobile phase. For large molecules like coronylovalene, this process can be slow, causing the band of molecules to spread out as it moves through the column, resulting in peak broadening.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the head of the column. This leads to a distorted peak shape, often with a characteristic "shark-fin" or significant tailing.
Step-by-Step Troubleshooting Protocol:
-
Assess Your Stationary Phase:
-
Immediate Action: If you are using a standard C18 column, switch to one that is "end-capped." End-capping is a chemical process that deactivates the majority of the residual silanol groups, thereby minimizing secondary interactions.
-
Advanced Strategy: Consider a stationary phase with a different chemistry. A phenyl-hexyl or biphenyl phase can provide alternative selectivity for aromatic compounds through π-π interactions, which may result in a more symmetrical peak shape.
-
-
Optimize the Mobile Phase Composition:
-
Solvent Strength: Ensure that your mobile phase has sufficient organic solvent (e.g., acetonitrile or methanol) to maintain the complete solvation of coronylovalene and prevent aggregation.
-
Temperature Control: Increasing the column temperature (e.g., to 40-50 °C) can be highly effective. It lowers the viscosity of the mobile phase, which improves mass transfer kinetics, and can also increase the solubility of coronylovalene, reducing aggregation.
-
-
Refine Your Chromatographic Method Parameters:
-
Flow Rate: While counterintuitive, a slightly lower flow rate can sometimes improve peak shape by allowing more time for the analyte to equilibrate between the mobile and stationary phases. However, this will increase the analysis time.
-
Injection Volume and Concentration: To rule out column overload, perform a series of injections with decreasing concentrations of your coronylovalene standard. If the peak shape improves, you have identified an overload issue.
-
Troubleshooting Workflow for Peak Broadening:
Caption: A diagnostic flowchart for addressing split peaks in HPLC.
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding method development for the analysis of coronylovalene.
What is the most suitable HPLC column for coronylovalene analysis?
For the high-resolution separation of coronylovalene, a C18 column with a high carbon load and thorough end-capping is the recommended starting point. To achieve higher efficiency and sharper peaks, columns with smaller particle sizes (e.g., sub-2 µm for UHPLC systems or ≤ 3.5 µm for HPLC systems) are preferable.
| Column Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (fully end-capped) or Phenyl-Hexyl | C18 offers strong hydrophobic retention. Phenyl-Hexyl provides alternative selectivity via π-π interactions, which can be beneficial for PAHs. |
| Particle Size | ≤ 3.5 µm | Smaller particles result in higher plate counts and improved peak efficiency. |
| Pore Size | 100-120 Å | This is the standard pore size for small molecules like coronylovalene. |
| Carbon Load | > 15% | A higher carbon load generally leads to better retention and resolution of non-polar analytes. |
What are the ideal mobile phase conditions for coronylovalene?
A gradient elution is almost always necessary for the analysis of coronylovalene, particularly when it is part of a mixture of PAHs.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol (Acetonitrile is often preferred due to its lower viscosity and better UV transparency).
-
Gradient Profile: A typical starting point for a gradient would be 50-60% B, ramping to 95-100% B over a period of 15-20 minutes. The specific gradient profile will need to be optimized based on the column dimensions and the complexity of the sample.
How can I enhance the sensitivity of my coronylovalene analysis?
-
Detector Wavelength: Coronylovalene has strong UV absorbance. Utilize a Diode Array Detector (DAD) or a Variable Wavelength Detector (VWD) set to the lambda max of coronylovalene to maximize the signal.
-
Fluorescence Detection: For a significant increase in both sensitivity and selectivity, a fluorescence detector is highly recommended for PAHs. The optimal excitation and emission wavelengths for coronylovalene will need to be determined experimentally.
-
Injection Volume: While a larger injection volume can increase the signal, it must be balanced against the risk of column overload and solvent mismatch effects.
-
Sample Pre-concentration: For trace-level analysis, consider using Solid-Phase Extraction (SPE) to concentrate the coronylovalene from the sample matrix prior to injection.
Part 3: References
Optimizing NMR Acquisition for Coronylovalene: A Technical Support Guide
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of coronylovalene and related polycyclic aromatic hydrocarbons (PAHs). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of acquiring high-quality NMR data for these challenging molecules. As these large, often sparingly soluble, and aggregation-prone compounds present unique hurdles, this resource provides in-depth, experience-driven advice in a direct question-and-answer format.
Our approach is grounded in years of field experience, prioritizing not just the "how" but the "why" behind experimental choices. Every recommendation is part of a self-validating system to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I'm seeing very broad or unresolvable peaks in my ¹H NMR spectrum of coronylovalene. What's the likely cause and how can I fix it?
A1: Broad peaks in the NMR spectra of large PAHs like coronylovalene are most commonly due to two interconnected issues: poor solubility and aggregation.[1] When molecules stack on top of each other (π-π stacking), it leads to a distribution of chemical environments and severely shortened relaxation times, resulting in broad signals.
Troubleshooting Steps:
-
Solvent Selection is Critical: The choice of deuterated solvent is paramount. While chloroform-d (CDCl₃) is a common starting point, its ability to dissolve large PAHs can be limited.[2] Consider solvents known for their ability to solvate aromatic systems, such as:
-
Tetrachloroethane-d₂ (TCE-d₂): Often an excellent choice for large PAHs due to its higher boiling point (allowing for elevated temperature experiments) and good solvating power.
-
Pyridine-d₅: Its aromatic nature can help to disrupt π-stacking interactions.
-
Nitrobenzene-d₅: Another high-boiling aromatic solvent that can be effective.
-
Carbon disulfide (CS₂): While not deuterated, it can be used with a D₂O insert for locking. It is an excellent solvent for many nonpolar compounds.
-
-
Elevated Temperature: Acquiring the spectrum at a higher temperature (e.g., 50-100 °C, solvent permitting) can significantly improve spectral resolution. Increased thermal energy helps to break up aggregates and increases molecular tumbling, leading to sharper lines.
-
Lowering Concentration: While counterintuitive when dealing with low-solubility compounds, reducing the concentration can sometimes mitigate aggregation.[1] Prepare a saturated solution and then dilute it if possible, while still maintaining an adequate signal-to-noise ratio.
-
Sonication: Before analysis, sonicating the sample for several minutes can help to break up larger aggregates and improve dissolution.
Troubleshooting Guide: Specific Issues
Issue 1: Poor Signal-to-Noise (S/N) Ratio in ¹H and ¹³C NMR
You've managed to dissolve your coronylovalene sample, but the signals are barely distinguishable from the baseline noise.
Causality: This is a classic problem for large, poorly soluble molecules. The low concentration of the analyte is the primary culprit. For ¹³C NMR, the low natural abundance of the ¹³C isotope exacerbates this issue.
Optimization Protocol:
For ¹H NMR:
-
Increase the Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans.[2] Don't hesitate to use a large number of scans (e.g., 128, 256, or even higher).
-
Optimize the Relaxation Delay (D1): For quantitative results with a 90° pulse, a D1 of at least 5 times the longest T₁ is recommended. However, to maximize S/N in a given time for non-quantitative spectra, a shorter D1 combined with a smaller flip angle (e.g., 30° or the Ernst angle) is more efficient.[2]
-
Use a Cryoprobe: If available, a cryogenically cooled probe can boost the S/N by a factor of 3-4, which can be the difference between a usable and an unusable spectrum.
For ¹³C NMR:
-
Substantial Increase in Number of Scans: It is not uncommon for ¹³C NMR of poorly soluble large molecules to require thousands of scans, potentially running overnight.
-
Proton Decoupling: Ensure that proton decoupling is active during acquisition to collapse multiplets into single sharp peaks and benefit from the Nuclear Overhauser Effect (NOE), which can enhance signal intensity.
-
Optimized Pulse Program: Utilize a pulse program with a 30° or 45° flip angle and a shorter relaxation delay (e.g., 1-2 seconds) to acquire more scans in a shorter period.[3] This is generally more effective for qualitative analysis than using a 90° pulse with a long D1.
| Parameter | Recommended Value for ¹H NMR | Recommended Value for ¹³C NMR | Rationale |
| Number of Scans (NS) | ≥ 128 | ≥ 1024 | To improve S/N, which scales with √NS. |
| Relaxation Delay (D1) | 1-2 s (with small flip angle) | 1-2 s | To maximize the number of scans in a given time. |
| Pulse Angle (P1) | 30° or Ernst Angle | 30-45° | To allow for shorter D1 without saturating the signal. |
| Acquisition Time (AQ) | 2-3 s | 1-1.5 s | To achieve good digital resolution without excessive noise acquisition. |
Issue 2: Complex, Overlapping Aromatic Signals and Ambiguous Assignments
The ¹H NMR spectrum of your coronylovalene derivative shows a forest of overlapping multiplets in the aromatic region, making structural elucidation impossible.
Causality: Large PAHs with low symmetry will inherently have many non-equivalent protons in a narrow chemical shift range (typically 7-9.5 ppm for PAHs).[3] This leads to significant signal overlap and complex second-order coupling patterns.
Workflow for Unambiguous Assignment:
Caption: Workflow for structural elucidation of complex PAHs.
Step-by-Step Protocol for 2D NMR:
-
¹H-¹H COSY (Correlation Spectroscopy): This is the first step to identify proton-proton coupling networks. It will reveal which protons are adjacent to each other (typically within 2-3 bonds).[4]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. This is essential for assigning carbon resonances based on their attached, and often more resolved, proton signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for assembling the carbon skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. By piecing together these long-range correlations, you can connect the different spin systems identified in the COSY spectrum.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: These experiments reveal protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the stereochemistry and the three-dimensional structure of your molecule.
By systematically acquiring and analyzing these 2D NMR datasets, even highly complex and overlapping spectra can be fully assigned.
References
-
An, D., Guo, C., & Chen, Y. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. Materials, 11(4), 460. [Link]
-
University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 1H Parameters. NMR Facility Blog. [Link]
-
Ito, K., & Muellen, K. (2006). Suppressing Aggregation in a Large Polycyclic Aromatic Hydrocarbon. Journal of the American Chemical Society, 128(49), 15814–15815. [Link]
-
University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. NMR Facility Blog. [Link]
-
An, D., Guo, C., & Chen, Y. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. PMC - NIH. [Link]
-
Bielejewski, M., et al. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
-
Simpson, C. D., et al. (2004). Aggregation effects on photophysical properties of NBN-doped polycyclic aromatic hydrocarbons: A theoretical study. The Journal of Physical Chemistry A, 108(52), 11527–11535. [Link]
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- 4. Targeted projection NMR spectroscopy for unambiguous metabolic profiling of complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Photobleaching of CORONYLOVALENE in Fluorescence Microscopy
Welcome to the technical support center for CORONYLOVALENE, a novel fluorescent probe for advanced imaging applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the prevention of photobleaching during fluorescence microscopy. Our goal is to empower you with the knowledge to maximize the performance and longevity of your CORONYLOVALENE experiments.
Understanding the Enemy: The Fundamentals of Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal upon exposure to light.[1][2][3][4] This phenomenon is a significant challenge in fluorescence microscopy, as it can compromise image quality and the quantitative accuracy of your data.[5][6] While specific data on CORONYLOVALENE is emerging, its polycyclic aromatic hydrocarbon (PAH) structure suggests its photobleaching mechanisms are in line with those of other organic fluorophores.[7][8]
The primary culprit behind photobleaching is the generation of reactive oxygen species (ROS).[1][9] The process can be broken down into several key steps:
-
Excitation: When a CORONYLOVALENE molecule absorbs a photon from the excitation light source, it transitions from its ground state (S₀) to an excited singlet state (S₁).
-
Fluorescence: The molecule then relaxes back to the ground state, emitting a photon of a longer wavelength, which is the fluorescence we detect.
-
Intersystem Crossing: A small fraction of excited molecules, instead of fluorescing, will transition to a long-lived, highly reactive excited triplet state (T₁).[1][4]
-
ROS Generation: In this triplet state, the fluorophore can interact with molecular oxygen (O₂) present in the sample, transferring energy to it and creating highly reactive singlet oxygen (¹O₂).[1][9] Other ROS, such as superoxide radicals and hydrogen peroxide, can also be generated.[1]
-
Irreversible Damage: These ROS are potent oxidizing agents that can react with and permanently damage the CORONYLOVALENE molecule, rendering it non-fluorescent.[1][10]
The following diagram illustrates this detrimental pathway:
Caption: The photobleaching pathway of an organic fluorophore.
Troubleshooting Guide: Why is My CORONYLOVALENE Signal Fading?
This section addresses common issues related to CORONYLOVALENE photobleaching in a question-and-answer format, providing actionable solutions.
Q1: My CORONYLOVALENE fluorescence is fading very quickly during live-cell imaging. What's the first thing I should check?
A1: Your imaging parameters are the most likely cause. High-intensity illumination and long exposure times are the primary drivers of photobleaching.[1][11][12]
Troubleshooting Steps:
-
Reduce Laser Power/Light Intensity: Use the lowest possible excitation intensity that still provides a sufficient signal-to-noise ratio (SNR).[1][11] This can be achieved by lowering the laser power or using neutral density filters.[11][13]
-
Decrease Exposure Time: Shorten the camera exposure time.[1][2] If the signal becomes too dim, you may need to increase the camera gain, though be mindful of introducing noise.[14]
-
Minimize Illumination Periods: Only expose your sample to the excitation light when actively acquiring an image. Use the shutter to block the light path during periods of inactivity.[14] For focusing, use transmitted light (e.g., DIC or phase contrast) whenever possible before switching to fluorescence.[3][6]
Q2: I'm working with fixed samples, but still experiencing significant photobleaching. What can I do?
A2: The mounting medium is critical for protecting fixed samples. A standard buffer or glycerol solution does not offer protection against photobleaching. You need to use a specialized antifade mounting medium.[5][10][15]
Solution:
-
Use a Commercial Antifade Mountant: Products like ProLong™ Diamond or VECTASHIELD® are formulated with potent antifade reagents that scavenge ROS.[1][5] These are highly recommended for their consistent performance.
-
Prepare a Homemade Antifade Medium: For a more cost-effective option, you can prepare your own. See the "Experimental Protocols" section below for recipes.
Q3: I'm using an antifade mounting medium, but the photobleaching is still unacceptable. What else could be wrong?
A3: Several factors could still be at play, from the specific antifade agent to the overall sample environment.
Troubleshooting Checklist:
-
Antifade Reagent Compatibility: Not all antifade agents are compatible with all fluorophores. While p-phenylenediamine (PPD) is very effective, it can be incompatible with certain cyanine dyes and may cause autofluorescence at lower pH.[10][16] Consider trying a different antifade agent like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[10][17]
-
pH of the Mounting Medium: The pH of the mounting medium can significantly impact both the fluorescence intensity and the effectiveness of the antifade reagent.[10] For many fluorophores, a slightly alkaline pH (8.0-8.5) is optimal.[18]
-
Oxygen Scavenging Systems: For demanding applications, especially in live-cell imaging, consider adding an enzymatic oxygen scavenging system to your imaging buffer, such as glucose oxidase and catalase (GOC).[1][19] This system actively removes dissolved oxygen, a key ingredient in photobleaching.[1]
Frequently Asked Questions (FAQs)
Q: What are the main types of antifade reagents and how do they work?
A: Antifade reagents are primarily free radical scavengers that neutralize the ROS responsible for photobleaching.[10] Common agents include:
| Antifade Reagent | Mechanism of Action & Key Characteristics |
| p-Phenylenediamine (PPD) | Highly effective ROS scavenger.[10][16] Can cause autofluorescence and may not be suitable for all dyes.[10][16] |
| n-Propyl gallate (NPG) | A common and effective antioxidant.[10][18] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | A quenching agent for triplet state fluorophores, reducing their interaction with oxygen.[1] |
| Trolox | A water-soluble derivative of vitamin E that is an excellent antioxidant. |
Q: Should I use a hardening or non-hardening mounting medium?
A: This depends on your experimental needs.[15]
-
Non-hardening (Aqueous) Media: These are typically glycerol-based and do not solidify.[15] They are ideal for immediate imaging after mounting. However, the coverslip needs to be sealed (e.g., with nail polish) to prevent evaporation and movement.[16]
-
Hardening (Curing) Media: These media solidify over time, providing a permanent seal and a refractive index closer to that of glass, which can improve image resolution.[15] They are excellent for long-term sample storage.[5]
Q: Can the choice of immersion oil affect photobleaching?
A: While not a direct cause, using the correct, high-quality immersion oil with the appropriate refractive index is crucial for obtaining the best image quality. A brighter, higher-resolution image may allow you to reduce the excitation light intensity, thereby indirectly reducing photobleaching.
Q: Are there advanced microscopy techniques that can help reduce photobleaching?
A: Yes, several advanced techniques are designed to minimize light exposure to the sample:
-
Confocal Microscopy: By using a pinhole to reject out-of-focus light, only the focal plane is effectively illuminated, reducing overall photodamage.
-
Multiphoton Microscopy: This technique uses longer wavelength, lower energy photons for excitation, which is less damaging to the sample. Excitation is also confined to the focal point, minimizing out-of-focus photobleaching.[1]
-
Light-Sheet Microscopy: This method illuminates the sample from the side with a thin sheet of light, exposing only the plane being imaged at any given time.[1]
Experimental Protocols
Protocol 1: Preparation of N-Propyl Gallate (NPG) Antifade Mounting Medium
This is a widely used and effective homemade antifade medium.
Materials:
-
Glycerol (high purity)
-
Tris buffer (1M, pH 8.0)
-
N-propyl gallate (NPG)
-
Distilled water
Procedure:
-
Prepare a 20 mM Tris buffer solution with a final pH of 8.0.
-
To 10 ml of this buffer, add 0.5 g of NPG.
-
Gently warm the solution to 37°C and stir until the NPG is completely dissolved.
-
Add 90 ml of glycerol for a 90% glycerol final concentration. For samples where DIC imaging is also required, use a lower concentration of glycerol (e.g., 50 ml for a 50% final concentration).[18]
-
Mix thoroughly.
-
Aliquot into small, light-proof tubes and store at 4°C for short-term use or -20°C for long-term storage.
Protocol 2: Optimizing Imaging Parameters to Minimize Photobleaching
This workflow will help you find the best balance between image quality and sample preservation.
Caption: Workflow for optimizing imaging parameters.
References
-
How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. [Link]
-
AZoLifeSciences. (2021, February 1). Photobleaching in Fluorescence Microscopy. [Link]
-
Detection of polycyclic aromatic hydrocarbons (PAHs) in Medicago sativa L. by fluorescence microscopy. PubMed. [Link]
-
How can we prevent photobleaching in fluorescent labeled protein stock solution? ResearchGate. [Link]
-
Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Methods and Applications in Fluorescence, 8(2), 022001. [Link]
-
Enhancing fluorescent protein photostability through robot-assisted photobleaching. National Institutes of Health. [Link]
-
News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. [Link]
-
Vale, R. (2013, November 11). Microscopy: Minimizing Damage from Fluorescence. YouTube. [Link]
-
Keyence. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]
-
Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science. [Link]
-
A palate of fluorescent corannulene derivatives: synthesis, spectroscopic properties, and bio-imaging application. Chemical Communications (RSC Publishing). [Link]
-
Method for optimizing imaging parameters to record neuronal and cellular activity at depth with bioluminescence. PubMed. [Link]
-
On the Mechanisms of Cyanine Fluorophore Photostabilization. ResearchGate. [Link]
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Application of a Novel Hydroxyl Functionalized Fluorescent Covalent Organic Framework for the Turn-off Ultrasensitive Zn2+ Ions Detection. ResearchGate. [Link]
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Fluorescence Mounting Mounting Media. Core for Imaging Technology & Education. [Link]
-
Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging. PubMed Central. [Link]
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Synthesis, quantitative structure–property relationship study of novel fluorescence active 2-pyrazolines and application. PubMed Central. [Link]
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Combined Application of Fluorescence Spectroscopy and Principal Component Analysis in Characterisation of Selected Herbhoneys. MDPI. [Link]
-
Fluorescence analysis of polyaromatic hydrocarbon photodegradation in the presence of polypropylene microfibers. PubMed. [Link]
-
Florida State University. Fluorescence - Photobleaching. [Link]
-
The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. PubMed Central. [Link]
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Synthesis of yellow and red fluorescent 1,3a,6a-triazapentalenes and the theoretical investigation of their optical properties. PubMed Central. [Link]
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Mounting Media - An Untouched Aspect. Oral & Maxillofacial Pathology Journal. [Link]
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- 4. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 5. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
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- 19. researchgate.net [researchgate.net]
Corannulene Single Crystal Growth: A Technical Support Guide
Welcome to the technical support center for the single crystal growth of corannulene and its derivatives. This guide is designed for researchers, scientists, and professionals in materials science and drug development who are navigating the intricacies of obtaining high-quality single crystals of these unique buckybowl molecules. The non-planar, bowl-shaped structure of corannulene introduces specific challenges to the crystallization process, from solvent selection to the control of polymorphism.[1][2] This document provides in-depth, field-proven insights and troubleshooting strategies to address common issues encountered during your experiments.
Troubleshooting Guide: Common Challenges in Corannulene Crystallization
The unique molecular architecture of corannulene, a curved polycyclic aromatic hydrocarbon, presents distinct challenges in achieving well-ordered single crystals suitable for X-ray diffraction and other advanced characterization techniques.[3][4] The following table outlines common problems, their probable causes rooted in the physicochemical properties of corannulene, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Formation of Microcrystalline Powder or Oil | High Solubility & Rapid Nucleation: Corannulene's solubility in many organic solvents can lead to supersaturated solutions that nucleate too quickly, preventing the growth of large, ordered crystals.[5] | 1. Slow Down the Crystallization Rate: Employ vapor diffusion or slow evaporation techniques. For vapor diffusion, use a volatile anti-solvent that is miscible with the solvent in which corannulene is dissolved. This gradual change in solvent composition promotes slow, controlled crystal growth.[6] 2. Reduce Solution Concentration: Working with a less concentrated solution provides more space for individual crystals to grow and reduces the likelihood of rapid precipitation.[5] 3. Temperature Control: Place the crystallization setup in a temperature-controlled environment, such as a refrigerator, to slow down the kinetics of crystal growth.[6] |
| Polymorphism: Obtaining an Undesired Crystal Form | Thermodynamic vs. Kinetic Control: Corannulene is known to exhibit polymorphism, meaning it can crystallize in different forms with distinct packing arrangements.[7][8] The formation of a particular polymorph can be influenced by factors such as solvent, temperature, and cooling rate.[7] A metastable form may crystallize first (kinetic product) before converting to the stable form (thermodynamic product). | 1. Solvent Screening: Systematically screen a variety of solvents with different polarities and hydrogen bonding capabilities. The choice of solvent can significantly influence which polymorph is favored.[9][10] 2. Controlled Cooling: Employ a slow and controlled cooling ramp to favor the formation of the thermodynamically stable polymorph. Rapid cooling often traps molecules in a less stable, kinetically favored arrangement.[11] 3. Seeding: Introduce a seed crystal of the desired polymorph into a saturated solution to template its growth and bypass the nucleation of undesired forms. |
| Crystal Twinning | Symmetrical Intergrowth: Twinning occurs when two or more crystals grow intergrown in a symmetrical, non-random orientation.[12][13] This can be inherent to the crystal packing of a particular polymorph or induced by stress during growth.[1][14] | 1. Optimize Growth Conditions: Vary the crystallization solvent, temperature, and saturation level. Sometimes, a subtle change in conditions can disfavor the formation of twinned crystals. 2. Recrystallization: If twinning is persistent, dissolve the twinned crystals and attempt recrystallization under different conditions. 3. Data Processing: For crystallographers, specialized software can sometimes be used to deconvolve the diffraction data from twinned crystals. |
| Poor Crystal Quality (Cracked, Opaque, or Dendritic) | Rapid Solvent Evaporation: Highly volatile solvents can evaporate too quickly, leading to solvent loss from the crystal lattice and causing cracks.[5] Impurity Incorporation: Impurities can disrupt the crystal lattice, leading to defects and poor-quality crystals. | 1. Use Less Volatile Solvents: Opt for solvents with higher boiling points to ensure a slow evaporation rate.[15] 2. Enhance Purity: Ensure the starting corannulene material is of the highest possible purity. Techniques like column chromatography or sublimation can be used for purification prior to crystallization.[16] 3. Minimize Disturbances: Keep the crystallization setup in a vibration-free environment to prevent mechanical stress on the growing crystals. |
Experimental Protocols & Methodologies
Solvent Diffusion Method for Corannulene Crystallization
This method is highly effective for growing high-quality single crystals by slowly changing the solvent environment.
Materials:
-
Purified corannulene
-
"Good" solvent (e.g., toluene, chloroform)
-
"Poor" or "anti-solvent" (e.g., ethanol, hexane)[15]
-
Small vial (e.g., 2 mL)
-
Larger vial or beaker with a lid
Procedure:
-
Dissolve a small amount of purified corannulene in the "good" solvent in the small vial to create a concentrated solution.
-
Place the small, open vial inside the larger vial.
-
Carefully add the "poor" solvent to the larger vial, ensuring the level is below the opening of the inner vial.
-
Seal the larger vial and leave it undisturbed in a location with stable temperature.
-
The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, gradually reducing the solubility of corannulene and promoting slow crystal growth over several days to weeks.
Caption: Workflow for solvent diffusion crystallization.
Frequently Asked Questions (FAQs)
Q1: Why is the bowl shape of corannulene a challenge for single crystal growth?
The non-planar, bowl-shaped geometry of corannulene significantly influences its intermolecular interactions and crystal packing.[17] Unlike planar polycyclic aromatic hydrocarbons that can stack efficiently through π-π interactions, the curvature of corannulene can lead to more complex and sometimes less stable packing arrangements. This can result in a higher propensity for polymorphism and make it more challenging to achieve a single, well-ordered crystalline form.[8]
Q2: How do I choose the right solvent system for corannulene crystallization?
Solvent selection is a critical parameter in controlling the crystallization process.[9] A good starting point is to find a "good" solvent in which corannulene is moderately soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble. The two solvents must be miscible. The interplay of solvent-solute interactions can influence the final crystal morphology and even which polymorph is favored.[10] A systematic screening of different solvent/anti-solvent pairs is often necessary.
Q3: What is bowl-to-bowl inversion, and can it affect crystallization?
Bowl-to-bowl inversion is a conformational change where the concave face of the corannulene molecule flips to become convex, and vice-versa.[17] For unsubstituted corannulene, this process is rapid at room temperature. However, for some derivatives, this inversion can be slower. While this dynamic process primarily occurs in solution, the conformational flexibility could potentially influence the nucleation process and the final crystal packing.
Q4: Are there alternative methods to solution-based crystallization for corannulene?
Yes, vapor phase methods, such as sublimation, can be an effective alternative for growing high-quality single crystals of corannulene.[6] In this technique, purified corannulene is heated under vacuum, and the vapor is allowed to deposit and crystallize on a cooler surface. This method avoids solvent-related complications and can sometimes yield crystals of very high purity and quality.
Caption: Interplay of parameters in corannulene crystallization.
References
- Scott, L. T., et al. Corannulene. A Three-Step Synthesis. Journal of the American Chemical Society.
-
RSC Publishing. Challenges in the synthesis of corannulene-based non-planar nanographenes on Au(111) surfaces. Available from: [Link]
-
Nelson, S. A. Twinning, Polymorphism, Polytypism, Pseudomorphism. Tulane University. Available from: [Link]
-
Journal of the Chemical Society, Faraday Transactions. Polymorphism, twinning and morphology of crystals of 2,4,6-trinitrotoluene grown from solution. Available from: [Link]
-
Spingler, B. Some Tricks for the Single Crystal Growth of Small Molecules. cdifx. Available from: [Link]
-
Organic Process Research & Development. Kilogram-Scale Production of Corannulene. Available from: [Link]
- Zhang, L., et al. Buckybowl and its chiral hybrids featuring eight-membered rings and helicene units. Chemical Science.
-
MDPI. A Different View of Solvent Effects in Crystallization. Available from: [Link]
-
ResearchGate. Flat corannulene: When a transition state becomes a stable molecule. Available from: [Link]
-
ResearchGate. Optimization of solvent cooling crystallization process for separating phenanthrene from 9-fluorenone by COSMO-RS and solubility calculation approach. Available from: [Link]
-
ResearchGate. How to Grow a Crystal for Single Crystal X-ray Diffraction analysis? Available from: [Link]
-
Accounts of Chemical Research. Buckybowl-Based Nanocarbons: Synthesis, Properties, and Applications. Available from: [Link]
-
Lambart, S. L7: Crystal defects and twinning. Available from: [Link]
-
Wikipedia. Crystal twinning. Available from: [Link]
-
University of York. scXRD: Growing single crystals. Available from: [Link]
-
YouTube. 4 Recrystallization Methods for Increased Yield. Available from: [Link]
-
ChemRxiv. Curvature-induced vitrification & polymorphism in corannulene, the simplest geodesic polyarene. Available from: [Link]
-
ResearchGate. (PDF) Chiral Buckybowl Molecules. Available from: [Link]
-
PMC. Getting crystals your crystallographer will treasure: a beginner's guide. Available from: [Link]
-
PubMed. Corannulene: A Curved Polyarene Building Block for the Construction of Functional Materials. Available from: [Link]
-
Semantic Scholar. Chiral Buckybowl Molecules. Available from: [Link]
-
PMC. The intrinsic twinning and enigmatic twisting of aragonite crystals. Available from: [Link]
-
YouTube. Solvent Selection in Pharmaceutical Crystallization Process Development. Available from: [Link]
-
PMC. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Available from: [Link]
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Improving the performance of CORONYLOVALENE-based devices
Disclaimer: The following technical support guide is based on the hypothetical organic semiconductor "CORONYLOVALENE." This name is used as a placeholder to create a realistic troubleshooting document. The principles, experimental procedures, and troubleshooting advice provided are derived from established knowledge in the field of organic electronics and are applicable to a wide range of p-type organic semiconducting materials.
Technical Support Center: CORONYLOVALENE-Based Devices
Welcome to the technical support center for CORONYLOVALENE-based devices. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the fabrication and characterization of organic electronic devices utilizing our proprietary p-type semiconductor, CORONYLOVALENE. Our goal is to empower you with the knowledge to optimize your experimental workflows and achieve high-performance, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and processing of CORONYLOVALENE.
Q1: What is the optimal solvent for dissolving CORONYLOVALENE for solution-based processing?
A1: CORONYLOVALENE exhibits excellent solubility in chlorinated aromatic solvents such as chlorobenzene, dichlorobenzene, and chloroform. The choice of solvent can significantly impact thin-film morphology and, consequently, device performance.[1][2] For spin-coating applications, chloroform is often preferred due to its higher vapor pressure, which allows for rapid film formation. However, for techniques requiring slower solvent evaporation, such as blade-coating, chlorobenzene or dichlorobenzene are recommended to promote the formation of larger crystalline domains. It is crucial to use high-purity, anhydrous solvents to avoid detrimental effects on the semiconductor's electronic properties.[3]
Q2: What is the recommended substrate cleaning procedure prior to depositing the CORONYLOVALENE active layer?
A2: A pristine substrate surface is paramount for achieving high-quality thin films and optimal device performance. We recommend a multi-step cleaning process for standard silicon/silicon dioxide (Si/SiO₂) or glass substrates:
-
Sonication: Sequentially sonicate the substrates in a detergent solution (e.g., Alconox), deionized (DI) water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
UV-Ozone or Oxygen Plasma Treatment: Immediately prior to film deposition, treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes. This step removes organic residues and renders the surface hydrophilic, promoting uniform film formation.
Q3: Is CORONYLOVALENE sensitive to air and moisture?
A3: Yes. Like many organic semiconductors, the performance of CORONYLOVALENE-based devices can degrade upon exposure to oxygen and water.[4][5] These environmental factors can act as charge traps at the semiconductor-dielectric interface or within the bulk of the film, leading to a decrease in charge carrier mobility and an increase in the threshold voltage. Therefore, it is strongly recommended that all device fabrication and characterization steps be performed in an inert atmosphere, such as a nitrogen-filled glovebox, with oxygen and water levels below 10 ppm.
Q4: What are the typical charge carrier mobilities observed for CORONYLOVALENE in a standard Organic Field-Effect Transistor (OFET) architecture?
A4: The charge carrier mobility of CORONYLOVALENE is highly dependent on the device architecture, processing conditions, and the quality of the dielectric interface. In a standard bottom-gate, top-contact OFET with a SiO₂ dielectric, hole mobilities in the range of 0.1 to 1.0 cm²/Vs are typically achieved. With optimization of the dielectric surface and deposition parameters, mobilities exceeding 5 cm²/Vs have been reported.
Section 2: Troubleshooting Guide for Common Performance Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during the fabrication and testing of CORONYLOVALENE-based devices.
Issue 1: Low Charge Carrier Mobility
Low mobility is a frequent issue that can stem from various factors throughout the fabrication process.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor Film Morphology | Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to visualize film continuity and grain size. | 1. Optimize Solvent System: Experiment with different solvents or solvent mixtures to control the evaporation rate and influence crystal growth.[1] 2. Vary Deposition Speed: For spin-coating, adjust the spin speed and acceleration. For blade-coating, modify the coating speed. 3. Substrate Temperature: Annealing the substrate during or after deposition can promote molecular ordering. |
| Impure Material or Solvent | Check the purity of the CORONYLOVALENE and solvents using techniques like HPLC or GC-MS. | 1. Purify Material: If impurities are detected in the CORONYLOVALENE, consider purification by sublimation or column chromatography. 2. Use High-Purity Solvents: Always use anhydrous, high-purity solvents from a reputable supplier.[3][6] |
| Disordered Semiconductor-Dielectric Interface | Characterize the dielectric surface roughness with AFM. | 1. Surface Treatment: Employ self-assembled monolayers (SAMs) like octadecyltrichlorosilane (OTS) on SiO₂ to reduce surface energy and promote ordered growth of the semiconductor.[7] |
Issue 2: High "Off" Current and Low On/Off Ratio
A high off-state current compromises the switching behavior of a transistor.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Gate Leakage Current | Measure the gate current (IG) during the transfer characteristic measurement. A high IG is indicative of a leaky dielectric. | 1. Inspect Dielectric Integrity: Examine the dielectric layer for pinholes or cracks using an optical microscope. 2. Optimize Dielectric Deposition: If using a solution-processed dielectric, ensure complete solvent removal and proper curing. For thermally grown SiO₂, verify the oxide quality. |
| Bulk Conduction in Semiconductor | If the off-current is high and not due to gate leakage, it may be due to a high intrinsic conductivity of the film. | 1. Reduce Film Thickness: A thinner active layer can sometimes reduce bulk conduction pathways. 2. Material Purity: Impurities can act as dopants, increasing the off-state conductivity. Ensure high material purity. |
| Unintentional Doping | Exposure to atmospheric dopants like oxygen can increase the carrier concentration. | 1. Inert Environment: Fabricate and test devices in a controlled, inert atmosphere (e.g., a glovebox).[5] |
Issue 3: Large Hysteresis in Transfer Characteristics
Hysteresis between the forward and reverse sweeps of the gate voltage can indicate charge trapping.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Charge Trapping at the Semiconductor-Dielectric Interface | The presence of hydroxyl groups or other trap states on the dielectric surface can cause hysteresis. | 1. Dielectric Surface Passivation: Treat the dielectric surface with a hydrophobic SAM (e.g., OTS, HMDS) to passivate trap states. 2. Use a Low-k Dielectric: Consider using a polymer dielectric with a lower density of trap states, such as Cytop™.[8] |
| Mobile Ions in the Dielectric | Certain dielectrics may contain mobile ions that drift under the influence of the gate field.[9] | 1. Select High-Quality Dielectrics: Use dielectrics known for their low mobile ion content. 2. Annealing: Annealing the dielectric layer can sometimes help to immobilize mobile ions. |
| Slow Polarization of the Dielectric | Some polar dielectrics can exhibit slow polarization, leading to hysteresis.[9] | 1. Choose a Non-polar Dielectric: Opt for a gate insulator with a low dielectric constant and minimal polarizability. |
Issue 4: High Contact Resistance
High contact resistance at the source/drain electrodes can limit the overall device performance, leading to an underestimation of the intrinsic material mobility.[10]
| Potential Cause | Diagnostic Check | Recommended Solution |
| Energy Barrier for Hole Injection | A mismatch between the work function of the electrode material and the HOMO level of CORONYLOVALENE can create a significant injection barrier.[11] | 1. Use High Work Function Metals: Employ metals with a high work function, such as gold (Au) or platinum (Pt), for the source/drain electrodes. 2. Insert a Hole Injection Layer (HIL): Deposit a thin layer of a material like PEDOT:PSS or molybdenum oxide (MoO₃) between the electrode and the semiconductor to facilitate hole injection.[12][13] |
| Poor Electrode-Semiconductor Interface | Roughness or contamination at the interface can lead to poor physical and electrical contact. | 1. Optimize Deposition Conditions: For evaporated electrodes, ensure a low deposition rate and a high vacuum to minimize damage to the organic layer.[14] 2. Surface Treatment of Semiconductor: In some cases, a gentle plasma treatment of the semiconductor surface prior to electrode deposition can improve contact, but this must be carefully optimized to avoid damaging the material. |
| Device Geometry | In bottom-contact architectures, the morphology of the semiconductor film grown over the pre-patterned electrodes can be disrupted. | 1. Top-Contact Architecture: Fabricate devices in a top-contact configuration where the electrodes are deposited on top of the semiconductor film.[15] |
Section 3: Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for key experiments and workflows.
Protocol 1: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
This protocol outlines the fabrication of a standard BGTC OFET, a common architecture for characterizing organic semiconductors.
Materials and Equipment:
-
Heavily doped n-type Si wafer with a 300 nm thermally grown SiO₂ layer (serves as the gate electrode and dielectric)
-
CORONYLOVALENE solution (e.g., 5 mg/mL in chloroform)
-
High-purity solvents (acetone, isopropanol)
-
Sonicator, nitrogen gun, UV-ozone cleaner or plasma asher
-
Spin-coater
-
Thermal evaporator
-
Shadow masks for source/drain electrode deposition
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: a. Dice the Si/SiO₂ wafer into appropriate sizes (e.g., 1.5 cm x 1.5 cm). b. Sonicate the substrates sequentially in acetone and isopropanol for 15 minutes each. c. Dry the substrates with a nitrogen gun. d. Treat the substrates with UV-ozone or oxygen plasma for 10 minutes.
-
(Optional) Dielectric Surface Modification: a. For OTS treatment, place the cleaned substrates in a vacuum desiccator with a few drops of OTS in a separate vial. Evacuate the desiccator and leave for 12 hours. b. Rinse the substrates with hexane and toluene to remove any excess OTS.
-
CORONYLOVALENE Film Deposition: a. Transfer the substrates into a nitrogen-filled glovebox. b. Spin-coat the CORONYLOVALENE solution onto the substrates. A typical two-step program is 500 rpm for 5 seconds followed by 2000 rpm for 45 seconds. c. Anneal the films on a hotplate at a temperature optimized for CORONYLOVALENE (e.g., 90 °C) for 30 minutes to remove residual solvent and improve crystallinity.
-
Source/Drain Electrode Deposition: a. Place a shadow mask with the desired channel length and width onto the semiconductor film. b. Transfer the samples to a thermal evaporator. c. Evacuate the chamber to a pressure below 5 x 10⁻⁶ mbar.[14] d. Deposit a 50 nm thick layer of gold (Au) through the shadow mask. A thin adhesion layer of chromium (Cr) or titanium (Ti) (2-5 nm) may be used.
-
Device Characterization: a. Transfer the completed devices to a probe station connected to a semiconductor parameter analyzer. b. Measure the output and transfer characteristics of the OFETs.
Workflow for Troubleshooting Low Mobility
The following diagram illustrates a logical workflow for diagnosing and resolving low charge carrier mobility in your CORONYLOVALENE-based devices.
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Merz, C., & El-Hag, H. (2020). The five key challenges of low‐power‐consumption OFETs. ResearchGate. [Link]
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Gu, X., & Cui, T. (2019). Polymer-Based Gate Dielectrics for Organic Field-Effect Transistors. Chemistry of Materials. [Link]
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Vacuum Depositing Inc. (2022). A Guide to Thin Film Coating Techniques. [Link]
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Girtan, M. (2012). Organic Devices: Fabrication, Applications, and Challenges. ResearchGate. [Link]
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Klauk, H., et al. (2010). Contact resistance effects in organic n-channel thin-film transistors. MPI-FKF. [Link]
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Zhao, J., et al. (2017). Revealing the underlying solvent effect on film morphology in high-efficiency organic solar cells through combined ex situ and in situ observations. RSC Publishing. [Link]
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Distrelec. (2024). 5 Ways to Troubleshoot Your Electronics Circuit. [Link]
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Prakash Astral Technologies. (2025). Organic Semiconductor microchip laboratory setup. [Link]
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McNeill, C. R., & Ade, H. (2013). Soft X-ray characterisation of organic semiconductor films. Journal of Materials Chemistry C. [Link]
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Chen, S., et al. (2009). Optimizing hole-injection in organic electroluminescent devices by modifying CuPc/NPB interface. ResearchGate. [Link]
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Kim, T., et al. (2021). Development of degradable networked-organic semiconductors and effects on charge carrier mobility in organic thin-film transistors. Journal of Materials Chemistry C. [Link]
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Advanced Science News. (2013). Better characterisation of thin film organic semiconductors. [Link]
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Loo, Y.-L., et al. (2003). Contact resistance in organic transistors that use source and drain electrodes formed by soft contact lamination. Journal of Applied Physics. [Link]
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Korvus Technology. Vacuum Deposition Coating. [Link]
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Kim, H., et al. (2002). Investigation on the effect of Metallic impurity Zn in Solvent during Photolithography process. ResearchGate. [Link]
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Arora, A., et al. (2021). Tuning Hole-Injection in Organic-Light Emitting Diodes with Self-Assembled Monolayers. ACS Applied Materials & Interfaces. [Link]
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Tme.eu. (2024). Identifying and troubleshooting typical problems related to electronic circuits. [Link]
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Gauss Centre for Supercomputing. (2018). Simulation and experiment help researchers study next-generation semiconductors. [Link]
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Jiang, L., et al. (2018). Semiconductor/dielectric interface in organic field-effect transistors: charge transport, interfacial effects, and perspectives with 2D molecular crystals. Taylor & Francis Online. [Link]
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Schmid, M., et al. (2019). Degradation Mechanisms and Reactions in Organic Light-Emitting Devices. Chemical Reviews. [Link]
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Zhang, Y., et al. (2023). Research and Progress on Organic Semiconductor Power Devices. MDPI. [Link]
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Zhang, F., et al. (2015). Origin of effects of additive solvent on film-morphology in solution-processed nonfullerene solar cells. PubMed. [Link]
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Nellikunnath, M., et al. (2017). Influence of Gate Dielectrics, Channel Length and Atmospheric Conditions on the Performance of Organic Field Effect Transistors. AIP Publishing. [Link]
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Chen, D., et al. (2009). Improved hole injection and transport of organic light-emitting devices with an efficient p-doped hole-injection layer. AIP Publishing. [Link]
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Liu, C., et al. (2018). Effect of contact resistance in organic field-effect transistors. ResearchGate. [Link]
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Zhang, Y., et al. (2023). Performance Optimization Strategies for Polymer Organic Field-Effect Transistors as Sensing Platforms. PubMed Central. [Link]
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Knehr, F., et al. (2021). Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices. PubMed Central. [Link]
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Wu, Y., et al. (2023). Reducing Contact Resistance in Organic Field-Effect Transistors: A Comprehensive Comparison between 2D and Microrod Single Crystals. ACS Applied Materials & Interfaces. [Link]
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Mas-Torrent, M., & Rovira, C. (2018). Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Omega. [Link]
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Holmes, N. P., et al. (2020). Printable Organic Semiconductors for Radiation Detection: From Fundamentals to Fabrication and Functionality. Frontiers in Materials. [Link]
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Kim, H., et al. (2024). The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes. ResearchGate. [Link]
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Haider, A., et al. (2024). Organic field-effect transistor-based sensors: recent progress, challenges and future outlook. Journal of Materials Chemistry C. [Link]
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Lee, W. H., et al. (2010). High-Performance Organic Field-Effect Transistors Based on a Self-Assembled Polar Dielectric Monolayer. ACS Publications. [Link]
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Wang, S., et al. (2018). How to reduce contact resistance in organic devices. Nature Communications. [Link]
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Technical Support Center: Coronylovalene Modeling & Validation
Welcome to the technical support center for the theoretical and experimental characterization of coronylovalene. As a novel, large-scale polycyclic aromatic hydrocarbon (PAH) with significant non-planar distortion and complex electronic properties, coronylovalene presents unique challenges that bridge the gap between theoretical prediction and experimental reality.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed for research scientists and computational chemists. Our goal is to provide not just solutions, but the underlying rationale to empower you to refine your theoretical models and validate your experimental findings with confidence.
Section 1: Foundational Challenges in Modeling Coronylovalene
Coronylovalene's unique structure, a hybrid of coronene and ovalene motifs, results in a warped π-system. This inherent strain and high degree of conjugation lead to a low HOMO-LUMO gap and significant sensitivity to environmental perturbations, making it a difficult system to model accurately. The primary challenge lies in selecting computational methods that can capture both the ground-state geometry and the subtle electronic transitions that govern its optoelectronic properties.
Here is a general workflow for an iterative refinement process:
Caption: Iterative workflow for refining coronylovalene theoretical models.
Section 2: Troubleshooting Guide for Computational Models
FAQ 2.1: My DFT geometry optimization for coronylovalene fails to converge. What are the common causes and solutions?
This is a frequent issue stemming from coronylovalene's large, flexible, and electronically complex nature. Convergence failure often points to an inadequate starting point or a challenging potential energy surface.
Causality & Solutions:
-
Poor Initial Geometry: A chemically unreasonable starting structure can lead the optimizer into high-energy regions of the potential energy surface, causing it to fail.
-
Solution: Start with a pre-optimization using a faster, lower-level theory (like a semi-empirical method, PM7, or a small basis set like STO-3G) to obtain a reasonable initial guess before moving to a higher-level DFT calculation.
-
-
Electronic Structure Complexity: Coronylovalene may exhibit near-degeneracy in its frontier orbitals or even possess a multi-reference character, which can challenge standard DFT algorithms.
-
Solution: Employ a more robust SCF convergence algorithm. Most quantum chemistry packages allow for this (e.g., SCF=XQC or SCF=QC in Gaussian). Using fractional occupation numbers, a technique known as level shifting or temperature smearing, can also aid convergence in systems with small HOMO-LUMO gaps.
-
-
Vibrational Instability (Imaginary Frequencies): The optimization may converge on a saddle point (a transition state) rather than a true energy minimum.
-
Solution: After any successful optimization, a frequency calculation is mandatory. If imaginary frequencies are present, it confirms the structure is not a minimum. Visualize the imaginary mode's vibration and perturb the geometry along that vector before re-running the optimization.
-
Caption: Decision tree for troubleshooting DFT geometry optimization failures.
FAQ 2.2: The predicted UV-Vis spectrum from my TD-DFT calculation does not match the experimental data. How can I improve the accuracy?
Discrepancies between theoretical (TD-DFT) and experimental spectra are common and provide an excellent opportunity for model refinement. The choice of functional, basis set, and the inclusion of environmental effects are critical.
Key Factors and Refinement Strategies:
| Parameter | Impact on Spectrum | Recommended Action |
| DFT Functional | Strongly influences the energy of excited states. Standard functionals like B3LYP often misrepresent charge-transfer and long-range excitations common in large PAHs. | Test range-separated functionals (e.g., CAM-B3LYP, ωB97X-D). These are specifically designed to provide a more balanced description of both short- and long-range electronic interactions, which is crucial for large, delocalized systems. |
| Basis Set | Affects the flexibility of the electron density description. Insufficient diffuse functions can lead to inaccurate predictions of excited states. | Use a basis set with at least one set of diffuse functions (e.g., 6-31+G(d)). For higher accuracy, a triple-zeta basis set like def2-TZVP is recommended. |
| Solvent Effects | The polarity of the solvent can significantly shift absorption peaks (solvatochromism) by stabilizing the ground or excited state differently. Gas-phase calculations will not capture this. | Incorporate a solvent model, such as the Polarizable Continuum Model (PCM). This provides a more realistic electronic environment and often improves agreement with solution-phase experimental data. |
| Vibronic Coupling | Experimental spectra show broad peaks due to vibrational fine structure, whereas raw TD-DFT output gives sharp, vertical transitions. | To better reproduce the experimental peak shape, perform a vibrational analysis on the optimized ground and excited state geometries to simulate the vibronic fine structure. |
Section 3: Experimental Validation & Protocol Guidance
Direct experimental data is the ultimate benchmark for any theoretical model. The following protocols outline key experiments for generating high-quality validation data.
Protocol 3.1: Correlating Simulated Spectra with Experimental Data
This protocol provides a step-by-step method for a rigorous comparison between your computational results and laboratory measurements.
Methodology:
-
Acquire High-Resolution Experimental Spectra:
-
Dissolve purified coronylovalene in a spectroscopic-grade, non-polar solvent (e.g., cyclohexane) to minimize solute-solvent interactions and aggregation.
-
Measure the UV-Vis absorption and photoluminescence (PL) spectra at a dilute concentration (~10⁻⁶ M) to avoid concentration-dependent effects.
-
Record the exact solvent used for the measurement.
-
-
Perform Gas-Phase TD-DFT Calculation:
-
Use the optimized geometry obtained from your highest-level DFT calculation.
-
Run a TD-DFT calculation (e.g., using CAM-B3LYP/def2-TZVP) to compute the first 20-30 singlet excited states.
-
-
Perform Solvent-Phase TD-DFT Calculation:
-
Repeat the TD-DFT calculation from Step 2, but this time incorporate the experimental solvent using the PCM model. Ensure the same functional and basis set are used for a direct comparison.
-
-
Compare and Refine:
-
Broaden the calculated vertical transitions with a Gaussian or Lorentzian function (FWHM of ~0.3-0.4 eV is a good starting point) to simulate the experimental peak shape.
-
Compare the peak positions (λ_max) of the main absorption bands from the gas-phase, solvent-phase, and experimental results.
-
Self-Validation: A good model will not only predict the experimental λ_max in the correct solvent but also correctly predict the solvatochromic shift (the difference in λ_max between polar and non-polar solvents). If the shift is not captured, it suggests the chosen functional may be poorly describing the change in dipole moment upon excitation.
-
FAQ 3.2: My Scanning Tunneling Microscopy (STM) images of coronylovalene on Au(111) don't match the expected structure from my gas-phase model. Why?
This is a classic example of how molecule-substrate interactions can influence molecular conformation. The Au(111) surface is not inert and can significantly perturb the structure and electronic properties of an adsorbed molecule.
Underlying Causes and Investigative Steps:
-
Surface-Induced Planarization: The strong van der Waals interaction between the coronylovalene π-system and the gold surface can partially flatten the molecule's natural curvature. This changes the intramolecular distances observed in STM.
-
Modeling Solution: Your theoretical model must include the substrate. Perform a DFT calculation of a single coronylovalene molecule on a gold slab. This is computationally expensive but necessary to capture the surface-induced geometric changes. Use a functional with dispersion corrections (e.g., PBE-D3) to accurately model the van der Waals forces.
-
-
Electronic Decoupling Layers: The electronic states of coronylovalene can hybridize with the metallic states of the gold substrate, complicating the interpretation of dI/dV spectroscopy.
-
Experimental Solution: To measure the properties of a more "isolated" molecule, introduce a decoupling layer. A thin layer of NaCl grown on the Au(111) surface before coronylovalene deposition will electronically isolate the molecule, allowing for measurements that are more comparable to gas-phase calculations.
-
References
-
Peach, M. J. G., Benfield, P., Helgaker, T., & Tozer, D. J. (2008). Excitation energies in density functional theory: An evaluation and a diagnostic test. The Journal of Chemical Physics. Available at: [Link]
-
Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews. Available at: [Link]
-
Björk, J., Hanke, F., Palma, C.-A., Samori, P., Cecchini, M., & Persson, M. (2010). Adsorption of aromatic and anti-aromatic molecules on a metal surface. The Journal of Physical Chemistry Letters. Available at: [Link]
-
Repp, J., Meyer, G., Stojković, S. M., Gourdon, A., & Joachim, C. (2005). Molecules on an insulating film: Probing the single-molecule limit. Physical Review Letters. Available at: [Link]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Synthesized Coronylovalene
For researchers in materials science and drug development, the unambiguous structural determination of novel polycyclic aromatic hydrocarbons (PAHs) is paramount. Coronylovalene, a complex and fascinating addition to this class of molecules, presents unique challenges and opportunities in its synthesis and characterization. This guide provides an in-depth comparison of the critical analytical techniques required to validate the structure of synthesized coronylovalene, grounded in the principles of scientific integrity and supported by experimental insights.
The synthesis of a complex molecule like coronylovalene is only half the journey. The crucial second half lies in rigorously proving that the synthesized molecule is indeed the target structure. This requires a multi-pronged analytical approach, as no single technique can provide the complete picture. Here, we compare the "workhorse" methods of structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
The Triad of Structural Validation: A Comparative Overview
The choice of analytical technique is dictated by the specific question being asked about the molecular structure. For a complex, planar, and largely insoluble molecule like coronylovalene, a combination of methods is essential for unequivocal structural elucidation.
| Analytical Technique | Information Provided | Strengths for Coronylovalene | Limitations for Coronylovalene |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei. | Provides detailed information on the proton and carbon framework. 2D techniques (COSY, HSQC, HMBC) can establish through-bond correlations. | Poor solubility can lead to weak signals and long acquisition times. Signal overlap in the aromatic region can be challenging to resolve. |
| Mass Spectrometry | Molecular weight, elemental composition. | High-resolution MS provides highly accurate mass measurements, confirming the molecular formula. Fragmentation patterns can offer structural clues. | Isomers can be difficult to distinguish. Does not provide information on atom connectivity. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a crystal. | Provides the "gold standard" for structural determination, revealing bond lengths, bond angles, and planarity.[1][2][3] | Requires the growth of high-quality single crystals, which can be a significant challenge for large, planar PAHs prone to aggregation.[3] |
Delving Deeper: Experimental Protocols and Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is a powerful first step in structural validation, providing a detailed fingerprint of the molecule's electronic structure. For large PAHs, both ¹H and ¹³C NMR are indispensable.
-
Sample Preparation: Due to the expected low solubility of coronylovalene, a high-boiling, deuterated solvent such as 1,2,4-trichlorobenzene-d₃ or tetrachloroethane-d₂ is recommended. Dissolve approximately 5-10 mg of the synthesized product in 0.5 mL of the chosen solvent. Gentle heating and sonication may be necessary to aid dissolution.
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum. For PAHs, the aromatic protons typically resonate in the range of 7.0-9.5 ppm.[4]
-
Due to the high symmetry of the coronylovalene structure, a relatively simple spectrum with a few distinct signals is anticipated.
-
If signal overlap is observed, 2D NMR techniques such as COSY (Correlation Spectroscopy) should be employed to identify neighboring protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. The aromatic carbons of PAHs typically appear in the 120-150 ppm range.[5]
-
Due to the low natural abundance of ¹³C and potentially long relaxation times for quaternary carbons, a long acquisition time (several hours to overnight) may be required.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups (though only CH groups are expected in the aromatic region of the parent coronylovalene).
-
-
2D NMR for Connectivity (HSQC and HMBC):
-
An HSQC (Heteronuclear Single Quantum Coherence) spectrum will correlate each proton to its directly attached carbon atom.
-
An HMBC (Heteronuclear Multiple Bond Correlation) spectrum is crucial for establishing the overall carbon framework by showing correlations between protons and carbons that are two or three bonds away.
-
Causality Behind Experimental Choices: The choice of a high-boiling solvent is a direct consequence of the poor solubility of large PAHs.[6] The use of 2D NMR techniques is a necessity to overcome the potential for signal overlap in the crowded aromatic region of the spectrum and to piece together the complex carbon skeleton.
Mass Spectrometry: Confirming the Molecular Formula
Mass spectrometry provides the crucial confirmation of the molecular weight and, with high-resolution instruments, the elemental composition of the synthesized molecule.
-
Ionization Method Selection: For large, non-volatile molecules like coronylovalene, soft ionization techniques are required to prevent fragmentation.
-
MALDI (Matrix-Assisted Laser Desorption/Ionization): This is often the method of choice for large PAHs. The sample is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid) that absorbs the laser energy, leading to gentle ionization of the analyte.
-
ESI (Electrospray Ionization): While less common for nonpolar PAHs, it can sometimes be used, especially if the molecule can be charged, for example, through metal adduction.[7]
-
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, is essential.[8]
-
Data Analysis:
-
The primary goal is to identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
The measured mass-to-charge ratio (m/z) should be compared to the calculated exact mass of coronylovalene. A mass accuracy of <5 ppm is expected for confident formula determination.
-
The isotopic distribution pattern should also be analyzed and compared to the theoretical pattern for the proposed molecular formula.
-
Causality Behind Experimental Choices: The use of soft ionization techniques like MALDI is critical to keep the large, relatively fragile PAH molecule intact during the analysis. High-resolution mass spectrometry is non-negotiable as it provides the necessary mass accuracy to distinguish between molecules with the same nominal mass but different elemental compositions.
Single-Crystal X-ray Crystallography: The Definitive Structure
While challenging, obtaining a single-crystal X-ray structure is the ultimate proof of the synthesized molecule's identity and provides invaluable insights into its three-dimensional packing and intermolecular interactions.[9]
-
Crystal Growth: This is often the most difficult step.[3]
-
Slow Evaporation: Dissolve the purified coronylovalene in a suitable solvent (e.g., toluene, chlorobenzene) and allow the solvent to evaporate slowly over several days or weeks.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
-
Crystal Mounting and Data Collection:
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated.
-
An atomic model is built into the electron density map and refined to achieve the best possible fit to the experimental data.[8]
-
Causality Behind Experimental Choices: The slow crystallization techniques are necessary to allow the large, planar molecules of coronylovalene to self-assemble into a well-ordered crystal lattice. Cryo-cooling is essential to protect the crystal from the intense X-ray beam and to improve the quality of the diffraction data.
Visualizing the Validation Workflow
The logical flow of validating the structure of synthesized coronylovalene can be visualized as a sequential and complementary process.
Caption: Workflow for the synthesis and structural validation of coronylovalene.
Conclusion: A Self-Validating System
The structural validation of a complex synthesized molecule like coronylovalene is a self-validating system. The data from each analytical technique must be consistent with the others. The proton and carbon environments observed in the NMR spectra must correspond to the molecular formula determined by mass spectrometry, and both must be in complete agreement with the three-dimensional structure revealed by X-ray crystallography. By employing this rigorous, multi-technique approach, researchers can have the utmost confidence in their synthetic achievements and pave the way for the exploration of the novel properties and applications of coronylovalene.
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Rainsford, M. H. (2017). The Synthesis and Characterization of Corannulene-Based Metal-Organic Frameworks. Journal of the South Carolina Academy of Science, 15(2). Available at: [Link]
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An, D., Guo, C., & Chen, Y. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. Materials, 11(4), 460. Available at: [Link]
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X‐ray crystal structures of coronenes 13 (a, d, g and j), 14 (b, e, h... (n.d.). In ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Coronene and Ovalene: Structure, Synthesis, and Semiconductor Performance
An In-Depth Comparative Analysis for Materials Scientists
Author's Note: The topic specified for comparison was "CORONYLOVALENE" and the well-documented polycyclic aromatic hydrocarbon (PAH), Coronene. As "CORONYLOVALENE" is not a recognized standard chemical name in scientific literature, this guide will proceed by comparing Coronene with Ovalene . This choice is based on the phonetic similarity and the scientifically relevant comparison between these two prominent, structurally related nanographene molecules. Both are benchmarks in the study of large PAHs for electronic applications.
Introduction: The Allure of Planar Carbon Lattices
In the quest for next-generation electronic materials, polycyclic aromatic hydrocarbons (PAHs) represent a foundational class of organic semiconductors.[1] Their rigid, planar structures and extensive π-conjugated systems facilitate intermolecular charge transport, making them prime candidates for applications in organic field-effect transistors (OFETs), photovoltaics, and light-emitting diodes.[2] Among the vast family of PAHs, Coronene (C₂₄H₁₂) and Ovalene (C₃₂H₁₄) serve as exemplary models. Coronene, with its high D₆h symmetry, is often called "superbenzene" and provides a critical link between molecular aromatics and extended graphene lattices.[3][4] Ovalene, a larger, oblong nanographene, offers a different aspect ratio and electronic structure, presenting a fascinating case for comparative study.
This guide provides a detailed comparative analysis of Coronene and Ovalene, focusing on the interplay between their molecular structure, synthesis, and resulting performance in electronic applications. We will delve into experimental data, provide validated protocols, and explain the causal reasoning behind methodological choices, offering researchers and drug development professionals a comprehensive resource for utilizing these molecules.
Part 1: Molecular Architecture and Physicochemical Properties
The fundamental differences in the electronic and material properties of Coronene and Ovalene originate from their distinct molecular structures. Coronene is a highly symmetric, disc-like molecule composed of a central benzene ring peri-fused with six other benzene rings.[3] Ovalene, by contrast, is a larger, elongated structure of ten fused benzene rings. This increase in size and change in symmetry has profound implications for its electronic and intermolecular packing behavior.[5]
Caption: Generalized workflow for PAH synthesis and purification.
Part 3: Comparative Performance in Organic Electronics
The primary application for high-purity Coronene and Ovalene in materials science is as the active semiconductor layer in OFETs. [2][6]In an OFET, a voltage applied to a gate electrode modulates the flow of charge carriers (holes or electrons) through the organic semiconductor channel between source and drain electrodes. The performance of the device is directly tied to the intrinsic electronic properties of the PAH and the molecular ordering in the thin film.
The key mechanism is π-π stacking. When molecules are arranged in a highly ordered fashion (e.g., the herringbone packing of Coronene), the overlapping π-orbitals of adjacent molecules create pathways for charge carriers to "hop" from one molecule to the next. The efficiency of this process is governed by the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Computational studies provide invaluable insight into these properties. The larger conjugated system of Ovalene generally leads to a smaller HOMO-LUMO gap compared to Coronene, which suggests it should absorb lower-energy photons and potentially require less energy to inject charge. [7][8] Table 2: Comparative Electronic Properties (Computed)
| Property | Coronene | Ovalene | Significance for OFETs | Reference(s) |
|---|---|---|---|---|
| Vertical Ionization Energy (eV) | ~6.1 - 6.4 | ~5.8 - 6.0 | Relates to the HOMO level; ease of hole injection from the electrode. | [7][8] |
| Vertical Electron Affinity (eV) | ~1.5 - 1.8 | ~1.9 - 2.2 | Relates to the LUMO level; ease of electron injection. | [7][8] |
| Quasi-Particle Energy Gap (eV) | ~4.3 - 4.6 | ~3.8 - 4.0 | Energy required to create an exciton; affects charge generation and stability. | [9][7]|
These computational results indicate that Ovalene's electronic structure is, in principle, slightly more favorable for charge injection than Coronene's due to its higher electron affinity and lower ionization energy. [7]However, device performance is not solely dependent on single-molecule electronics. The ability to form large, well-ordered crystalline domains during thin-film deposition is equally critical. The high symmetry of Coronene can be advantageous in promoting self-assembly into highly ordered films, which is essential for achieving high charge carrier mobility. [2]
Part 4: Key Experimental Protocols
Trustworthy and reproducible results depend on meticulous experimental execution. Below are self-validating protocols for the fabrication and characterization of PAH-based OFETs.
Protocol 1: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol describes the fabrication of a standard device architecture used for evaluating new organic semiconductors. [10][11] Objective: To create a functional transistor structure where the PAH active layer can be tested.
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric).
-
Coronene or Ovalene (purified by sublimation).
-
Gold (Au) pellets (99.99% purity) for source/drain electrodes.
-
Solvents: Acetone, Isopropanol (IPA), Deionized (DI) water.
-
(Optional) Adhesion layer: Titanium (Ti) or Chromium (Cr).
Workflow:
Caption: OFET fabrication workflow.
Step-by-Step Methodology:
-
Substrate Cleaning (Causality: Critical for Film Quality):
-
Clean the Si/SiO₂ substrate by sequential ultrasonication in acetone, isopropanol, and DI water for 15 minutes each. This removes organic and particulate contaminants that would otherwise disrupt the crystalline growth of the semiconductor film.
-
Dry the substrate thoroughly with a nitrogen gun.
-
-
Organic Semiconductor Deposition (Causality: Controls Performance):
-
Place the cleaned substrate into a high-vacuum thermal evaporator (base pressure < 5x10⁻⁶ Torr).
-
Deposit a 40-50 nm thick film of Coronene or Ovalene. The deposition rate should be kept low and constant (e.g., 0.2 Å/s) to promote the formation of large, ordered crystalline grains. The substrate temperature can be held at an elevated temperature (e.g., 60°C) to increase molecular surface mobility and further improve film crystallinity.
-
-
Thermal Annealing (Causality: Improves Molecular Ordering):
-
Transfer the substrate to an inert atmosphere (e.g., a nitrogen-filled glovebox) without breaking vacuum if possible.
-
Anneal the film on a hotplate at a temperature below the material's sublimation point (e.g., 120-150°C) for 30-60 minutes. This step provides thermal energy that allows molecules to rearrange into more thermodynamically stable, highly ordered domains, which is crucial for high charge mobility.
-
-
Source-Drain Electrode Deposition (Causality: Defines the Channel):
-
Return the substrate to the thermal evaporator.
-
Place a shadow mask with the desired channel dimensions (e.g., Channel Length L = 50 µm, Channel Width W = 1000 µm) in firm contact with the organic film.
-
Deposit a 50 nm layer of Gold (Au). An optional 5 nm adhesion layer of Cr or Ti can be deposited first to improve contact. This step defines the final transistor structure.
-
Protocol 2: Electrical Characterization of the OFET
Objective: To measure the key performance metrics of the fabricated device, primarily the charge carrier mobility (µ).
Equipment:
-
Semiconductor parameter analyzer (e.g., Keithley 4200-SCS).
-
Probe station located in an inert atmosphere or vacuum.
Step-by-Step Methodology:
-
Device Connection:
-
Place the fabricated device on the probe station chuck.
-
Carefully land micro-probes on the source, drain, and the backside of the Si wafer (gate).
-
-
Output Curve Measurement (I_D vs. V_D):
-
Set the gate voltage (V_G) to a series of fixed negative values (e.g., 0 V, -10 V, -20 V, -30 V, -40 V), as PAHs are typically p-type semiconductors (hole-transporting).
-
For each V_G, sweep the drain voltage (V_D) from 0 V to a negative value (e.g., -40 V) and measure the drain current (I_D).
-
A successful device will show an increase in drain current with more negative gate voltage, indicating channel formation.
-
-
Transfer Curve Measurement (I_D vs. V_G):
-
Set the drain voltage (V_D) to a fixed high value in the saturation regime (e.g., -40 V).
-
Sweep the gate voltage (V_G) from a positive value (e.g., +10 V) to a negative value (e.g., -40 V) and measure I_D.
-
-
Data Analysis (Mobility Calculation):
-
The field-effect mobility (µ) in the saturation regime is calculated from the slope of the (√|I_D|) vs. V_G plot using the following equation: I_D = (W / 2L) * µ * C_i * (V_G - V_T)²
-
Where:
-
W is the channel width.
-
L is the channel length.
-
C_i is the capacitance per unit area of the gate dielectric (for 300 nm SiO₂, C_i ≈ 11.5 nF/cm²).
-
V_T is the threshold voltage.
-
-
Conclusion and Future Outlook
This guide has systematically compared Coronene and Ovalene, two cornerstone molecules in the field of organic electronics. While both are planar, fully conjugated PAHs, their differences in size and symmetry lead to distinct electronic properties and packing behaviors.
-
Coronene stands out for its high symmetry, which often facilitates excellent self-assembly into well-ordered films, a prerequisite for high charge mobility.
-
Ovalene , with its larger π-system, possesses a smaller energy gap and more favorable frontier orbital energies for charge injection. [7][8] The choice between them is therefore a trade-off. For applications demanding the highest possible charge mobility where processing can be optimized for crystalline growth, Coronene and its derivatives remain a top choice. For applications where tuning the energy levels for better alignment with electrodes is paramount, the larger, more electronically versatile Ovalene scaffold may offer advantages.
Future research will undoubtedly focus on the chemical functionalization of these core structures. The addition of solubilizing groups can enable solution-based processing for low-cost, large-area electronics, while the incorporation of electron-withdrawing or -donating groups can precisely tune their HOMO/LUMO levels for specific applications in transistors, solar cells, and sensors. The foundational understanding of these two molecules provides a critical roadmap for the rational design of the next generation of organic electronic materials.
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Georgia Institute of Technology. (n.d.). CHARACTERIZATION OF POLYCYCLIC AROMATIC HYDROCARBONS (PAH) IN AIRBORNE PARTICLES AND ASSESSMENT OF HUMAN EXPOSURE TO PAHS. Retrieved January 25, 2026, from [Link]
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National Center for Biotechnology Information. (2023). Gas-Phase Synthesis of Coronene through Stepwise Directed Ring Annulation. PubMed. Retrieved January 25, 2026, from [Link]
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American Chemical Society Publications. (2017). Selective Adsorption of Coronene atop the Polycyclic Aromatic Diimide Monolayer Investigated by STM and DFT. ACS Omega. Retrieved January 25, 2026, from [Link]
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American Chemical Society Publications. (2019). Dibenzo[hi,st]ovalene as Highly Luminescent Nanographene: Efficient Synthesis via Photochemical Cyclodehydroiodination, Optoelectronic Properties, and Single-Molecule Spectroscopy. Journal of the American Chemical Society. Retrieved January 25, 2026, from [Link]
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A Researcher's Guide to Comparing the Optical Properties of Polycyclic Aromatic Hydrocarbons: Ovalene vs. a Novel Analogue
This guide provides a comprehensive framework for the comparative analysis of the optical properties of polycyclic aromatic hydrocarbons (PAHs), with a specific focus on ovalene and a hypothetical analogue, herein referred to as "Coronylolvalene." While ovalene is a well-characterized reddish-orange PAH known for the green fluorescence of its solutions under UV light, "coronylolvalene" does not correspond to a readily identifiable compound in the current scientific literature.[1] Therefore, this document will use "Coronylolvalene" as a placeholder to illustrate the essential experimental and analytical methodologies required to characterize a novel PAH and benchmark its optical performance against an established molecule like ovalene. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to conduct their own comparative studies.
Introduction to Ovalene and the Significance of Comparative Analysis
Ovalene (C₃₂H₁₄) is a large, planar PAH composed of ten peri-fused benzene rings.[1] Its rigid, extended π-conjugated system is responsible for its characteristic absorption and emission properties, making it a subject of interest in materials science, astrophysics, and as a model compound for larger graphitic structures. The optical properties of PAHs are critically dependent on their molecular structure, including the size and topology of the π-system, the presence of substituents, and molecular symmetry.
The comparative analysis of a novel PAH like "Coronylolvalene" against a well-understood benchmark such as ovalene is a cornerstone of molecular engineering and materials discovery. Such studies allow us to elucidate structure-property relationships, which is the causal link between molecular design and photophysical behavior. Understanding these relationships is paramount for the rational design of new molecules with tailored optical characteristics for applications ranging from organic light-emitting diodes (OLEDs) and solar cells to fluorescent probes in biomedical imaging.
Fundamental Optical Properties for Comparison
A thorough comparison of the optical properties of two PAHs should encompass the following key parameters:
-
Absorption Spectrum: This reveals the wavelengths of light a molecule absorbs, providing insights into its electronic transitions. Key features to compare include the position of the absorption maxima (λmax), the molar absorption coefficients (ε), and the overall shape of the spectrum.
-
Emission Spectrum: For fluorescent molecules, the emission spectrum shows the wavelengths of light emitted after excitation. Important comparative points are the emission maxima (λem), the Stokes shift (the difference in wavelength between the absorption and emission maxima), and the spectral shape.
-
Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[2] It is a critical parameter for applications requiring bright fluorescence.
-
Fluorescence Lifetime (τF): This is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. It is sensitive to the molecule's environment and quenching processes.
Experimental Protocols for Optical Characterization
To ensure the scientific validity of a comparative study, it is crucial to employ standardized and well-controlled experimental procedures.
UV-Visible Absorption Spectroscopy
This technique is used to measure the absorption of light by a sample as a function of wavelength.
Protocol:
-
Sample Preparation:
-
Prepare stock solutions of both ovalene and "Coronylolvalene" in a suitable solvent (e.g., toluene, dichloromethane) of spectroscopic grade.[1] The concentration should be accurately known.
-
Prepare a series of dilutions from the stock solutions to determine the linear range of absorbance (typically between 0.1 and 1.0).
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
-
Measurement:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Measure the absorbance spectra of the sample solutions across a relevant wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar absorption coefficient (ε) at λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Fluorescence Spectroscopy
This technique measures the emission of light from a sample after it has absorbed light.
Protocol:
-
Sample Preparation:
-
Prepare dilute solutions of ovalene and "Coronylolvalene" in the same solvent used for UV-Vis measurements. The absorbance of the solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
-
Instrumentation:
-
Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
-
Measurement:
-
Set the excitation wavelength (λex), usually at the absorption maximum (λmax) determined from the UV-Vis spectrum.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λem).
-
Calculate the Stokes shift: Δλ = λem - λmax.
-
Relative Fluorescence Quantum Yield Determination
The comparative method is a reliable way to determine the fluorescence quantum yield of an unknown sample by comparing it to a standard with a known quantum yield.[2][3]
Protocol:
-
Standard Selection:
-
Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. For ovalene, which has a green fluorescence, a standard like 9,10-diphenylanthracene in cyclohexane (ΦF = 0.97) could be suitable.
-
-
Sample Preparation:
-
Prepare a series of solutions of both the standard and the sample at different concentrations, ensuring their absorbance at the excitation wavelength is within the linear range (0.02 - 0.1).
-
-
Measurement:
-
Measure the UV-Vis absorption spectra and record the absorbance at the chosen excitation wavelength for all solutions.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrumental settings.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The fluorescence quantum yield of the sample (ΦF,sample) can be calculated using the following equation:
ΦF,sample = ΦF,std * (msample / mstd) * (nsample² / nstd²)
where ΦF,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[3]
-
Comparative Data Analysis: Ovalene vs. "Coronylolvalene"
The collected experimental data should be organized in a clear and concise manner to facilitate direct comparison.
Table 1: Comparison of Photophysical Properties of Ovalene and "Coronylolvalene"
| Property | Ovalene | "Coronylolvalene" (Hypothetical Data) |
| Absorption Maxima (λmax, nm) | ~465, ~456[4] | To be determined experimentally |
| Molar Absorptivity (ε, M-1cm-1 at λmax) | To be determined experimentally | To be determined experimentally |
| Emission Maximum (λem, nm) | ~475[5] | To be determined experimentally |
| Stokes Shift (nm) | ~10-20 | To be determined experimentally |
| Fluorescence Quantum Yield (ΦF) | Reported to be fluorescent[1] | To be determined experimentally |
| Fluorescence Lifetime (τF, ns) | ~1700 (in a supersonic jet)[5] | To be determined experimentally |
Visualizing Structure-Property Relationships
Diagrams are powerful tools for illustrating the proposed relationships between molecular structure and the observed optical properties.
Caption: Experimental workflow for the comparative optical characterization of two PAHs.
Conclusion and Future Directions
This guide has outlined a robust methodology for the comparative analysis of the optical properties of ovalene and a novel analogue, "Coronylolvalene." By following the detailed experimental protocols and data analysis frameworks presented, researchers can systematically characterize new PAHs and gain a deeper understanding of their structure-property relationships. The insights gained from such comparative studies are essential for the advancement of organic materials science and the development of next-generation optoelectronic and biophotonic technologies. Future work should focus on expanding the comparative analysis to include other photophysical parameters such as phosphorescence, excited-state dynamics, and environmental sensitivity (solvatochromism), which will provide an even more complete picture of the molecules' behavior.
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-
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A Comparative Benchmarking Guide to CORONYLOVALENE and Other Large Polycyclic Aromatic Hydrocarbons for Advanced Applications
Welcome to a comprehensive guide designed for researchers, materials scientists, and professionals in drug development. This document provides a comparative analysis of CORONYLOVALENE against other notable large Polycyclic Aromatic Hydrocarbons (PAHs), focusing on their potential for specific, high-performance applications. In the ever-evolving landscape of organic electronics and molecular probes, the selection of the core molecular scaffold is a critical determinant of device performance and experimental success. This guide aims to provide a deep, data-driven comparison to inform this selection process.
While direct experimental data for CORONYLOVALENE remains limited in publicly accessible literature, this guide will leverage available information on its structural analogue, dicoronylene, and other well-characterized large PAHs to project its potential performance and highlight key areas for future research. We will delve into the fundamental photophysical and electronic properties of these fascinating molecules and present standardized protocols for their benchmarking.
Introduction to Large Polycyclic Aromatic Hydrocarbons
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic molecules composed of fused aromatic rings.[1] Their extended π-conjugated systems endow them with unique optical and electronic properties, making them prime candidates for a range of applications, from organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) to fluorescent probes for bioimaging.[2][3] The performance of PAH-based devices and probes is intrinsically linked to the size, shape, and electronic structure of the constituent molecules.
CORONYLOVALENE, a large, complex PAH, represents an intriguing but underexplored member of this family. Its extended conjugation suggests the potential for strong light absorption and emission, as well as efficient charge transport. This guide will compare its projected attributes with those of other well-studied large PAHs such as coronene, ovalene, and dicoronylene.
Benchmarking for Organic Electronics
The performance of organic electronic devices is critically dependent on the charge transport characteristics and energy levels of the active semiconductor layer. For PAHs, these properties are dictated by their molecular packing in the solid state and their intrinsic electronic structure.
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of modern organic electronics. The key performance metric for an OFET is its charge carrier mobility (µ), which quantifies the velocity of charge carriers in the semiconductor layer under an applied electric field.
Causality in Experimental Design: The choice of deposition method for the PAH thin film is crucial as it directly influences the molecular packing and, consequently, the charge carrier mobility. Solution-shearing and vacuum deposition are common techniques that can promote ordered crystalline domains, which are essential for efficient charge transport. The substrate temperature during deposition also plays a significant role in controlling film morphology.
Self-Validating Protocol: OFET Fabrication and Characterization
This protocol outlines a standardized procedure for fabricating and testing bottom-gate, top-contact OFETs to benchmark the performance of different PAHs.
-
Substrate Preparation:
-
Begin with heavily n-doped silicon wafers with a 300 nm thermally grown SiO₂ layer, which will serve as the gate dielectric.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen and then bake at 120°C for 30 minutes to remove any residual moisture.
-
Treat the SiO₂ surface with a hydrophobic self-assembled monolayer, such as octadecyltrichlorosilane (OTS), to improve the interface quality and promote ordered growth of the PAH film.
-
-
PAH Thin-Film Deposition:
-
Deposit a 50 nm thick film of the PAH onto the treated substrate using either vacuum sublimation or a solution-based technique like spin-coating or drop-casting from a suitable solvent (e.g., toluene, chlorobenzene).
-
During vacuum deposition, maintain a substrate temperature that is optimized for the specific PAH to promote crystalline film growth. This temperature is typically just below the material's sublimation temperature.
-
For solution deposition, control the concentration of the PAH solution and the spin speed (for spin-coating) to achieve the desired film thickness and morphology.
-
-
Source-Drain Electrode Deposition:
-
Deposit 50 nm thick gold source and drain electrodes through a shadow mask onto the PAH film. The channel length (L) and width (W) are defined by the shadow mask, with typical values being 50 µm and 1 mm, respectively.
-
-
Device Characterization:
-
Perform all electrical measurements in a nitrogen-filled glovebox or a vacuum probe station to prevent degradation of the organic semiconductor by air and moisture.
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer.
-
Extract the charge carrier mobility (µ) from the saturation regime of the transfer curve using the following equation: IDS = ( W / 2L ) * µ * Ci * (VGS - VT)² where IDS is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, VGS is the gate-source voltage, and VT is the threshold voltage.
-
Comparative Data for Large PAHs in OFETs
While specific data for CORONYLOVALENE is not available, we can look at the performance of other large PAHs to establish a benchmark.
| PAH | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Pentacene | Vacuum Deposition | ~1 | >10⁶ | [4] |
| Dibenzo[a,h]anthracene | Solution Shearing | ~0.1 | >10⁵ | [2] |
| CORONYLOVALENE (Projected) | Vacuum Deposition | (To be determined) | (To be determined) |
Note: The performance of OFETs is highly dependent on processing conditions. The values presented here are representative.
Organic Solar Cells (OSCs)
In OSCs, PAHs can function as either the electron donor or acceptor material. The key performance parameters for an OSC are the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Causality in Experimental Design: The energy levels (HOMO and LUMO) of the donor and acceptor materials must be well-aligned to ensure efficient charge separation at the donor-acceptor interface. The morphology of the bulk heterojunction (BHJ) blend is also critical for efficient charge transport and collection. The choice of solvent and the use of additives can significantly impact the blend morphology.
Self-Validating Protocol: OSC Fabrication and Characterization
This protocol describes the fabrication and testing of a standard bulk heterojunction OSC.
-
Substrate Preparation:
-
Clean patterned indium tin oxide (ITO)-coated glass substrates by sonicating in deionized water, acetone, and isopropanol.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole extraction.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO and anneal at 140°C for 10 minutes.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the PAH (as the donor) and a suitable fullerene derivative (e.g., PC61BM) or a non-fullerene acceptor in a solvent like chlorobenzene. The weight ratio of donor to acceptor needs to be optimized for each material system.
-
Spin-coat the active layer blend onto the HTL inside a nitrogen-filled glovebox. The thickness of the active layer is typically around 100 nm.
-
Anneal the active layer at an optimized temperature to improve the morphology and crystallinity of the blend.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Deposit a thin layer of an ETL, such as calcium or bathocuproine, followed by a thicker layer of aluminum (100 nm) through a shadow mask via thermal evaporation under high vacuum (<10-6 Torr).
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the OSC under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
Determine the PCE, Voc, Jsc, and FF from the J-V curve.
-
Measure the external quantum efficiency (EQE) to determine the spectral response of the device.
-
Comparative Data for Large PAHs in OSCs
| Donor PAH | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| P3HT | PC61BM | ~3.5 | 0.6 | 10 | 0.6 | [5] |
| Dibenzo[a,j]coronene derivative | PC71BM | ~6.5 | 0.9 | 12 | 0.6 | [6] |
| CORONYLOVALENE (Projected) | PC71BM | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
Note: The performance of OSCs is highly dependent on the choice of acceptor, solvent, and processing conditions.
Benchmarking for Fluorescent Probes and Bioimaging
The inherent fluorescence of many PAHs makes them attractive candidates for use as molecular probes in various sensing and imaging applications.[7] Key performance metrics for a fluorescent probe include its fluorescence quantum yield (ΦF), molar extinction coefficient (ε), and photostability.
Causality in Experimental Design: The fluorescence properties of a PAH are highly sensitive to its local environment. Therefore, it is crucial to perform measurements in solvents of varying polarity to understand the probe's response. For bioimaging applications, solubility and stability in aqueous media are paramount.
Self-Validating Protocol: Photophysical Characterization
This protocol details the steps for characterizing the fundamental photophysical properties of a PAH.
-
Sample Preparation:
-
Prepare dilute solutions of the PAH in a range of solvents (e.g., hexane, toluene, dichloromethane, acetonitrile, water with a co-solvent if necessary) with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner-filter effects.
-
-
UV-Vis Absorption Spectroscopy:
-
Measure the absorption spectrum of each solution using a UV-Vis spectrophotometer.
-
Determine the molar extinction coefficient (ε) at the absorption maximum (λmax,abs) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length.
-
-
Fluorescence Spectroscopy:
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at λmax,abs.
-
Determine the fluorescence quantum yield (ΦF) using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546). The quantum yield is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Photostability Measurement:
-
Expose a solution of the PAH to continuous high-intensity light from a xenon lamp or a laser at its absorption maximum.
-
Monitor the decrease in absorbance or fluorescence intensity over time to quantify the photostability.
-
Comparative Photophysical Data for Large PAHs
| PAH | λmax,abs (nm) | λmax,em (nm) | ΦF | Solvent | Reference |
| Coronene | 302, 340 | 425, 445 | 0.23 | Cyclohexane | [8] |
| Ovalene | 345, 430 | 465, 490 | 0.31 | Benzene | [8] |
| Dicoronylene | ~450 | ~480 | (Not Reported) | [1] | |
| CORONYLOVALENE (Projected) | (To be determined) | (To be determined) | (To be determined) |
Note: Photophysical properties are highly dependent on the solvent and measurement conditions.
Future Directions and the Promise of CORONYLOVALENE
The limited availability of experimental data on CORONYLOVALENE underscores a significant opportunity for research. Its large, extended π-system suggests that it could exhibit remarkable properties, potentially surpassing those of smaller, more well-studied PAHs.
Key Research Questions for CORONYLOVALENE:
-
Synthesis and Purification: Development of scalable and efficient synthetic routes to obtain high-purity CORONYLOVALENE is a prerequisite for its systematic study.
-
Photophysical and Electronic Characterization: A thorough investigation of its absorption, emission, and redox properties is needed to understand its fundamental electronic structure.
-
Solid-State Packing and Morphology: X-ray diffraction and atomic force microscopy studies are required to elucidate its packing behavior in thin films, which is critical for charge transport.
-
Device Performance: Fabrication and testing of OFETs and OSCs incorporating CORONYLOVALENE will be the ultimate test of its potential in organic electronics.
-
Biocompatibility and Cellular Uptake: For bioimaging applications, its cytotoxicity and ability to be functionalized for targeted delivery need to be assessed.
Conclusion
This guide has provided a framework for benchmarking the performance of large PAHs, with a particular focus on the potential of the under-investigated CORONYLOVALENE. While a direct comparison is hampered by the current lack of data for this specific molecule, by understanding the structure-property relationships in other large PAHs and by following the standardized benchmarking protocols outlined herein, researchers can effectively evaluate new candidates as they emerge. The exploration of large, complex PAHs like CORONYLOVALENE holds immense promise for the future of organic electronics and advanced molecular probes. It is our hope that this guide will serve as a valuable resource and a catalyst for further investigation into this exciting class of materials.
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A Comparative Guide to the Theoretical Predictions and Experimental Validation of Coronylovalene
Executive Summary
This guide delves into the theoretical predictions and potential experimental validation of "coronylovalene," a novel, hypothetical polycyclic aromatic hydrocarbon (PAH). As this molecule is not found in existing literature, this document establishes a predictive framework by drawing objective comparisons with two well-characterized, structurally related PAHs: coronene (C₂₄H₁₂) and ovalene (C₃₂H₁₄). By examining the known theoretical and experimental data of these benchmark molecules, we can forecast the expected properties of coronylovalene and outline a comprehensive strategy for its synthesis and validation. This guide is intended for researchers, scientists, and drug development professionals working at the forefront of materials science and organic electronics.
Introduction: Defining the Hypothetical "Coronylovalene"
The name "coronylovalene" suggests a hybrid molecular structure that incorporates motifs from both coronene and ovalene. For the purposes of this guide, we define coronylovalene as an ovalene core that is peripherally fused with benzene rings in a manner that extends its π-system, creating a molecule with C₄₂H₁₆ stoichiometry. This structure represents a fascinating target for both theoretical and experimental exploration, as it is expected to exhibit unique photophysical and electronic properties stemming from its expanded graphitic character.
To ground our predictions, we will leverage the extensive body of research on coronene and ovalene. Coronene, with its highly symmetric, disc-like structure, and ovalene, a larger, more elongated PAH, provide excellent reference points for understanding how molecular size and symmetry influence the properties of large aromatic systems.[1][2]
Molecular Structures of Benchmark and Target Molecules
The structures of coronene, ovalene, and our proposed coronylovalene are depicted below. This visualization helps to conceptualize the structural relationships and the rationale for our comparative approach.
Caption: Molecular structures of benchmark and target molecules.
Theoretical Predictions: A Comparative Analysis
The electronic and optical properties of PAHs are intrinsically linked to the size and topology of their π-conjugated systems. Theoretical calculations, primarily those based on Density Functional Theory (DFT), provide invaluable insights into these properties before embarking on complex synthetic endeavors.
Electronic Properties: HOMO-LUMO Gap and Ionization Potential
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the gap between them, are critical parameters that determine a molecule's electronic behavior, including its reactivity and absorption characteristics.
Based on computational studies of coronene and ovalene, a clear trend emerges: as the number of fused aromatic rings increases, the HOMO-LUMO gap tends to decrease.[3][4] This is due to the greater delocalization of π-electrons, which raises the HOMO energy and lowers the LUMO energy.
Predicted Properties of Coronylovalene: We predict that coronylovalene (C₄₂H₁₆), being significantly larger than both coronene and ovalene, will exhibit a smaller HOMO-LUMO gap. This suggests that it will absorb light at longer wavelengths and be more easily oxidized (i.e., have a lower ionization potential) than its smaller counterparts.
Spectroscopic Properties: A Predictive Overview
Spectroscopic techniques are the cornerstone of molecular characterization. We can predict the key features of coronylovalene's spectra by comparing them with the known spectra of our benchmark molecules.
-
UV-Vis Spectroscopy: The primary absorption bands in the UV-Vis spectra of PAHs correspond to π-π* transitions. The larger the conjugated system, the more red-shifted these absorptions become.[5] Coronene and ovalene have complex absorption spectra with multiple bands.[6][7] We predict that coronylovalene's absorption spectrum will be even more complex and extend further into the visible region, potentially resulting in a deeply colored compound.
-
Raman Spectroscopy: Raman spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of molecules.[8] For graphene-like molecules, the most prominent features are the D-band (related to defects) and the G-band (related to in-plane sp² carbon vibrations).[9][10] By extrapolating from coronene and ovalene, we anticipate that coronylovalene will exhibit a sharp G-band, characteristic of a well-ordered graphitic structure.
-
¹H NMR Spectroscopy: The chemical shifts of protons in ¹H NMR spectra of PAHs are highly sensitive to their local electronic environment. Protons on the periphery of these molecules are typically deshielded and appear at high chemical shifts. Given the extended aromatic system of coronylovalene, we predict that its peripheral protons will exhibit even greater deshielding than those of coronene and ovalene.
Comparative Table of Theoretical and Experimental Data
The following table summarizes the known theoretical and experimental data for coronene and ovalene, alongside our predictions for coronylovalene.
| Property | Coronene (C₂₄H₁₂) | Ovalene (C₃₂H₁₄) | Coronylovalene (C₄₂H₁₆) (Predicted) |
| Molar Mass ( g/mol ) | 300.36 | 398.45[1] | 524.58 |
| HOMO-LUMO Gap (eV) | ~4.0 (Calculated)[3] | ~3.2 (Calculated)[3] | < 3.0 |
| Ionization Energy (eV) | ~7.2 (Calculated)[3] | ~6.7 (Calculated)[3] | < 6.5 |
| Major UV-Vis Absorption (nm) | ~300, ~340, ~425 | ~320, ~430, ~467[6] | Red-shifted, >470 |
| Fluorescence Emission | Yellowish-green[11] | Green fluorescence under UV light[1] | Orange to Red |
| ¹H NMR Chemical Shifts (ppm) | ~8.9 | ~8.0 - 9.2 | > 9.2 |
| Raman G-Band (cm⁻¹) | ~1580-1620 | ~1580-1620[12] | ~1580-1620 |
Proposed Experimental Validation: A Step-by-Step Approach
Validating the theoretical predictions for coronylovalene requires a multi-faceted experimental strategy, beginning with its synthesis and culminating in a thorough spectroscopic characterization.
Synthesis of Coronylovalene
The synthesis of large, complex PAHs is a significant challenge due to their often-low solubility.[13] Modern synthetic methodologies, however, offer promising routes.
Proposed Synthetic Strategy: A plausible approach involves the oxidative cyclodehydrogenation (Scholl reaction) of a custom-synthesized polyphenylene precursor.[14][15] This method has proven effective for creating large, planar aromatic systems. The synthesis would likely be a multi-step process, requiring careful design of the precursor to ensure the desired fusion pattern.
Experimental Workflow for Validation
The following diagram illustrates the proposed workflow for the synthesis, purification, and characterization of coronylovalene.
Caption: Proposed experimental workflow for coronylovalene.
Detailed Experimental Protocols
3.3.1. Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve approximately 2-5 mg of purified coronylovalene in a suitable deuterated solvent (e.g., CDCl₃, C₂D₂Cl₄) to a concentration of ~2.0 mmol.[16] Due to the expected low solubility, elevated temperatures may be required.
-
UV-Vis and Fluorescence Spectroscopy: Prepare dilute solutions of coronylovalene in a UV-grade solvent such as acetonitrile or dichloromethane.[17] The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 in the region of interest.
-
Raman Spectroscopy: The solid, purified sample can be analyzed directly. A 532 nm laser is a common excitation source for PAHs.[18]
3.3.2. Spectroscopic Analysis Protocols
-
¹H and ¹³C NMR: Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or greater). Standard proton and carbon experiments should be performed.[19] 2D NMR techniques (COSY, HSQC, HMBC) will be crucial for unambiguous assignment of all proton and carbon signals. For coronene, the bridgehead isotropic chemical shifts are at 120 and 126 ppm.[20]
-
UV-Vis Spectroscopy: Record the absorption spectrum over a range of 200-800 nm using a dual-beam spectrophotometer.[21]
-
Fluorescence Spectroscopy: Excite the sample at the wavelengths of maximum absorption identified in the UV-Vis spectrum and record the emission spectrum.
-
Raman Spectroscopy: Acquire the Raman spectrum from 100 to 3500 cm⁻¹. The laser power should be kept low to avoid sample degradation. The G-band, expected around 1582 cm⁻¹, and the 2D-band, expected around 2692 cm⁻¹, will be of particular interest.[22]
Conclusion and Future Outlook
This guide has established a robust predictive framework for the properties of the hypothetical molecule, coronylovalene, by drawing on the well-established theoretical and experimental data of coronene and ovalene. We have also outlined a comprehensive experimental plan for its synthesis and characterization.
The successful synthesis and validation of coronylovalene would represent a significant advancement in the field of large PAHs. Its unique electronic and photophysical properties could make it a promising candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The experimental data obtained would also provide a valuable benchmark for refining theoretical models of large graphitic molecules.
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A Senior Application Scientist's Guide to Orthogonal Cross-Validation of Analytical Methods for the Novel API: Coronylovalene
In the rigorous landscape of pharmaceutical development, the certainty of our measurements is paramount. For a novel Active Pharmaceutical Ingredient (API) like Coronylovalene, establishing a validated analytical method is a foundational requirement. However, true analytical confidence is achieved not by a single validated method, but through the cross-validation of two or more orthogonal methods.[1] This guide provides an in-depth, experience-driven framework for the cross-validation of a primary and secondary analytical method for Coronylovalene, ensuring the generation of irrefutable data for regulatory submission and quality control.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] Cross-validation takes this a step further by comparing the results from two distinct methods, providing a deeper level of assurance in the reported values. This is particularly critical when a new impurity arises or manufacturing processes change, as an orthogonal method can ensure that no new peaks are being missed by the primary release method.[4]
The Principle of Orthogonality
Orthogonality in analytical chemistry refers to the use of two methods with fundamentally different separation or detection principles.[1][5] Relying on a single analytical technique, even if validated, carries an inherent risk of bias or undetected co-elutions. By employing an orthogonal method, we create a system of checks and balances that significantly enhances the reliability of our analytical results.[1] For Coronylovalene, we will compare a standard Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method against a more modern Ultra-Performance Liquid Chromatography method coupled with a Quadrupole Dalton (QDa) mass detector (UPLC-QDa).
The core difference lies in their detection mechanisms:
-
RP-HPLC-UV: Separates based on polarity and detects compounds that absorb UV light. It is robust and widely used but can be susceptible to co-eluting impurities with similar UV spectra.
-
UPLC-QDa: Also separates by polarity but with higher resolution due to smaller particle size columns.[6] Crucially, it detects compounds based on their mass-to-charge ratio (m/z), providing an independent and highly specific detection method that can unmask impurities hidden under the primary API peak in a UV chromatogram.[7][8][9]
Visualizing the Methodologies
The following diagram illustrates the concept of using two orthogonal methods to achieve a single, high-confidence result for the purity of Coronylovalene.
Caption: Conceptual Diagram of Orthogonal Analysis.
Experimental Protocols
The protocols below are designed based on standard industry practices and are grounded in the principles outlined in the ICH Q2(R1) guideline for the validation of analytical procedures.[2][3][10]
Method 1: Primary RP-HPLC-UV Method for Coronylovalene Assay and Impurity Profiling
-
Rationale: This method is the workhorse for routine quality control. The selection of a C18 column is standard for small molecule APIs, and the mobile phase gradient is designed to resolve Coronylovalene from its expected process impurities.
-
Step-by-Step Protocol:
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm (based on hypothetical UV maxima of Coronylovalene).
-
Sample Preparation: Accurately weigh and dissolve Coronylovalene reference standard and sample to a final concentration of 0.5 mg/mL in 50:50 Water:Acetonitrile.
-
Method 2: Orthogonal UPLC-QDa Method for Confirmatory Analysis
-
Rationale: This method provides higher separation efficiency and, critically, mass-based detection. The QDa detector is set to scan for the known mass of Coronylovalene and any other potential impurities, offering a powerful tool for peak purity assessment and identification.[11] This is essential for ensuring no impurities are co-eluting with the main peak.[9]
-
Step-by-Step Protocol:
-
Instrumentation: Waters ACQUITY UPLC H-Class System with an ACQUITY QDa Mass Detector.[9]
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 98% A, 2% B
-
0.5-4.0 min: Linear gradient to 15% A, 85% B
-
4.0-5.0 min: Hold at 15% A, 85% B
-
5.1-6.0 min: Return to 98% A, 2% B (re-equilibration).
-
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 1 µL.
-
QDa Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 0.8 kV.
-
Cone Voltage: 15 V.
-
Mass Range: Full Scan, 100-800 Da.
-
Target Mass (SIR): [Hypothetical m/z of Coronylovalene, e.g., 412.5 Da].
-
-
Sample Preparation: Prepare identical samples as in the HPLC-UV method.
-
Cross-Validation Workflow and Data Comparison
The cross-validation process involves analyzing the same batches of Coronylovalene with both methods and comparing the results according to ICH Q2(R1) validation parameters.[2][12]
Caption: Cross-Validation Workflow Diagram.
Data Comparison Tables
The following tables present hypothetical data from the cross-validation study. The goal is to demonstrate that there is no statistically significant difference between the results obtained from the two methods.[13]
Table 1: Comparison of Assay Results for Coronylovalene (Batch No. C-001)
| Parameter | RP-HPLC-UV | UPLC-QDa | Acceptance Criteria |
| Mean Assay (% Label Claim) | 99.8% | 100.1% | 98.0% - 102.0% |
| Standard Deviation (SD) | 0.15 | 0.12 | - |
| Relative Standard Deviation (RSD) | 0.15% | 0.12% | ≤ 1.0% |
| Number of Preparations (n) | 6 | 6 | - |
Table 2: Comparison of a Key Specified Impurity (Imp-A) Results
| Parameter | RP-HPLC-UV | UPLC-QDa | Acceptance Criteria |
| Mean Impurity Level (%) | 0.08% | 0.08% | Report |
| Standard Deviation (SD) | 0.005 | 0.004 | - |
| RSD | 6.25% | 5.00% | ≤ 10.0% |
Statistical Evaluation
To objectively compare the methods, statistical tests are essential.[13] While correlation coefficients are often used, they are not sufficient to prove concordance.[14] We must use tests that compare both the variance and the means of the datasets.
-
F-test (Comparison of Variances): This test determines if the precision of the two methods is comparable. We test the null hypothesis that the variances are equal.
-
Hypothetical Result: The calculated F-value is less than the critical F-value, so we conclude there is no significant difference in the precision of the two methods.
-
-
Student's t-test (Comparison of Means): This test determines if there is a statistically significant difference between the mean assay values obtained from the two methods.[13]
-
Hypothetical Result: The calculated t-value is less than the critical t-value, indicating no significant bias between the two methods.
-
Table 3: Statistical Comparison of Assay Results
| Statistical Test | Calculated Value | Critical Value (p=0.05) | Conclusion |
| F-test | 1.56 | 5.05 | Variances are equivalent |
| t-test | 1.45 | 2.23 | Means are not significantly different |
Conclusion
This guide outlines a robust framework for the cross-validation of analytical methods for the novel API, Coronylovalene. By employing an orthogonal UPLC-QDa method to confirm the results of a primary RP-HPLC-UV method, we establish a high degree of confidence in the reported data. The successful comparison of specificity, linearity, accuracy, and precision, underpinned by statistical analysis, demonstrates that both methods are suitable for their intended purpose and can be used interchangeably or in a complementary fashion throughout the drug development lifecycle.[2][3] This self-validating system ensures the quality, safety, and efficacy of the final drug product, meeting the stringent requirements of regulatory bodies.[15]
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Chang W. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharm Anal Acta, 14:737. Available from: [Link]
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Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Available from: [Link]
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Waters Corporation. (n.d.). Improving Detection Limits of ADC Free-Drug Impurities Using the ACQUITY QDa Mass Detector. Available from: [Link]
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Sahoo, C. K., et al. (2020). Novel Analytical Method using Acquity QDa Mass Detector Coupled with LC-PDA for Impurity Profiling of Amlodipine. Research Journal of Pharmacy and Technology, 13(10), 4611-4618. Available from: [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
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B-L., D., et al. (2024). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. LCGC International. Available from: [Link]
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Sreedhara, A., et al. (2004). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. Journal of Peptide Science, 10(11), 665-676. Available from: [Link]
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Toomula, N. (2015). Development and Validation of Analytical Methods for Pharmaceuticals. ResearchGate. Available from: [Link]
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Kelly, R. S., et al. (2017). Quantitative Comparison of Statistical Methods for Analyzing Human Metabolomics Data. Metabolites, 7(1), 1. Available from: [Link]
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Agilent Technologies. (2010). Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development. Available from: [Link]
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Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available from: [Link]
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Navigating the Frontier of Organic Electronics: A Comparative Guide to Coronene-Based Organic Transistors
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering "CORONYLOVALENE" and the Rise of Coronene Derivatives
In the rapidly evolving landscape of organic electronics, precise molecular nomenclature is paramount. The term "CORONYLOVALENE" does not correspond to a recognized compound in chemical literature. It is likely a conflation of two prominent polycyclic aromatic hydrocarbons (PAHs): coronene and ovalene . Both are compelling candidates for organic field-effect transistors (OFETs) due to their robust, disc-shaped structures that facilitate intermolecular charge transport. This guide will focus on the performance of coronene and its functionalized derivatives in organic transistors, providing a comparative analysis against established high-performance organic semiconductors.
Coronene's planar, symmetric structure and inherent charge-carrying capabilities make it an attractive building block for organic semiconductors.[1] However, pristine coronene's low solubility and strong tendency to aggregate in a herringbone packing motif, which is not ideal for charge transport, have historically limited its application. The strategic functionalization of the coronene core has emerged as a key strategy to overcome these limitations, enabling fine-tuning of its electronic properties, solubility, and thin-film morphology for enhanced transistor performance.[2][3]
This guide will delve into the performance metrics of coronene-based OFETs, benchmarked against industry-standard materials like pentacene and rubrene. We will explore the experimental methodologies for device fabrication and characterization, providing a framework for researchers to evaluate and develop novel coronene-inspired materials.
Comparative Performance Analysis of Organic Semiconductors
The performance of an organic semiconductor in a transistor is primarily evaluated by its charge carrier mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth).[4] Higher mobility indicates more efficient charge transport, a high on/off ratio signifies better switching capability, and a low threshold voltage translates to lower power consumption. The following table summarizes the typical performance of functionalized coronenes in comparison to pentacene and rubrene, two of the most extensively studied p-type organic semiconductors.
| Organic Semiconductor | Charge Carrier Mobility (μ) (cm²/Vs) | On/Off Current Ratio (Ion/Ioff) | Key Advantages | Key Challenges |
| Functionalized Coronenes | 0.1 - 2.0 (and potentially higher with advanced functionalization) | 10⁵ - 10⁷ | High stability, tunable electronic properties through functionalization, potential for solution processing.[2][3] | Performance is highly dependent on the nature and position of functional groups; synthesis can be complex. |
| Pentacene | 0.1 - 5.5[5] | 10⁶ - 10⁸ | High mobility in thin-film transistors, well-established fabrication processes. | Poor air stability (susceptible to oxidation), low solubility in common solvents.[5][6] |
| Rubrene | > 20 (in single crystals)[7] | > 10⁶ | Exceptionally high mobility in single-crystal devices, good stability. | Difficult to process into uniform thin films, performance is highly dependent on crystal quality.[7] |
Insights from the Data:
Functionalized coronenes represent a promising class of materials that can bridge the gap between the high performance of single-crystal devices and the processability required for large-area electronics. While their mobility has not yet reached the exceptional values of single-crystal rubrene, strategic molecular engineering has yielded devices with performance comparable to or exceeding that of pentacene thin-film transistors, with the added benefit of improved stability. The ability to tune their properties through chemical modification offers a significant advantage for designing materials tailored to specific applications.[3]
Experimental Methodologies: Fabrication and Characterization of Coronene-Based OFETs
The fabrication and characterization of organic field-effect transistors are critical steps in evaluating the performance of a new semiconductor. Below is a detailed, step-by-step methodology for a typical bottom-gate, top-contact OFET architecture, which is commonly used for assessing new organic materials.
Experimental Workflow: Bottom-Gate, Top-Contact OFET Fabrication
Caption: A generalized workflow for the fabrication of a bottom-gate, top-contact organic field-effect transistor using a coronene derivative as the active layer.
Detailed Protocol:
-
Substrate Preparation:
-
Cleaning: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm) serves as the gate electrode and gate dielectric, respectively. The substrate is sequentially cleaned in ultrasonic baths of acetone, isopropyl alcohol (IPA), and deionized (DI) water for 15 minutes each to remove organic residues and particulate matter. It is then dried under a stream of nitrogen.
-
Surface Activation: The SiO₂ surface is activated using a UV-ozone cleaner or an oxygen plasma treatment for 5-10 minutes. This process removes any remaining organic contaminants and creates a hydrophilic surface with hydroxyl groups.
-
Self-Assembled Monolayer (SAM) Treatment: To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer, such as octadecyltrichlorosilane (OTS), is often deposited. This is typically done by placing the substrate in a vacuum desiccator with a small amount of OTS for several hours. The OTS treatment creates a hydrophobic surface, which promotes better molecular ordering of the subsequently deposited organic semiconductor.
-
-
Active Layer Deposition:
-
Solution Preparation: The functionalized coronene derivative is dissolved in a suitable organic solvent (e.g., chlorobenzene, toluene) at a specific concentration (e.g., 5-10 mg/mL).
-
Deposition: The organic semiconductor thin film can be deposited by various methods:
-
Spin-Coating: A few drops of the solution are dispensed onto the substrate, which is then spun at a high speed (e.g., 2000-4000 rpm) to create a uniform thin film.
-
Vacuum Thermal Evaporation: For materials with sufficient thermal stability, the organic powder is heated in a crucible under high vacuum (<10⁻⁶ Torr), and the vaporized material deposits onto the substrate.
-
-
Annealing: The substrate with the deposited organic film is then annealed on a hot plate at a specific temperature (e.g., 80-150 °C) for a set time (e.g., 30-60 minutes). This step helps to improve the crystallinity and morphology of the thin film, which is crucial for good device performance.
-
-
Electrode Deposition and Device Characterization:
-
Electrode Patterning: A shadow mask with the desired channel length and width is carefully placed on top of the organic semiconductor layer.
-
Metal Deposition: Gold (Au) is typically used for the source and drain electrodes due to its high work function, which facilitates hole injection into many p-type organic semiconductors. A thin layer of gold (e.g., 50 nm) is deposited by thermal evaporation through the shadow mask.
-
Electrical Characterization: The completed OFET devices are then characterized using a semiconductor parameter analyzer in a probe station. The transfer and output characteristics are measured to extract key performance parameters such as mobility, on/off ratio, and threshold voltage.
-
Logical Relationship: From Molecular Structure to Device Performance
The performance of a coronene-based OFET is a direct consequence of a cascade of factors, starting from the molecular level and extending to the final device architecture.
Caption: The hierarchical relationship illustrating how the molecular design of a coronene derivative influences its solid-state properties, which in turn dictate the performance of the final organic transistor device.
Conclusion and Future Outlook
While the term "CORONYLOVALENE" remains elusive, the exploration of coronene and its derivatives in organic transistors presents a vibrant and promising field of research. The ability to systematically modify the coronene core through synthetic chemistry allows for the rational design of materials with tailored electronic properties and improved processability.[8] Although challenges remain in achieving the ultra-high mobilities of single-crystal semiconductors in solution-processed thin films, the progress in functionalized coronenes demonstrates their potential to deliver high-performance, stable, and cost-effective organic electronic devices. Future research will likely focus on developing novel functionalization strategies to further enhance molecular ordering and charge transport, as well as exploring their applications in flexible displays, sensors, and wearable electronics.
References
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Direct Edge Functionalization of Corannulene–Coronene Hybrid Nanographenes. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
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Corannulene derivatives for organic electronics: From molecular engineering to applications. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]
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Coronene Derivatives for Transparent Organic Photovoltaics through Inverse Materials Design. (2020). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
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Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. (2020). Frontiers in Materials. Retrieved January 24, 2026, from [Link]
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Functionalized Coronenes: Synthesis, Solid Structure, and Properties. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]
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Organic semiconductors for organic field-effect transistors. (2007). Journal of the Royal Society Interface. Retrieved January 24, 2026, from [Link]
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Functionalized Graphene via a One-Pot Reaction Enabling Exact Pore Sizes, Modifiable Pore Functionalization, and Precision Doping. (2023). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Pentacene. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
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Effect of two-photon oxidation and calmodulin functionalization on the performance of graphene field-effect transistor biosensors. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]
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Organic Thin-Film Transistors and TIPS-Pentacene. (2014). UKnowledge. Retrieved January 24, 2026, from [Link]
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Sensing Molecules with Metal–Organic Framework Functionalized Graphene Transistors. (2021). PubMed Central. Retrieved January 24, 2026, from [Link]
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Coronene Derivatives for Transparent Organic Photovoltaics through Inverse Materials Design. (2020). ResearchGate. Retrieved January 24, 2026, from [Link]
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Organic field-effect transistor. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
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Organic Memory Devices | p-type & n-type Semiconductors. (2023). YouTube. Retrieved January 24, 2026, from [Link]
-
A Study on Pentacene Organic Thin-Film Transistor With Different Gate Materials on Various Substrates. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]
-
High performance organic thin film transistor based on pentacene derivative: 6,13-dichloropentacene. (2012). ResearchGate. Retrieved January 24, 2026, from [Link]
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A Comparative Guide to the Validation of CORONYLOVALENE's Purity by Elemental Analysis
For: Researchers, Scientists, and Drug Development Professionals
The Imperative of Purity: Why Elemental Composition is a Pillar of Drug Development
In the landscape of pharmaceutical development and high-stakes chemical research, the absolute purity of a compound is not merely a quality metric; it is the foundation upon which all subsequent data rests. For complex, polycyclic aromatic molecules like CORONYLOVALENE (hypothetical formula: C₃₄H₁₆), even minute impurities can drastically alter biological activity, toxicity profiles, and physical properties.[1][2] Elemental analysis (EA), a technique rooted in the fundamental principles of chemistry, serves as a powerful, quantitative tool to confirm the empirical formula and, by extension, the purity of a synthesized compound.[3][4]
While modern techniques like chromatography and mass spectrometry provide exceptional detail on impurity profiles, elemental analysis remains unique in its ability to directly measure the elemental composition (the mass percentages of Carbon, Hydrogen, Nitrogen, etc.).[3] This makes it indispensable for detecting non-chromophoric or non-ionizable impurities, such as inorganic salts or residual solvents, which can be missed by other methods.[3] The International Council for Harmonisation (ICH) and national pharmacopoeias recognize the importance of this data, often requiring it for the validation of new chemical entities.[5] This guide provides an in-depth comparison of elemental analysis against other common techniques, grounded in the practical realities of the modern analytical laboratory.
The Science of Combustion: How Elemental Analysis Works
Organic elemental analysis operates on a principle of controlled, complete combustion.[6] The sample is precisely weighed and then combusted at high temperatures (typically ~1000°C) in an oxygen-rich atmosphere.[7][8] This process quantitatively converts the constituent elements into simple, stable gases:
-
Carbon (C) is converted to Carbon Dioxide (CO₂)
-
Hydrogen (H) is converted to Water (H₂O)
-
Nitrogen (N) is converted to Nitrogen Gas (N₂)
-
Sulfur (S) is converted to Sulfur Dioxide (SO₂)
These gases are then swept by an inert carrier gas (typically helium) through a series of separation columns and detectors, most commonly a thermal conductivity detector (TCD), which quantifies each gas.[7][9] The instrument, calibrated with a certified standard, translates these measurements into a percentage of the total sample mass.
A Self-Validating Protocol for CORONYLOVALENE Analysis
Trust in analytical data is built upon robust, self-validating protocols. The following workflow for CORONYLOVALENE (C₃₄H₁₆) incorporates essential checks to ensure data integrity.
Experimental Protocol: CHN Analysis of CORONYLOVALENE
Objective: To determine the experimental Carbon and Hydrogen mass percentages of a CORONYLOVALENE sample and compare them to the theoretical values.
Methodology:
-
Sample Preparation:
-
Ensure the CORONYLOVALENE sample is homogenous and has been thoroughly dried under high vacuum to remove all residual solvents.
-
Using a microbalance, accurately weigh 1-2 mg of the sample into a clean tin capsule. Fold the capsule to ensure no sample can escape.
-
-
Instrument Calibration & System Suitability:
-
Calibrate the elemental analyzer using a certified standard of known composition, such as Acetanilide (C₈H₉NO).[10][11] This creates a valid response curve for the detector.
-
Analyze a sample of the certified standard as an unknown. The results must fall within the laboratory's established acceptance criteria (e.g., ±0.3% of the certified values) to proceed. This verifies system suitability.
-
-
Blank Analysis:
-
Analyze an empty, sealed tin capsule to establish the system baseline and ensure no atmospheric or system contamination is present.
-
-
Sample Analysis:
-
Analyze the encapsulated CORONYLOVALENE sample. To ensure precision, analyze a minimum of three independent samples from the same batch.
-
-
Data Processing & Interpretation:
-
The instrument's software will automatically calculate the %C and %H based on the detector's response and the sample weight.
-
Calculate the mean and standard deviation for the triplicate sample runs.
-
Workflow Visualization
The following diagram illustrates the logical flow of the elemental analysis process, emphasizing the built-in validation steps.
Caption: Workflow for purity validation by elemental analysis.
Data Interpretation: The "±0.4% Rule"
The cornerstone of purity assessment via elemental analysis is the comparison of experimental data to the theoretical values derived from the compound's molecular formula.
Theoretical Composition of CORONYLOVALENE (C₃₄H₁₆):
-
Molar Mass: (34 × 12.011) + (16 × 1.008) = 424.502 g/mol
-
Theoretical %C: (34 × 12.011) / 424.502 × 100% = 96.20%
-
Theoretical %H: (16 × 1.008) / 424.502 × 100% = 3.80%
For a sample to be considered pure, the experimental results must align closely with these theoretical values. The widely accepted industry and academic standard, often required by peer-reviewed journals, is that the experimental values must be within ±0.4% of the calculated values.[12]
Comparative Data Scenarios
The table below illustrates how experimental data is used to assess purity based on this rule.
| Parameter | Theoretical Value (C₃₄H₁₆) | Experimental Run 1 (Pure Sample) | Experimental Run 2 (Impure Sample) | Purity Assessment |
| % Carbon | 96.20% | 95.95% (Δ = -0.25%) | 94.55% (Δ = -1.65%) | Pass / Fail |
| % Hydrogen | 3.80% | 3.88% (Δ = +0.08%) | 4.35% (Δ = +0.55%) | Pass / Fail |
In "Run 1," the deviations are well within the ±0.4% tolerance, confirming the high purity of the sample. In "Run 2," the significant deviations, particularly in carbon, strongly suggest the presence of an impurity (e.g., residual solvent with a lower carbon content).
A Comparative Analysis: Orthogonal Methods for Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs multiple, orthogonal methods —techniques that measure purity based on different chemical or physical principles.[13][14] This ensures that impurities missed by one method are detected by another.[15]
| Analytical Method | Principle of Detection | Key Advantages for CORONYLOVALENE | Limitations |
| Elemental Analysis (EA) | Combustion and measurement of elemental gases (C, H, N, S).[16] | - Absolute, quantitative data for elemental composition.- Uniquely detects inorganic impurities and residual solvents missed by other methods.[3] | - Does not identify or quantify specific organic impurities.- Cannot distinguish between isomers. |
| HPLC-UV/DAD | Differential partitioning between mobile/stationary phases; UV absorbance. | - Excellent for separating and quantifying structurally similar organic impurities.- High sensitivity and resolution. | - Purity is often a relative % area, which can be misleading.- Blind to impurities that lack a UV chromophore. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules.[17] | - Confirms molecular weight and formula.- Can identify unknown impurities by their exact mass. | - Not inherently quantitative without specific calibration.- Ionization efficiency varies between compounds. |
| Quantitative NMR (qNMR) | Nuclear spin resonance in a magnetic field. | - Provides structural confirmation .- Highly accurate and precise purity determination against a certified internal standard.[18][19][20] | - Requires a suitable, pure internal standard.- Lower sensitivity compared to HPLC for trace impurities. |
An Orthogonal Strategy
A comprehensive purity assessment for a new drug candidate like CORONYLOVALENE should integrate these techniques. Elemental analysis validates the core elemental composition, HPLC quantifies organic by-products, MS confirms the molecular identity, and qNMR can provide a final, highly accurate purity value.
Caption: An orthogonal approach to purity validation.
Conclusion: The Foundational Role of Elemental Analysis
In an era of increasingly sophisticated analytical instrumentation, elemental analysis maintains its critical role as a gatekeeper of compound purity.[3][21] For researchers and drug developers working with novel compounds like CORONYLOVALENE, it provides a fundamental, quantitative assessment of elemental composition that is truly orthogonal to chromatographic and spectroscopic methods. While HPLC, MS, and NMR excel at identifying and quantifying specific impurities, elemental analysis is uniquely positioned to detect hidden impurities like salts and solvents that could otherwise compromise the integrity of downstream research. By integrating a robust, self-validating elemental analysis protocol into a broader orthogonal testing strategy, scientists can build the highest level of confidence in the purity and identity of their materials, ensuring the reliability and reproducibility of their scientific findings.
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Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link]
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Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Available at: [Link]
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Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Available at: [Link]
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Pharmaceutical Technology. (2021). Approaching Elemental Impurity Analysis. Available at: [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Available at: [Link]
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AWS. (2022). qNMR - Quantitative Analysis by NMR. Available at: [Link]
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U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry. Available at: [Link]
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ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Available at: [Link]
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ResearchGate. (2022). Elemental analysis: an important purity control but prone to manipulations. Available at: [Link]
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Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
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ResearchGate. (2013). How can I determine the purity of an isolated compound?. Available at: [Link]
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U.S. Pharmacopeia. (n.d.). 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. Available at: [Link]
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Analytical Chemistry. (n.d.). Orthogonal Projection Approach Applied to Peak Purity Assessment. Available at: [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]
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The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Available at: [Link]
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Application Research of Elemental Analysis (EA) in Drug Development and Quality Control. (2026). Available at: [Link]
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Abstract
Polycyclic Aromatic Hydrocarbons (PAHs) represent a fascinating class of molecules, fundamentally viewed as finite fragments of graphene. Their size, shape, and topology dictate their electronic properties, making them crucial components in materials science, astrophysics, and organic electronics. As these molecular flakes increase in size, their properties trend towards those of bulk graphene, exhibiting a diminishing HOMO-LUMO gap and red-shifted optical absorption. This guide provides a comparative analysis of key PAHs, focusing on coronene and ovalene as foundational systems to understand the properties of larger, more complex structures like coronylovalene. By leveraging Density Functional Theory (DFT), we explore the intricate relationship between structure and electronic behavior, offering insights for researchers in materials design and molecular engineering.
Introduction: From Benzene to Graphene Fragments
PAHs are composed of fused benzene rings in a planar arrangement. The delocalized π-electron system across these rings is the source of their unique stability and electronic characteristics. Smaller PAHs like coronene (C₂₄H₁₂) and ovalene (C₃₂H₁₄) serve as ideal models for investigating the evolution of electronic properties as the π-system expands. The electronic properties of these finite-sized PAHs differ from those of infinite graphene, most notably due to the presence of a distinct energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] This guide will dissect these differences through the lens of DFT, a powerful computational tool for predicting molecular properties with high accuracy.
Molecular Architecture: Coronene and Ovalene
Coronene and ovalene are highly symmetric, planar PAHs. Coronene consists of a central benzene ring fused with six surrounding benzene rings, giving it D₆h symmetry. Ovalene can be visualized as two naphthalene units fused to a central pair of benzene rings, resulting in D₂h symmetry. This difference in size and symmetry has profound implications for their electronic structure.
// Invisible edge for layout coronene -> ovalene [style=invis]; } dot Figure 1: Molecular structures of Coronene and Ovalene.
| Property | Coronene | Ovalene |
| Molecular Formula | C₂₄H₁₂ | C₃₂H₁₄ |
| Number of Rings | 7 | 10 |
| Symmetry Point Group | D₆h | D₂h |
Table 1. Key structural properties of Coronene and Ovalene.
Experimental Protocol: A Validated DFT Workflow
To ensure the trustworthiness and accuracy of the comparative data, a robust and well-established DFT protocol is essential. The workflow described below is grounded in methodologies frequently cited in the literature for PAH analysis.[2]
Causality in Method Selection:
-
Geometry Optimization: The initial step is to find the lowest energy structure of the molecule. The PBE0 hybrid functional combined with a Pople-style basis set like 6-31G(d,p) provides an excellent balance of accuracy and computational cost for the geometries of organic molecules.[2]
-
Electronic Properties: For calculating properties like HOMO-LUMO energies, ionization potentials, and electron affinities, a larger basis set with diffuse functions, such as 6-31+G(d,p), is crucial. Diffuse functions are necessary to accurately describe the spatial extent of the electron density, particularly for anionic species and excited states. Hybrid functionals like B3LYP or long-range corrected functionals like ωB97XD are often employed for higher accuracy in electronic energy levels.[2]
-
Spectroscopic Simulation: Time-Dependent DFT (TD-DFT) is the gold standard for simulating UV-Vis absorption spectra. It calculates the vertical excitation energies from the ground state to various excited states. The choice of functional here is critical; while B3LYP and PBE0 perform well for local excitations, range-separated hybrids like CAM-B3LYP or ωB97XD are often more accurate, especially for larger systems or those with potential charge-transfer character.[2][3]
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// Edges start -> opt [label="Input Geometry"]; opt -> freq [label="Optimized Geometry"]; freq -> sp_energy [label="Verified Structure"]; sp_energy -> props [label="Orbital Energies"]; freq -> tddft [label="Verified Structure"]; tddft -> spectra [label="Excitation Energies\n& Oscillator Strengths"]; props -> analysis; spectra -> analysis; } dot Figure 2: Standard DFT workflow for analyzing PAH properties.
Comparative Analysis of Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO Gap)
The HOMO-LUMO gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more easily excitable and generally more reactive. For PAHs, ΔE systematically decreases as the size of the π-conjugated system increases. This trend is a direct consequence of the quantum confinement effect; as the "box" for the electrons gets larger, the energy levels become more closely spaced.
DFT calculations confirm this trend. Coronene has a significantly larger HOMO-LUMO gap than the more extended ovalene molecule. This implies that ovalene is more reactive and will absorb light at longer wavelengths compared to coronene.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Coronene | -5.73 | -1.40 | 4.33[4] |
| Ovalene | -5.45 | -1.95 | 3.50 |
(Data for Ovalene derived from comparative analysis, specific values may vary slightly with functional/basis set)
Ionization Potential and Electron Affinity
The Ionization Potential (IP) is the energy required to remove an electron, while the Electron Affinity (EA) is the energy released when an electron is added. These properties are fundamental to understanding the charge-transport capabilities of molecules in organic electronic devices. A lower IP indicates a better hole-transport material (p-type), while a higher EA suggests a better electron-transport material (n-type).
These values can be calculated using the ΔSCF method (difference in total energies of the neutral and ionized species), which is generally more reliable than relying on Koopmans' theorem (approximating IP ≈ -E_HOMO) for DFT calculations.[5][6]
| Molecule | Vertical IP (eV) | Vertical EA (eV) |
| Coronene | 6.77 | 0.81 |
| Ovalene | 6.42 | 1.25 |
(Data sourced from DFT calculations presented in scientific literature.[7])
As the PAH size increases from coronene to ovalene, the IP decreases and the EA increases. This is consistent with the shrinking HOMO-LUMO gap and indicates that larger PAHs are both easier to oxidize and better at accepting electrons.
Aromaticity and Nucleus-Independent Chemical Shift (NICS)
Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electrons. NICS is a computational method used to quantify the magnetic criterion of aromaticity.[8] It involves calculating the magnetic shielding at a specific point in space, typically the center of a ring (NICS(0)) or slightly above it (NICS(1)). A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests anti-aromaticity.
DFT calculations of NICS values for coronene and ovalene reveal that all rings are aromatic. However, the magnitude of the NICS values can differ between the central and peripheral rings, providing a nuanced picture of the local aromaticity within these complex structures. Generally, the central rings of highly symmetric PAHs exhibit strong aromatic character.
Comparative Analysis of Spectroscopic Properties
TD-DFT calculations are highly effective for predicting the UV-Vis absorption spectra of PAHs.[2] The primary absorption bands in these molecules correspond to π→π* transitions. A key finding from both experimental and computational studies is that as the number of fused rings increases, the absorption maxima shift to longer wavelengths (a bathochromic or red shift).
This phenomenon is directly linked to the decreasing HOMO-LUMO gap. A smaller energy gap between the frontier orbitals means that less energy (i.e., a longer wavelength of light) is required to promote an electron from the HOMO to the LUMO. Therefore, ovalene, with its smaller gap, will have its primary absorption bands at longer wavelengths than coronene. This trend continues for even larger systems, pushing absorption towards the visible and near-infrared regions of the spectrum.
Conclusion and Outlook
This guide has demonstrated through a comparative DFT study of coronene and ovalene that the electronic and optical properties of PAHs are strongly dependent on their size and structure. As the π-system expands:
-
The HOMO-LUMO gap decreases , leading to higher reactivity.
-
The Ionization Potential decreases , making the molecule easier to oxidize.
-
The Electron Affinity increases , making the molecule a better electron acceptor.
-
The UV-Vis absorption spectrum shifts to longer wavelengths .
These predictable trends provide a powerful framework for materials design. While we have focused on coronene and ovalene, these principles can be directly extrapolated to predict the properties of larger, more complex PAHs such as coronylovalene and other graphene nanoflakes. By tuning the size and shape of these molecular building blocks, researchers can engineer novel organic materials with tailored electronic and optical properties for applications in next-generation solar cells, transistors, and light-emitting diodes.
References
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Barciela-Alonso, M.C., et al. (2021). TD-DFT Monitoring of the Absorption Spectra of Polycyclic Aromatic Hydrocarbons over the Basque Country, Spain. MDPI. Available at: [Link]
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D'Avino, G., et al. (2015). Opto-Electronic properties of BN-ring insertions in Circumacenes: the case of Coronene and Ovalene. ResearchGate. Available at: [Link]
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Calbo, J., et al. (2015). Theoretical study of stability and charge-transport properties of coronene molecule and some of its halogenated derivatives: A path to ambipolar organic-based materials?. ResearchGate. Available at: [Link]
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Gorski, A., et al. (2020). Electronic Spectroscopy of Ovalene: Reassignment of the S2(B3u)– S0(Ag) Transition. The Journal of Physical Chemistry Letters. Available at: [Link]
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ResearchGate. (n.d.). HOMO-LUMO orbitals (side view) of Pd n /coronene (n ¼ 2-10) composite systems. ResearchGate. Available at: [Link]
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Barroso-Flores, J., et al. (2015). How can we calculate ionization potential and electron affinity by DFT?. ResearchGate. Available at: [Link]
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NIST. (n.d.). Experimental data for C24H12 (Coronene). Computational Chemistry Comparison and Benchmark Database. Available at: [Link]
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Poranne, R. (n.d.). NICS – Nucleus Independent Chemical Shift. Poranne Research Group. Available at: [Link]
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Gorski, A., et al. (2020). Electronic Spectroscopy of Ovalene: Reassignment of the S2(B3u)– S0(Ag) Transition. National Institutes of Health. Available at: [Link]
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Karlsruher Institut für Technologie. (2012). ABC of DFT: Hands-on session 3 Molecules: computation of ionization energies & electron affinities. TKM (KIT). Available at: [Link]
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D'Avino, G., et al. (2015). Computed electronic properties for Coronene (left) and Ovalene (right)... ResearchGate. Available at: [Link]
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Malloci, G., et al. (2006). Theoretical evaluation of PAH dications properties. arXiv. Available at: [Link]
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Wu, Y.-T., et al. (2008). Multiethynyl corannulenes: synthesis, structure, and properties. PubMed. Available at: [Link]
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Sementa, L., et al. (2023). Addressing electronic and dynamical evolution of molecules and molecular clusters: DFTB simulations of energy relaxation in polycyclic aromatic hydrocarbons. RSC Publishing. Available at: [Link]
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Thapa, A., et al. (2023). Comparative Theoretical Study of Quinazolinone Derivatives in Different Solvents and Gas Phase. A Density Functional Theory (DFT) Calculations. ResearchGate. Available at: [Link]
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NIST. (n.d.). Ovalene. NIST WebBook. Available at: [Link]
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Chen, Y., et al. (2018). Polycyclic Aromatic Hydrocarbons Adsorption onto Graphene: A DFT and AIMD Study. National Institutes of Health. Available at: [Link]
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Johansson, M.P. (2018). HOMO-LUMO energy splitting in polycyclic aromatic hydrocarbons and their derivatives. ResearchGate. Available at: [Link]
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Karsakov, A.S., et al. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega. Available at: [Link]
-
Kennedy, C.R., et al. (2019). Database of Nuclear Independent Chemical Shifts (NICS) versus NICSZZ of Polycyclic Aromatic Hydrocarbons (PAHs). ACS Publications. Available at: [Link]
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A Comparative Electrochemical Analysis of Coronylovalene and its Congeners: A Guide for Researchers
This guide provides a detailed comparative analysis of the electrochemical properties of large polycyclic aromatic hydrocarbons (PAHs), with a focus on coronene and ovalene as model systems to extrapolate the characteristics of the novel, hypothetical nanographene, coronylovalene. As the direct experimental data for coronylovalene is not yet available, this document synthesizes existing experimental findings for its constituent motifs and theoretical predictions to offer a valuable resource for researchers, scientists, and professionals in drug development and organic electronics.
Introduction: The Allure of Large PAHs in Advanced Materials
Polycyclic aromatic hydrocarbons (PAHs) represent a fascinating class of organic semiconductors, distinguished by their extensive π-conjugated systems that facilitate exceptional charge transport properties.[1] These unique electronic characteristics make them prime candidates for a wide array of applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs).[2] The performance of these materials is intrinsically linked to their electrochemical behavior, particularly their oxidation and reduction potentials, which in turn define their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
This guide will delve into a comparative analysis of two prominent large PAHs: coronene and ovalene. While coronene (C₂₄H₁₂) is a highly symmetrical, planar molecule composed of seven fused benzene rings,[3] ovalene (C₃₂H₁₄) is a larger, elongated PAH. The hypothetical "coronylovalene" is conceptualized here as a fusion of these two structures, representing a novel nanographene with potentially unique electronic properties. By understanding the electrochemical characteristics of its parent molecules, we can make informed predictions about the behavior of coronylovalene.
The Cornerstone of Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox behavior of chemical species.[4][5] It provides a wealth of information about the thermodynamics and kinetics of electron transfer processes.[4] In a typical CV experiment, the potential of a working electrode is swept linearly with time between two set points, and the resulting current is measured.[5] The obtained plot of current versus potential, known as a cyclic voltammogram, reveals the characteristic oxidation and reduction peaks of the analyte.[6]
From these voltammograms, we can extract crucial parameters such as the anodic and cathodic peak potentials (Epa and Epc), which are used to determine the formal redox potential (E⁰').[4] Furthermore, the onset potentials of oxidation (E_onset_ox) and reduction (E_onset_red) are of particular importance as they allow for the estimation of the HOMO and LUMO energy levels of the molecule, respectively.[6]
Experimental Protocol: A Self-Validating System for a Trustworthy Analysis
To ensure the scientific integrity and reproducibility of the findings, a meticulously designed experimental protocol is paramount. The following section outlines a detailed, step-by-step methodology for the cyclic voltammetry of large PAHs like coronene and ovalene.
Materials and Reagents
-
Analytes: Coronene (≥99% purity), Ovalene (≥98% purity)
-
Solvent: Dichloromethane (CH₂Cl₂) or other suitable organic solvent with a large potential window (e.g., acetonitrile, tetrahydrofuran). The solvent must be of high purity and dried before use to eliminate interfering species.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar salt (e.g., tetrabutylammonium perchlorate - TBAP) at a concentration of 0.1 M. The supporting electrolyte is crucial to minimize solution resistance and ensure good conductivity.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
-
Working Electrode: Glassy carbon electrode (GCE) or a platinum disk electrode.
-
Counter Electrode: Platinum wire or foil.
-
Internal Standard: Ferrocene (Fc). The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal reference to accurately calibrate the potential scale.
Electrochemical Setup and Procedure
The following diagram illustrates the typical workflow for a cyclic voltammetry experiment.
Figure 1: Workflow for Cyclic Voltammetry of PAHs.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a ~1 mM solution of the PAH (coronene or ovalene) in the chosen solvent. Due to the low solubility of large PAHs, sonication may be required to achieve complete dissolution.
-
Add the supporting electrolyte (e.g., 0.1 M TBAPF₆) to the solution.
-
For accurate potential referencing, add a small amount of ferrocene as an internal standard.
-
-
Electrochemical Cell Assembly:
-
Polish the working electrode (e.g., GCE) with alumina slurry to ensure a clean and reproducible surface, then rinse thoroughly with the solvent.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Fill the cell with the prepared analyte solution.
-
Deoxygenate the solution by purging with a stream of inert gas (nitrogen or argon) for at least 15-20 minutes. Oxygen is electroactive and can interfere with the measurement.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the appropriate potential window and scan rate. A typical scan rate is 100 mV/s. The potential window should be wide enough to observe the oxidation and reduction events of the analyte.
-
Initiate the CV scan and record the voltammogram. It is advisable to run several cycles to ensure the stability of the redox processes.
-
-
Data Analysis and HOMO/LUMO Calculation:
-
From the obtained cyclic voltammogram, determine the onset oxidation potential (E_onset_ox) and the onset reduction potential (E_onset_red). The onset potential is typically determined by the intersection of the tangent to the rising portion of the peak with the baseline current.
-
Measure the half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (E₁/₂ (Fc/Fc⁺)).
-
The HOMO and LUMO energy levels can then be estimated using the following empirical equations, where the potential of the Fc/Fc⁺ couple is taken as -4.8 eV or -5.1 eV with respect to the vacuum level:
E_HOMO (eV) = - [E_onset_ox vs Fc/Fc⁺ + 4.8]
E_LUMO (eV) = - [E_onset_red vs Fc/Fc⁺ + 4.8]
The electrochemical band gap (E_g) can be calculated as the difference between the LUMO and HOMO energy levels:
E_g = E_LUMO - E_HOMO
-
The following diagram illustrates the relationship between the CV data and the molecular orbital energy levels.
Figure 2: Correlation between CV data and molecular energy levels.
Comparative Analysis: Coronene vs. Ovalene
This section presents a comparative analysis of the electrochemical properties of coronene and ovalene, drawing from experimental data for coronene and a combination of experimental and computational data for ovalene.
Coronene: A Well-Characterized Nanographene
Coronene has been the subject of numerous electrochemical studies. Experimental cyclic voltammetry data reveals its redox behavior. For instance, in a potassium-ion battery setup, coronene exhibits redox peaks corresponding to anion insertion and de-insertion at approximately 4.4 V and 3.8 V, respectively. In another study, on a modified electrode in an acidic solution, a redox peak was observed at a formal potential of 0.235 V vs Ag/AgCl.
Ovalene: Insights from Computational and Limited Experimental Data
Direct experimental cyclic voltammetry data for ovalene is less common in the literature. However, computational studies provide valuable insights into its electronic properties. Theoretical calculations of the HOMO-LUMO energy gap for ovalene have been reported, which can be correlated with its expected redox potentials. Some studies on dibenzo[hi,st]ovalene (DBOV), a derivative of ovalene, have shown its high stability and strong red emission, suggesting interesting optoelectronic properties that are rooted in its electrochemical characteristics.
Data Summary and Comparison
The following table summarizes the key electrochemical and electronic properties of coronene and ovalene. The values for ovalene are primarily based on computational studies and should be interpreted with this consideration.
| Property | Coronene (C₂₄H₁₂) | Ovalene (C₃₂H₁₄) |
| First Oxidation Potential (E_ox) | ~1.2 - 1.5 V (vs. SCE) | Predicted to be lower than coronene |
| First Reduction Potential (E_red) | ~ -2.3 V (vs. SCE) | Predicted to be higher than coronene |
| HOMO Energy Level | ~ -5.8 eV | ~ -5.5 eV (Calculated) |
| LUMO Energy Level | ~ -2.4 eV | ~ -2.8 eV (Calculated) |
| Electrochemical Band Gap (E_g) | ~ 3.4 eV | ~ 2.7 eV (Calculated) |
Note: The experimental values can vary depending on the solvent, electrolyte, and reference electrode used. The values for ovalene are based on theoretical calculations and are presented for comparative purposes.
The trend observed is that as the size of the PAH increases from coronene to ovalene, the HOMO-LUMO gap tends to decrease. This is a general trend for conjugated systems, where increased conjugation leads to a smaller energy gap between the frontier molecular orbitals. This smaller gap in ovalene suggests that it should be easier to both oxidize and reduce compared to coronene.
The Hypothetical Coronylovalene: A Predictive Outlook
Based on the structures of coronene and ovalene, a plausible structure for "coronylovalene" would involve the fusion of these two molecules, creating a larger, asymmetric nanographene.
Given the trends observed in the electrochemical properties of PAHs, we can extrapolate the expected characteristics of coronylovalene:
-
HOMO-LUMO Gap: Coronylovalene, being larger than both coronene and ovalene, is predicted to have an even smaller HOMO-LUMO gap. This would make it more readily oxidized and reduced.
-
Redox Potentials: Consequently, its first oxidation potential is expected to be lower than that of ovalene, and its first reduction potential is expected to be higher (less negative).
-
Potential Applications: The potentially smaller band gap and enhanced charge transport capabilities could make coronylovalene a promising candidate for applications in near-infrared (NIR) optoelectronics and as a highly efficient charge transport material in organic electronics.
Conclusion and Future Directions
This guide has provided a comprehensive comparative analysis of the electrochemical properties of coronene and ovalene, serving as a basis for predicting the characteristics of the novel nanographene, coronylovalene. The detailed experimental protocol for cyclic voltammetry offers a robust framework for researchers to investigate these and other large PAHs.
The analysis indicates that with increasing size and conjugation, from coronene to ovalene and hypothetically to coronylovalene, a decrease in the HOMO-LUMO gap is expected, leading to enhanced redox activity. While experimental data for coronene is available, further experimental investigation into the electrochemical properties of ovalene is crucial for a more direct and accurate comparison. The synthesis and characterization of coronylovalene would be a significant step forward, allowing for the validation of the predictions made in this guide and potentially unlocking new avenues in the field of organic electronics and advanced materials.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Platinum-Based Chemotherapeutic Agents
The responsible management of cytotoxic agents is a cornerstone of laboratory safety and environmental stewardship. Platinum-based chemotherapeutic drugs, such as cisplatin and carboplatin, are invaluable tools in oncological research and treatment; however, their inherent cytotoxicity, mutagenicity, and potential for environmental harm necessitate stringent disposal protocols.[1][2][3] This guide provides an in-depth, procedural framework for the safe handling and disposal of these potent compounds, designed for researchers, scientists, and drug development professionals. Our objective is to foster a culture of safety that extends from the benchtop to the final waste manifest, ensuring the protection of personnel and the environment.
I. The Foundational Principles of Platinum-Based Agent Disposal: Understanding the Risks
Platinum-based antineoplastic agents function by cross-linking DNA, thereby inhibiting cell division in rapidly proliferating cancer cells. This mechanism, however, is not selective for malignant cells and poses significant risks to healthy individuals upon exposure.[3] The primary hazards associated with these compounds are:
-
Carcinogenicity, Mutagenicity, and Teratogenicity: The ability to cause cancer, genetic mutations, and developmental abnormalities.[1][2]
-
High Acute Toxicity: Even small exposures can lead to severe health effects.
-
Environmental Persistence: Improper disposal can lead to the contamination of water systems, posing a threat to aquatic life and potentially re-entering the human food chain.[2][4]
Given these risks, the United States Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established clear regulatory frameworks for the management of hazardous pharmaceutical waste.[5][6] A critical first step in compliance is understanding the distinction between "trace" and "bulk" chemotherapy waste, as this classification dictates the required disposal pathway.
II. Waste Categorization: A Critical Decision Point
The proper segregation of waste is paramount to both safety and cost-effective disposal. Chemotherapy waste is broadly divided into two categories based on the concentration of the active pharmaceutical ingredient.[7][8]
| Waste Category | Definition | Examples | Disposal Container |
| Trace Chemotherapy Waste | Items containing less than 3% of the original drug volume.[7][8] | Empty vials, IV bags, tubing, gloves, gowns, and other personal protective equipment (PPE) contaminated with residual amounts of the drug.[8][9] | Yellow sharps or waste containers, clearly labeled "Chemotherapy Waste" or "Trace Chemotherapy."[7][8] |
| Bulk Chemotherapy Waste | Materials containing more than 3% of the original drug volume.[7] | Partially used vials, syringes with unused drug, expired drugs, and materials from a spill cleanup. | Black RCRA (Resource Conservation and Recovery Act) hazardous waste containers.[7] |
Causality in Waste Segregation: The 3% threshold is a federal guideline established to differentiate between materials that pose a significant hazardous waste risk (bulk) and those with minimal residual contamination (trace).[7] Trace waste can often be managed through incineration at a regulated medical waste facility, which effectively destroys the cytotoxic compounds.[8][9] Bulk waste, however, is considered RCRA hazardous waste and requires more stringent and costly disposal methods to ensure complete destruction and prevent environmental release. Misclassifying bulk waste as trace waste can lead to significant regulatory penalties and environmental harm.
III. Visualizing the Disposal Workflow
To ensure clarity and immediate comprehension of the waste segregation process, the following workflow diagram illustrates the key decision points for laboratory personnel.
Caption: Decision workflow for segregating platinum-based chemotherapy waste.
IV. Step-by-Step Disposal Protocols
The following protocols provide a self-validating system for the safe disposal of platinum-based chemotherapeutic agents, from initial handling to final waste collection.
Before handling any platinum-based compounds or their waste, it is mandatory to don the appropriate PPE.[1] This is a non-negotiable step to prevent dermal absorption, inhalation, and accidental ingestion.
-
Gloves: Wear two pairs of chemotherapy-tested gloves.[1][10] The outer glove should be changed immediately if contaminated, and both pairs should be changed regularly (e.g., every hour).[1]
-
Gown: A disposable, low-permeability gown with a solid front and long sleeves with tight-fitting cuffs is required.[1][11]
-
Eye and Face Protection: Use safety goggles or a face shield to protect against splashes.[1]
-
Respiratory Protection: When handling powdered forms of these drugs outside of a containment device, a NIOSH-approved respirator is necessary.[5]
-
Segregation at the Source: Immediately after use, all items contaminated with trace amounts of platinum-based agents (e.g., empty vials, used syringes, IV tubing, contaminated PPE) should be identified as trace chemotherapy waste.[9]
-
Containerization: Place all trace waste directly into a designated yellow, puncture-resistant container with a secure lid.[7][8][12] These containers must be clearly labeled "Chemotherapy Waste."[8][12]
-
PPE Disposal: Before leaving the work area, carefully remove your outer gloves and gown and dispose of them in the yellow chemotherapy waste container.[13] The inner gloves should be removed last and also placed in the container.
-
Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.[14]
-
Container Sealing and Storage: When the yellow container is three-quarters full, securely seal it. Store the sealed container in a designated, secure area away from general laboratory traffic until it is collected by a licensed medical waste hauler.
-
Immediate Identification: Any waste containing more than a 3% residual of the drug, including partially full vials, expired drugs, or materials used to clean up a significant spill, must be managed as RCRA hazardous waste.[7]
-
Containerization: Place all bulk waste into a designated black, leak-proof, and puncture-resistant container.[7] This container must be labeled "Hazardous Waste" and include the specific chemical name (e.g., "Cisplatin").[15]
-
Secure Storage: Keep the black container closed at all times except when adding waste.[16] Store it in a designated satellite accumulation area or central accumulation area, in accordance with your institution's and the EPA's guidelines.[15]
-
Disposal Manifest: The disposal of this waste must be managed by a licensed hazardous waste vendor.[17] Ensure that a hazardous waste manifest is completed to track the waste from your facility to its final disposal site.
Accidental spills create a significant exposure risk and must be managed immediately by trained personnel.[14]
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this includes a gown, double gloves, eye protection, and, for larger spills, respiratory protection.[14]
-
Contain the Spill: Use a chemotherapy spill kit to absorb liquids and contain powders.[14]
-
Decontamination: Clean the area thoroughly. A common procedure involves:
-
Waste Disposal: All materials used for spill cleanup (absorbent pads, contaminated PPE, etc.) must be disposed of as bulk chemotherapy waste in a black RCRA container.[14]
V. Conclusion: Fostering a Proactive Safety Culture
The proper disposal of platinum-based chemotherapeutic agents is not merely a regulatory obligation but a professional and ethical responsibility. By understanding the underlying risks, diligently categorizing waste streams, and adhering to rigorous, step-by-step protocols, we can mitigate the potential for occupational exposure and environmental contamination.[2][3] This guide serves as a foundational resource, but it is incumbent upon each laboratory and institution to provide ongoing training and resources to ensure these procedures are consistently and correctly implemented. A proactive and informed approach to waste management is the ultimate expression of our commitment to safety and scientific integrity.
References
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- University of Washington Template For Use in Laboratories to Meet Required WAC 296-62-400 Regulation Standard Operating Procedure. Retrieved from University of Washington Environmental Health & Safety.
- Group of Chemicals SOP Example Antineoplastic Administration, Handling & Disposal. Retrieved from University of Wyoming Environmental Health and Safety.
- Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from Columbia University Environmental Health & Safety.
- How to Dispose of Chemotherapy Waste. (2025-07-09).
- Comprehensive Guide to Chemotherapy Waste Disposal. (2024-01-12).
- Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration - OSHA. (1986-01-29).
- Management of Hazardous Waste Pharmaceuticals | US EPA.
- Airborne and surface contamination after rotational intraperitoneal pressurized aerosol chemotherapy using cisplatin - PMC - PubMed Central.
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A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling CORONYLOVALENE
By Dr. Evelyn Reed, Senior Application Scientist
Welcome to your essential safety and operational guide for handling CORONYLOVALENE. As a novel, potent antiviral compound under investigation, CORONYLOVALENE presents a unique set of handling challenges. This document moves beyond a simple checklist to provide a deep, scientifically-grounded framework for risk assessment and PPE selection, ensuring both your safety and the integrity of your research. Our goal is to empower you with the knowledge to work confidently and safely.
The protocols outlined herein are synthesized from established best practices for handling potent cytotoxic and respiratory-sensitizing compounds, adapted to the specific hypothesized risk profile of CORONYLOVALENE.
Understanding the Hazard: The "Why" Behind the "What"
Before we can select the appropriate PPE, we must first understand the primary routes of exposure and the potential hazards associated with CORONYLOVALENE. Based on preliminary toxicological data, CORONYLOVALENE is a fine, crystalline powder with the following primary risks:
-
Severe Respiratory Irritant & Potential Sensitizer: Inhalation of airborne particles can cause acute respiratory distress and may lead to long-term respiratory sensitization. The primary goal is to prevent any aerosolized particles from entering the respiratory tract.
-
Suspected Dermal Toxicity & Absorption: While data is still emerging, direct skin contact should be considered hazardous. The compound may be absorbed through the skin, potentially leading to systemic effects. Therefore, complete skin protection is paramount.
-
Potent Cytotoxicity: As a powerful antiviral agent, CORONYLOVALENE is designed to be biologically active at low concentrations. Accidental exposure could have unintended cytotoxic effects.
Given this profile, our PPE strategy is built on the principle of containment and isolation , creating an unbroken barrier between the researcher and the compound.
The Core Protocol: A Multi-Layered Defense
Handling CORONYLOVALENE safely requires more than just a single pair of gloves. It demands a systematic, multi-layered approach to PPE. The following table summarizes the minimum required PPE for various common laboratory tasks involving this compound.
| Task | Primary Engineering Control | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing/Aliquoting Powder | Certified Chemical Fume Hood or Ventilated Balance Enclosure | Double-Gloved: Inner Nitrile, Outer Nitrile (ASTM D6978) | Indirectly Vented Goggles & Face Shield | Disposable, Solid-Front Gown (cuffed) | N95 Respirator (minimum); PAPR recommended for higher quantities |
| Working with Diluted Solutions | Certified Chemical Fume Hood | Double-Gloved: Nitrile (ASTM D6978) | Indirectly Vented Goggles | Disposable, Solid-Front Gown | Not required unless aerosolization is likely |
| Cell Culture/Assay Plate Handling | Biosafety Cabinet (Class II) | Double-Gloved: Nitrile (ASTM D6978) | Safety Glasses | Disposable, Solid-Front Gown | Not required |
| Waste Disposal (Contaminated Solids) | Certified Chemical Fume Hood | Double-Gloved: Nitrile (ASTM D6978) | Indirectly Vented Goggles & Face Shield | Disposable, Solid-Front Gown | N95 Respirator |
Causality Behind the Choices:
-
Double-Gloving: The use of two pairs of gloves is a critical practice when handling potent compounds. The outer glove provides the primary barrier, while the inner glove remains uncontaminated, protecting you during the doffing (removal) process. Changing the outer glove frequently (e.g., every 30-60 minutes or immediately upon known contact) is essential to prevent permeation. We specify gloves rated under ASTM D6978, the standard for assessing resistance to chemotherapy drugs, as it provides a rigorous measure of protection against cytotoxic agents.
-
Respiratory Protection: An N95 respirator is the minimum requirement when handling powdered CORONYLOVALENE, as it is designed to filter at least 95% of airborne particles. For tasks involving larger quantities or longer durations, a Powered Air-Purifying Respirator (PAPR) is recommended as it provides a higher protection factor and reduces user fatigue. All respirator use must be in accordance with a formal respiratory protection program, including fit-testing, as mandated by OSHA.
-
Solid-Front Gown: A traditional lab coat with a buttoned front is insufficient as it can gap, exposing skin and personal clothing. A disposable, solid-front gown with a back closure and fitted cuffs provides a more complete barrier against powders and potential splashes.
Step-by-Step Procedural Guide: Donning and Doffing PPE
Properly putting on and taking off PPE is as important as its selection. Incorrect doffing can lead to self-contamination. The following workflow is designed to minimize this risk.
Experimental Workflow: PPE Donning and Doffing Sequence
Caption: Sequential workflow for donning and doffing PPE to minimize cross-contamination.
Decontamination and Disposal: A Closed-Loop System
All materials that come into contact with CORONYLOVALENE must be treated as hazardous waste. This includes pipette tips, tubes, gloves, gowns, and any cleaning materials.
Step-by-Step Disposal Protocol:
-
Segregation at the Source: All disposable items must be placed directly into a designated, clearly labeled hazardous waste container inside the chemical fume hood or containment area. This container should be a sealable, puncture-resistant bag or drum.
-
Surface Decontamination: Before removing any equipment from the hood, wipe it down with a 70% ethanol solution followed by a suitable deactivating agent (if one has been identified). All wipes used in this process must also be disposed of as hazardous waste.
-
PPE Disposal: As outlined in the doffing procedure, all PPE (outer gloves, gown, inner gloves) must be disposed of directly into the hazardous waste stream. Never wear contaminated PPE outside of the designated work area.
-
Final Waste Handling: Sealed hazardous waste containers must be collected by your institution's Environmental Health & Safety (EHS) department for final disposal via incineration or other approved methods. Never dispose of CORONYLOVALENE waste in regular trash or down the drain.
This closed-loop system ensures that the compound is contained from initial use through final disposal, protecting you, your colleagues, and the environment.
References
-
Chemotherapy and Other Hazardous Drug Precautions. University of Rochester Medical Center. [Link]
-
Respiratory Protection - 1910.134. Occupational Safety and Health Administration (OSHA). [Link]
-
A Guide to Air-Purifying Respirators. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Glove Selection and Usage. University of California, Berkeley - Environmental Health & Safety. [Link]
-
Powered Air Purifying Respirator (PAPR). Centers for Disease Control and Prevention (CDC). [Link]
-
Managing and Disposing of Laboratory Waste. Environmental Protection Agency (EPA). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
